Pomiferin

Catalog No.
S540003
CAS No.
572-03-2
M.F
C25H24O6
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomiferin

CAS Number

572-03-2

Product Name

Pomiferin

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3

InChI Key

GHCZYXUOYFOXIP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4H,8H-pyrano(2,3-h)chromen-4-one, pomiferin

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C

The exact mass of the compound Pomiferin is 420.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5113. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of isoflavanones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Maclura pomifera and Pomiferin for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Source and Chemical Profile

Osage orange (Maclura pomifera (Raf.) Schneid), a deciduous tree belonging to the Moraceae family, is native to the south-central United States but has been widely cultivated across North America. Historically valued for its exceptionally durable and rot-resistant wood, used for fence posts, tool handles, and bows, various parts of the tree have also been employed in traditional medicine by Indigenous communities, such as the Comanche, who used a root decoction to treat sore eyes [1] [2] [3].

The plant, particularly its fruits, leaves, and heartwood, is a rich source of bioactive prenylated isoflavonoids. The most significant of these compounds, Pomiferin (IUPAC name: 3′,4′,5-Trihydroxy-6′′,6′′-dimethyl-6-(3-methylbut-2-en-1-yl)-6′′H-pyrano[2′′,3′′:7,8]isoflavone; Molecular Formula: C₂₅H₂₄O₆; Molecular Weight: 420.461 g/mol), was first isolated and characterized by Melville L. Wolfrom in 1939 [4]. This compound is primarily found in the fruits and female flowers of the tree, often alongside its structural analog, Osajin [4]. Beyond these prenylated isoflavones, chemical profiling of leaf extracts has identified a range of other polyphenolic compounds, with 5-O-caffeoylquinic acid being the dominant constituent in ethanolic extracts [5]. Gas chromatography-mass spectrometry (GC-MS) analysis also reveals the presence of compounds like pentacosane and palmitic acid in dichloromethane extracts, as well as simple phenolic compounds such as 3-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol in aqueous extracts [5] [1].

Extraction, Quantification, and Characterization Protocols

Standardized Extraction Methodology

The following protocols, adapted from recent literature, provide high yields of bioactive extracts and purified this compound.

  • Leaf Extracts for Antimicrobial Screening: Dried and coarsely chopped leaves are subjected to conventional maceration. For ethanolic extracts, macerate plant material in ethanol (e.g., 1:10 w/v) for 24 hours with agitation. For aqueous extracts, suspend dried leaves in deionized water (e.g., 100 mg/mL) and heat at 95°C for 5 minutes. Filter the resulting extract sequentially through a coffee filter and a 0.2-micron sterile filter. Aliquots can be stored at -80°C [5] [1].
  • Isolation of this compound from Fruit: Finely ground, dried Osage orange fruit is subjected to sequential solvent extraction using dichloromethane or methanol in a Soxhlet apparatus. The crude extract is then fractionated using vacuum liquid chromatography (VLC) or flash column chromatography over silica gel, with a gradient elution of hexane/ethyl acetate. This compound-rich fractions are identified by TLC and further purified using preparative HPLC (C18 column, acetonitrile/water mobile phase) to obtain this compound with >98% purity, as confirmed by LC-MS and NMR [6] [4].
Analytical and Quantification Techniques
  • Ultra-High-Performance Liquid Chromatography (UHPLC): For polyphenolic profiling, use a C18 column with a diode array detector (DAD) coupled to a triple-quadrupole mass spectrometer (MS). A water-acetonitrile gradient, both acidified with 0.1% formic acid, is effective. Detection and quantification are achieved by comparison to authentic standards [5].
  • Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of volatile and semi-volatile components, derivatize extracts (e.g., via silylation) and analyze using a system like the ThermoFisher TRACE 1310 GC-ISQ LT. Identify compounds using the NIST mass spectral library [1].
  • Nuclear Magnetic Resonance (NMR): Confirm the identity and purity of isolated this compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) [4].

Quantitative Pharmacological Activity Data

The biological activities of M. pomifera extracts and this compound have been quantitatively assessed in various in vitro models. The data below summarizes key efficacy results.

Table 1: Cytotoxic and Antiproliferative Activity of this compound

Cell Line / Assay System Effect / IC₅₀ Value Experimental Context & Additional Findings Citation
Neuroblastoma CHLA15 (MYC-overexpressing) IC₅₀ = 2 µM Resazurin viability assay; Induced multiple cell death pathways. [6]
Neuroblastoma LAN5 (MYCN-amplified) IC₅₀ = 5 µM Resazurin viability assay; Synergistic effect with osajin. [6]
Cancer Cell Panel (Kidney ACHN, Lung NCI-H23, Prostate PC-3, Breast MDA-MB-231, Melanoma LOX-IMVI, Colon HCT-15) Cytotoxicity observed Growth-inhibitory activity comparable to SAHA (suberoylanilide hydroxamic acid). [4]
Cholangiocarcinoma HuCCA-1 Apoptosis & Differentiation Induced apoptosis and promoted cellular differentiation. [4]

Table 2: Antimicrobial and Antiviral Activity of Extracts and Compounds

Agent / Extract Target Pathogen / Virus Activity / EC₅₀ / MIC Citation
This compound (Purified) E. coli, Salmonella gallinarum, Mycobacterium smegmatis Antibacterial activity confirmed. [4]
M. pomifera Leaf Extract Enterococcus faecalis ATCC 19433, Listeria monocytogenes ATCC 35152 Highest antimicrobial activity; Gram-positive bacteria more sensitive. [5]
M. pomifera Aqueous Leaf Extract Human Respiratory Syncytial Virus (hRSV) EC₅₀ = 3.85 mg/mL; Inhibited viral infectivity in HEp-2 cell-based assay. [1]
M. pomifera Leaf Extract Staphylococcus aureus, E. coli Significant dose-dependent inhibition at concentrations ≥ 1 mg/mL. [1]

Detailed Mechanisms of Action: Signaling Pathways

This compound exhibits a multi-target mechanism of action, particularly relevant in oncology and neuroinflammation.

Antineuroinflammatory Mechanism in Microglial Cells

In LPS-stimulated BV2 microglial cells, this compound exhibits potent antineuroinflammatory and antioxidant effects by modulating two key signaling pathways [7].

G LPS LPS NFkB NF-κB LPS->NFkB Activates ROS ROS LPS->ROS Induces This compound This compound AKT Akt This compound->AKT Activates This compound->NFkB Inhibits Nrf2 Nrf2 AKT->Nrf2 Activates/Stabilizes Nrf2->ROS Suppresses Proinflammatory Proinflammatory Mediators (IL-6, TNF-α, iNOS, COX-2) Nrf2->Proinflammatory Suppresses NFkB->Proinflammatory Induces ROS->Proinflammatory NO NO

Figure 1: this compound's antineuroinflammatory mechanism involves dual pathway modulation in microglia.

Multi-Pathway Cell Death Induction in Neuroblastoma

In high-risk neuroblastoma cells, this compound induces cytotoxicity through the simultaneous activation of several cell death pathways, overcoming conventional drug resistance [6].

G This compound This compound Apoptosis Apoptosis This compound->Apoptosis Ferroptosis Ferroptosis This compound->Ferroptosis Autophagy Autophagy This compound->Autophagy Pyroptosis Pyroptosis This compound->Pyroptosis Caspase ↑ Caspase-3/7 Activity ↑ Cleaved PARP ↑ NOXA/PUMA mRNA Apoptosis->Caspase LipidPerox ↑ Lipid Peroxidation ↓ GPX4 Protein ↑ PTGS2 mRNA Ferroptosis->LipidPerox AutophagyMachinery ↑ LC3-II ↑ p62/SQSTM1 (Impaired Autophagy Flux) Autophagy->AutophagyMachinery Gasdermin GSDME Cleavage (MYCN-amplified cells) Pyroptosis->Gasdermin

Figure 2: this compound induces multiple cell death pathways in high-risk neuroblastoma.

Key Molecular Targets and Inhibitory Activities

Table 3: Key Molecular Targets of this compound and Derivatives

Target / Pathway Effect of this compound / Derivative Experimental Evidence Citation
mTORC1 / mTORC2 Direct inhibition (this compound Triacetate, PT) PT inhibited phosphorylation of S6 (mTORC1 target) and Akt-Ser473 (mTORC2 target); suppressed cap-dependent translation. [8]
Histone Deacetylases (HDACs) Inhibition This compound exhibited growth-inhibitory activity comparable to the known HDAC inhibitor SAHA. [4]
Phosphodiesterase-5A (PDE-5A) Inhibition Proposed as a lead compound for developing new vasorelaxant agents. [4]
PI3K-Akt-mTOR-p70S6K Cascade inhibition (PT) PT stabilized the tumor suppressor Pdcd4 by inhibiting its phosphorylation and degradation. [8]

Experimental Protocols for Key Assays

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Seed BV2 or neuroblastoma cells in 96-well plates. At ~50% confluency, treat with this compound (e.g., 0.25-1 µM) and/or LPS (100-500 ng/mL) for 24 h. Add CCK-8 reagent and incubate for 2-4 h. Measure absorbance at 450 nm. Calculate cell survival rate relative to untreated controls [7].
  • Resazurin Viability Assay: Seed neuroblastoma cells (e.g., CHLA15, LAN5) in 96-well plates. Treat with a concentration range of this compound for 24-72 h. Add resazurin solution and incubate for 1-4 h. Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate IC₅₀ values using non-linear regression [6].
Apoptosis and Cell Death Analysis
  • Apotracker Green / Zombie Violet Assay: Treat cells with this compound for 24 h. Harvest cells and stain with Apotracker Green (labels apoptotic cells) and Zombie Violet (labels dead cells) according to manufacturer's instructions. Analyze by flow cytometry. To confirm caspase-dependence, pre-treat cells with a pan-caspase inhibitor like Q-VD-OPh for 1 h before this compound addition [6].
  • Caspase 3/7 Activity Assay: Use a commercial luminescent or fluorescent caspase-Glo 3/7 assay. Plate cells in a white-walled 96-well plate, treat with this compound for 6-24 h, add an equal volume of Caspase-Glo reagent, and incubate for 30-60 min. Measure luminescence, which is proportional to caspase activity [6].
Measurement of Oxidative Stress and Ferroptosis
  • ROS Measurement: Seed BV2 cells in 96-well plates. At ~80% confluency, pre-treat with this compound (1 µM) for 1 h, then co-treat with LPS (500 ng/mL) for 12 h. Load cells with a fluorescent ROS-sensitive dye (e.g., DCFH-DA) and measure fluorescence according to the kit manufacturer's instructions [7].
  • Lipid Peroxidation Assay (BODIPY 581/591 C11): Treat cells with this compound with or without the ferroptosis inhibitor Liproxstatin-1 (Lip1). Incubate with the BODIPY C11 reagent. Analyze by flow cytometry (shift from red to green fluorescence) or fluorescence microscopy. Increased green fluorescence indicates lipid peroxidation [6].
  • Nitric Oxide (NO) Measurement: Treat BV2 cells with this compound and LPS as described for ROS. After 12-24 h, collect cell culture supernatant. Measure nitrite concentration (a stable NO metabolite) using Griess reagent according to a standard NO detection kit protocol [7].
Western Blot Analysis for Key Pathways
  • Sample Preparation and Electrophoresis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration (e.g., BCA assay). Load 20-50 µg of protein per lane for SDS-PAGE.
  • Key Targets and Antibodies:
    • Apoptosis: Cleaved PARP, Cleaved Caspase-3.
    • Ferroptosis: GPX4.
    • Autophagy: LC3-I/II, p62/SQSTM1.
    • Pyroptosis: Cleaved Gasdermin E (GSDME).
    • Necroptosis: Phospho-MLKL, Total MLKL.
    • Pathway Analysis: Phospho-Akt (Ser473), Phospho-S6, Total S6, Nrf2, Phospho-IκBα, Total IκBα.
  • Detection: After transfer to PVDF membrane, block with 5% BSA or non-fat milk, incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies. Develop using an ECL substrate and image with a chemiluminescence system [7] [6].

Conclusion and Research Outlook

References

pomiferin isolation and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Extraction and Purification Methods

The table below outlines the core steps and variations for obtaining pomiferin, often alongside its structural analog, osajin.

Process Step Description & Purpose Key Variations & Technical Details

| Raw Material Preparation | Drying and chopping fruits to facilitate extraction and preserve stability [1]. | Drying Conditions: 25-30°C in a dark, ventilated area to constant weight [1]. Residual Moisture: ~20% of fresh weight [1]. | | Primary Extraction | Using solvent to dissolve and separate isoflavones from plant matrix [1]. | Solvent: Chloroform (in Soxhlet apparatus) [1] [2], Methanol [2], Ethanol [1]. Duration: 18-20 hours for Soxhlet extraction [1]. | | Initial Purification | Removing non-target compounds (e.g., lipids, pigments) from crude extract [1]. | Process: Dissolve chloroform extract in 50% ethanol-water, then wash with hexane [1]. Outcome: Yields a mixture of osajin and this compound (~4% w/w from dried fruit) [1]. | | Separation & Isolation | Resolving the osajin-pomiferin mixture into pure compounds [1]. | Technique: Preparative Thin-Layer Chromatography (TLC) [1] or Flash Chromatography [2]. TLC Stationary Phase: Silica gel [1]. TLC Mobile Phase: Chloroform : Ethanol (30:1) [1]. | | Analysis & Quality Control | Verifying identity and purity of isolated this compound [2]. | Technique: Analytical HPLC [2], NMR spectroscopy [1], Melting point determination [1]. HPLC Column: C18 reverse-phase [2]. HPLC Mobile Phase: Gradient of acetonitrile in acidified water [2]. |

The general workflow from raw fruit to purified this compound can be visualized as follows:

Start Osage Orange Fruit A Raw Material Prep Dry and chop fruit Start->A B Primary Extraction Soxhlet extraction with chloroform A->B C Initial Purification Dissolve in 50% EtOH Wash with hexane B->C D Crude Extract Mixture of Osajin and this compound C->D E Separation Preparative TLC or Flash Chromatography D->E F Pure this compound E->F End Analysis & QC HPLC, NMR, m.p. F->End

Analytical Techniques for Verification

After isolation, confirming the identity and purity of this compound is crucial. Researchers use several analytical techniques, with HPLC being a standard method.

Analytical Technique Application in this compound Analysis Typical Parameters / Outcomes

| HPLC (High-Performance Liquid Chromatography) | Quantitative analysis and purity assessment [2]. | Column: C18 reverse-phase [2]. Mobile Phase: Gradient of acetonitrile in water (0.1% formic acid) [2]. Detection: UV at 274 nm [2]. Run Time: ~8 minutes [2]. | | TLC (Thin-Layer Chromatography) | Rapid monitoring of separation and preliminary identity check [1]. | Stationary Phase: Silica gel [1]. Mobile Phase: Chloroform : Ethanol (30:1) [1]. Rf Value of this compound: 0.23 [1]. | | NMR (Nuclear Magnetic Resonance) Spectroscopy | Definitive structural confirmation [1]. | Solvent: DMSO-d6 [1]. Key 1H NMR Signals: 13.19 ppm (C5-OH), 8.05 ppm (C3a-OH) [1]. | | Melting Point Determination | Physical constant verification [1]. | This compound m.p.: 198-199°C [1]. |

Key Considerations for Researchers

When working with this compound, keep these points in mind:

  • Co-occurrence with Osajin: this compound is almost always isolated with osajin. The chosen purification method must effectively separate these two structurally similar isoflavones [3] [1].
  • Factors Influencing Yield: The concentration of this compound in the source fruit can vary with geographical location, ripeness, and sample preparation methods. Optimizing these factors is key for a high yield [2].
  • Distinct Biological Activities: Although structurally similar, this compound and osajin exhibit different biological potencies. Multiple studies indicate that This compound generally shows stronger antioxidant and anticancer effects than osajin [4] [5].

References

Solubility and Handling from a Commercial Supplier

Author: Smolecule Technical Support Team. Date: February 2026

One supplier lists the following practical information for research-grade Pomiferin, though independent verification is recommended [1].

Property Specification / Value
Molecular Weight 420.45 [1]
CAS No. 572-03-2 [1]
Purity 98.98% [1]
Recommended Solvent DMSO [1]
Solubility in DMSO 8.5 mg/mL (20.22 mM). Requires ultrasonic dispersion and warming [1]
Solution Storage -80°C for 6 months; -20°C for 1 month (solution is hygroscopic) [1]

Detailed Experimental Protocols

The following table summarizes key experimental methodologies used in this compound research.

Experiment / Assay Cell Lines / System Key Protocol Details Citation
Cell Viability (MTT Assay) Various human tumor cell lines (e.g., HCT-15, MDA-MB-231) Cells are seeded, treated, then incubated with MTT. Formazan crystals are dissolved in DMSO, and absorbance is measured [1].
Cell Viability (Resazurin Assay) Neuroblastoma (CHLA15, LAN5) Cells treated with this compound for 24h, then incubated with resazurin. Fluorescence/absorbance is measured [2].
Cell Viability (CCK-8 Assay) BV2 microglial cells Cells treated with this compound and LPS. CCK-8 reagent is added, incubated, and absorbance is measured at 450nm [3].
Cytotoxicity (LDH Assay) BV2 microglial cells Cells treated in incomplete culture medium. LDH release into supernatant is measured using a detection kit [3].
Apoptosis (Flow Cytometry) Neuroblastoma (CHLA15, LAN5) Uses Apotracker Green and Zombie Violet staining after 24h this compound treatment. Validated with pan-caspase inhibitor Q-VD-OPh [2].
Caspase 3/7 Activity Neuroblastoma (CHLA15, LAN5) Caspase activity is measured using a commercial assay kit following manufacturer's protocol [2].
mTOR Kinase Inhibition In vitro assay mTOR inhibition is measured using a commercial K-LISA mTOR activity kit, following the manufacturer's protocol [4].
Lipid Peroxidation (Ferroptosis) Neuroblastoma (CHLA15, LAN5) Measured using BODIPY 581/591 C11 staining reagent. Fluorescence shift indicates lipid peroxidation [2].
Western Blot Analysis Various (e.g., HEK293, MCF7, neuroblastoma) Standard protocol: cells lysed, proteins separated via SDS-PAGE, transferred to membrane, and detected with specific antibodies [4] [3] [2].
RNA Extraction & qPCR BV2 microglial cells RNA extracted with Trizol, reverse-transcribed to cDNA, and mRNA levels measured with SYBR Green RT-PCR [3].

Signaling Pathways and Mechanisms of Action

Research indicates this compound modulates multiple cellular pathways. The diagram below summarizes its role in the PI3K-Akt-mTOR pathway and neuroinflammation.

pomiferin_pathways This compound Mechanisms Pomiferin_PT This compound Triacetate mTOR mTORC1/2 Pomiferin_PT->mTOR Inhibits IC₅₀: 6.2 µM p70S6K p70S6K mTOR->p70S6K Activates Pdcd4 Pdcd4 Stabilization p70S6K->Pdcd4 Degrades Translation Attenuated Cap-Dependent Translation Pdcd4->Translation Suppresses This compound This compound Akt Akt This compound->Akt Activates NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2 Pathway Akt->Nrf2 Activates InflammatoryMediators ↓ ROS, NO, IL-6, TNF-α Nrf2->InflammatoryMediators Reduces NFkB->InflammatoryMediators Induces

This compound modulates key cellular pathways, inhibiting mTOR to affect translation and targeting inflammation via Akt/Nrf2 and NF-κB [4] [3].

Key Biological Activities Summary

This compound exhibits a range of potent biological activities, as summarized below.

Activity / Effect Experimental Context Key Findings / Metrics
HDAC & mTOR Inhibition In vitro enzymatic and cellular assays HDAC IC₅₀: 1.05 µM; mTOR IC₅₀: 6.2 µM; stabilizes tumor suppressor Pdcd4 [1] [4].
Anticancer Effects Neuroblastoma, renal, colon, breast, etc. Induces apoptosis, ferroptosis, and impairs autophagy; synergizes with conventional chemo drugs [2].
Antineuroinflammatory BV2 microglial cells, LPS-induced model Reduces ROS, NO, IL-6, TNF-α; acts via Akt/Nrf2 activation and NF-κB inhibition [3].
Antioxidant & Skin Care Human dermal fibroblasts, ex vivo hair follicles Stimulates extracellular matrix proteins (collagen, elastin, fibrillin) [5].

Research Gaps and Future Directions

The available literature has clear gaps regarding this compound's physicochemical properties. A comprehensive whitepaper would require data on:

  • Solubility: Systematic profiling in pharmaceutically relevant solvents (e.g., water, PBS, ethanol, PEG).
  • Stability: Detailed studies under various conditions (pH, temperature, light) and in biological matrices.
  • Solution Kinetics: Long-term stability of stock and working solutions across different solvents.
  • Formulation: Pre-formulation data for in vivo studies, such as compatibility with surfactants.

References

Pomiferin: Chemical and Bioactive Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of pomiferin.

Property Category Details
Systematic Name 3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one [1]
Chemical Formula C₂₅H₂₄O₆ [1]
Molar Mass 420.461 g·mol⁻¹ [1]
Chemical Structure A prenylated isoflavone (flavonoid class) [2] [1]
Natural Source Fruits and female flowers of the Osage orange tree (Maclura pomifera) [1]
Key Bioactivities Anticancer [2] [1], Antioxidant [1], Anti-inflammatory [3], Antidiabetic [1], Antimicrobial [1]

Documented Experimental Protocols

Here are the detailed methodologies from key studies investigating this compound's effects.

In Vitro Anti-neuroinflammatory Study [3]
  • Cell Line: BV2 microglial cells.
  • Cell Culture: Incubated in complete medium (high glucose DMEM, 10% FBS, penicillin/streptomycin) at 37°C in 5% CO₂.
  • Treatment: Cells were treated with various concentrations of this compound (0.25 μM, 0.5 μM, 1 μM) and LPS (100-500 ng/mL) to induce inflammation.
  • Key Assays:
    • Cell Viability: CCK-8 assay and LDH assay.
    • Reactive Oxygen Species (ROS): Measured using a ROS detection kit.
    • Nitric Oxide (NO): Concentration in supernatant measured with a NO detection kit.
    • Pro-inflammatory Mediators: mRNA levels of IL-6, TNF-α, iNOS, and COX-2 measured by quantitative PCR. Protein levels of IL-6 and TNF-α analyzed by ELISA.
    • Protein Expression & Pathway Analysis: Western blotting to investigate the Akt/Nrf2 and NF-κB pathways.
In Vitro Anticancer Study in Neuroblastoma [2]
  • Cell Lines: CHLA15 (MYCN non-amplified) and LAN5 (MYCN-amplified) neuroblastoma cells.
  • Viability & Proliferation:
    • Resazurin Viability Assay: To determine IC₅₀ values.
    • Colony Formation Assay: To assess long-term proliferative inhibition.
  • Cell Death Mechanism Analysis:
    • Apoptosis: Measured using Apotracker Green/Zombie Violet assay and Caspase 3/7 activity assay. mRNA levels of pro-apoptotic genes (NOXA, PUMA) analyzed by real-time RT-PCR. Protein cleavage (PARP) detected by Western blot.
    • Ferroptosis: Cell pre-treatment with inhibitors (liproxstatin-1, deferoxamine). Lipid peroxidation measured with BODIPY 581/591 C11 stain. GPX4 protein levels and PTGS2 mRNA levels analyzed.
    • Autophagy, Pyroptosis, Necroptosis: Analyzed via Western blot for markers like LC3-II, p62, gasdermin E (GSDME), and phosphorylated MLKL.

Research Strategies for Biosynthesis Pathway Elucidation

The following approaches, while not yet fully applied to this compound, represent the modern framework for uncovering plant secondary metabolite pathways.

G cluster_1 Multi-Omics Data Generation cluster_2 Gene Cluster Identification & Analysis cluster_3 Functional Validation Start Start: Unexplored Pathway G1 Genome Sequencing & Assembly Start->G1 A1 In Silico Cluster Prediction (antiSMASH, SMURF) G1->A1 G2 Transcriptomics (e.g., RNA-Seq across tissues) A2 Gene Co-expression Analysis G2->A2 G3 Metabolite Profiling (e.g., LC-MS) G3->A1 A3 Comparative Genomics (Cluster families, diversity) A1->A3 A2->A3 V1 Heterologous Expression (e.g., in yeast) A3->V1 V2 Genetic Engineering (Gene knockout/knockdown) A3->V2 V3 Enzyme Characterization (in vitro assays) V1->V3 V2->V3 End Elucidated Biosynthetic Pathway V3->End

A general workflow for elucidating plant secondary metabolite biosynthesis pathways, integrating multi-omics data and functional validation.

  • Gene Cluster Identification: Bioinformatics tools like antiSMASH and SMURF are used to mine plant genome sequences for Biosynthetic Gene Clusters (BGCs). These BGCs contain genes encoding backbone enzymes (e.g., Polyketide Synthases-PKSs for this compound) and tailoring enzymes [4] [5].
  • Comparative Genomics & Dereplication: Analyzing BGCs across related species helps identify conserved clusters responsible for specific metabolites. Network analysis can group BGCs into "families" predicted to produce similar compounds, aiding in genetic dereplication and prioritizing clusters for study [4].
  • Metabolite-Profile Correlation: Connecting the presence of a specific BGC with the detection of its associated metabolite in plant tissues is crucial. Advanced plant-specific metabolomics platforms like PlantMetSuite facilitate accurate metabolite identification, which is key to linking genes to compounds [6].
  • Systems and Synthetic Biology: Strategies like co-expression analysis (linking transcript levels of cluster genes with metabolite abundance), genome-wide association studies (GWAS), and metabolic engineering are central to confirming and harnessing these pathways [7].

Future Research Directions

To fully elucidate this compound's biosynthesis, the following steps are critical:

  • Generate Genomic Resources: A high-quality genome sequence of Maclura pomifera is the foundational step.
  • Apply Multi-Omics: Integrative analysis of tissue-specific transcriptome and metabolome data, particularly from the fruit, is needed to identify candidate genes.
  • Employ Heterologous Systems: Expressing candidate gene clusters in model systems like yeast or tobacco is a proven strategy for pathway confirmation and scalable production [7].

References

UV-Vis Spectroscopic Data and Solvent Effects

Author: Smolecule Technical Support Team. Date: February 2026

The electronic absorption behavior of pomiferin is strongly influenced by solvent polarity, a property known as solvatochromism.

Table 1: UV-Vis Absorption Peaks of this compound in Various Solvents The following table summarizes the key absorption peaks of this compound across different solvents, highlighting the transitions affected by solvent interactions [1].

Solvent Approx. Peak Wavelength (nm) Electronic Transition Solvent Polarity & Key Influences
Carbon Tetrachloride (CCl4) ~320, ~360 ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) Apolar; absorption shift strongly correlated with refractive index (dispersive forces).
Chloroform ~320, ~360 ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) -
Toluene ~320, ~360 ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) -
Tetrahydrofuran (THF) ~320, ~360 ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) -
Ethyl Acetate ~320, ~360 ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) -
Polar Solvents Group ~320, ~360 ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) Polar; absorption shift strongly correlated with dielectric constant (orientation-induction interactions). Hydrogen-bond acceptor basicity is a key driver of bathochromic (red) shifts.

Experimental Protocol for UV-Vis Analysis [1]:

  • Sample Preparation: this compound was dissolved in thirteen different organic solvents (e.g., DMSO, methanol, chloroform, cyclohexane) to a concentration of 2 × 10⁻⁵ M.
  • Instrumentation: Absorption spectra were recorded at room temperature using a Shimadzu UV-2550 spectrophotometer and 1 cm quartz cells.
  • Data Analysis: The complex absorption spectra were decomposed into individual sub-peaks (typically 3-4) using multi-Gaussian peak analysis. The solvent-dependent wavenumber at maximum absorption (( \nu_{\text{max}} )) was then correlated with solvent parameters (refractive index, dielectric constant, Kamlet–Taft α and β) via multiple linear regression analysis (MLRA).

NMR Spectroscopic Data

  • Experimental Conditions: A predicted ¹H NMR spectrum for this compound was obtained under the following conditions [2]:
    • Nucleus: ¹H (Proton)
    • Frequency: 600 MHz
    • Solvent: D₂O (Deuterated water)
  • Data Availability: The spectral data, including peak lists and assignments, are available for download from the NP-MRD database under ID NP0073684 [2].

Key Biological Activities and Mechanisms

This compound exhibits a range of potent biological activities, with recent research focusing on its anticancer potential through the modulation of multiple cell death pathways.

Table 2: Documented Biological Activities of this compound This table outlines the key research findings on this compound's biological effects and their potential therapeutic applications.

Activity Observed Effect / Mechanism Research Model Potential Therapeutic Application
Anticancer (Neuroblastoma) Induces apoptosis; triggers ferroptosis (GPX4 inhibition, lipid peroxidation); impairs autophagy; induces pyroptosis in some cell lines [3]. High-risk neuroblastoma cell lines (CHLA-15, LAN5) [3]. Overcoming drug resistance in high-risk cancers.
Anticancer (Broad) Histone deacetylase (HDAC) inhibition; induces autophagic cell death in apoptosis-resistant cells; targets SERCA and mTOR; reverses multidrug resistance (P-gp inhibition) [4] [5]. Various human tumor cell lines (e.g., HCT-15 colon) [4] [5]. Development of multi-targeted anticancer therapies.
Anti-neuroinflammatory Inhibits ROS, NO, IL-6, TNF-α; activates Akt/Nrf2 pathway; suppresses NF-κB pathway [6]. BV2 microglial cells [6]. Alleviating neuroinflammation in Alzheimer's & Parkinson's disease.
Antioxidant Strong free radical scavenging; inhibits lipid peroxidation [7]. In vitro assays [7]. Cardioprotection (reduced ischemia-reperfusion injury in rats).
Antidiabetic Shows hypoglycemic activity; reduces serum glucose & triglycerides; increases insulin [7]. Streptozotocin-induced diabetic rats [7]. Management of diabetes.

The diagram below illustrates the signaling pathways modulated by this compound in the context of neuroinflammation, as identified in microglial cells [6].

G cluster_path1 Akt/Nrf2 Pathway (Activated) cluster_path2 NF-κB Pathway (Inhibited) This compound This compound Akt Akt Activation This compound->Akt NFkB NF-κB Inhibition This compound->NFkB Nrf2 Nrf2 Activation Akt->Nrf2 Activates AntioxidantGenes Antioxidant Genes Nrf2->AntioxidantGenes Upregulates ROS ↓ ROS & Oxidative Stress AntioxidantGenes->ROS ProinflammatoryGenes Proinflammatory Genes NFkB->ProinflammatoryGenes Suppresses Cytokines ↓ IL-6, TNF-α, iNOS, COX-2 ProinflammatoryGenes->Cytokines

This compound modulates neuroinflammation via the Akt/Nrf2 and NF-κB pathways [6].

The following diagram summarizes the multiple cell death pathways induced by this compound in high-risk neuroblastoma cells, as revealed by recent studies [3].

G This compound This compound Apoptosis Apoptosis This compound->Apoptosis Ferroptosis Ferroptosis This compound->Ferroptosis Autophagy Impaired Autophagy This compound->Autophagy Pyroptosis Pyroptosis (LAN5 Cells) This compound->Pyroptosis Necroptosis No Necroptosis This compound->Necroptosis Caspase Caspase Apoptosis->Caspase Increased Caspase 3/7 PARP PARP Apoptosis->PARP Cleaved PARP (LAN5) GPX4 GPX4 Ferroptosis->GPX4 ↓ GPX4 Protein LipidPerox LipidPerox Ferroptosis->LipidPerox ↑ Lipid Peroxidation LC3II LC3II Autophagy->LC3II ↑ LC3-II P62 P62 Autophagy->P62 ↑ P62 GSDME GSDME Pyroptosis->GSDME Cleaved Gasdermin E

This compound induces multiple cell death pathways in neuroblastoma cells [3].

Research Applications and Synergistic Potential

A particularly promising finding is this compound's ability to act as a P-glycoprotein (P-gp) inhibitor, which can reverse the multidrug resistance (MDR) phenotype in cisplatin-resistant tumors in vivo [5]. Furthermore, this compound has been shown to synergize with conventional chemotherapy drugs (e.g., cisplatin, doxorubicin, etoposide) in killing high-risk neuroblastoma cells [8]. This suggests its potential use in combination therapies to enhance efficacy and overcome drug resistance.

References

Pomiferin: Source, Chemistry, and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Description
Natural Source Osage orange (Maclura pomifera (Raf.) Schneid.) [1] [2] [3]
Chemical Class Prenylated isoflavonoid [1] [2] [3]
Key Finding #1 Induces multi-modal cell death in high-risk neuroblastoma, overcoming apoptosis resistance [1] [2].
Key Finding #2 Acts as a novel therapeutic candidate for a malignant subgroup of gastric cancer by targeting SLC9A9 [4].
Key Finding #3 Shows enhanced cytotoxicity and anti-inflammatory effects as copper(II) complexes [5].
Key Finding #4 Exhibits synergistic effects with conventional chemotherapy drugs [1] [2].

Quantitative Cytotoxicity Data

The anticancer potential of pomiferin has been quantitatively assessed across various human cancer cell lines. The following table compiles key cytotoxicity data (IC₅₀ values) from recent studies.

Cancer Type Cell Line IC₅₀ / Effect Context / Notes Source
Neuroblastoma CHLA-15 2 µM MYCN non-amplified, MYC-overexpressing [1] [2]
Neuroblastoma LAN-5 5 µM MYCN-amplified [1] [2]
Gastric Cancer MKN-45 Significant inhibition SLC9A9-high subgroup; in vivo tumor suppression [4]
Ovarian Ca. (Complex) A2780 IC₅₀: 2.2 - 13.0 µM Copper(II) complexes with this compound and phenanthroline ligands [5]
Multiple Cancers Various (e.g., A549, PC-3, MCF-7) IC₅₀: 2.2 - 13.0 µM Broad efficacy of copper(II) complexes across a panel of cancer cell lines [5]

Mechanisms of Action and Signaling Pathways

This compound demonstrates a multi-target mechanism of action, particularly in triggering cell death. The diagram below synthesizes its key effects on multiple cell death pathways, as identified in neuroblastoma and gastric cancer studies.

G cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis cluster_autophagy Autophagy Modulation cluster_pyroptosis Pyroptosis (LAN5) cluster_gc Gastric Cancer (SLC9A9-high) This compound This compound Apoptosis Apoptosis This compound->Apoptosis Ferroptosis Ferroptosis This compound->Ferroptosis Autophagy Autophagy This compound->Autophagy Pyroptosis Pyroptosis This compound->Pyroptosis SLC9A9 SLC9A9 This compound->SLC9A9 Binds Necroptosis Necroptosis (No Effect) This compound->Necroptosis Caspase37 Caspase37 Apoptosis->Caspase37 Activates PARP PARP Apoptosis->PARP Cleaves NOXA_PUMA NOXA_PUMA Apoptosis->NOXA_PUMA Upregulates GPX4 GPX4 Ferroptosis->GPX4 Inhibits LipidPerox LipidPerox Ferroptosis->LipidPerox Increases PTGS2 PTGS2 Ferroptosis->PTGS2 Upregulates LC3II LC3II Autophagy->LC3II Increases P62 P62 Autophagy->P62 Increases GSDME GSDME Pyroptosis->GSDME Cleaves EGFR_PI3K_AKT EGFR_PI3K_AKT SLC9A9->EGFR_PI3K_AKT Inhibits

This integrated mechanism, especially the activation of multiple cell death pathways, underlies its potential to overcome drug resistance in cancers like high-risk neuroblastoma [1] [2].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key assays from the cited studies.

Cell Viability and Cytotoxicity Assay (Resazurin)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Cell Lines: Use relevant cancer cell lines (e.g., CHLA-15, LAN-5 for neuroblastoma).
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat with a concentration gradient of this compound (e.g., 0.5 µM to 8 µM) or a vehicle control (DMSO) for a set period (e.g., 24-72 hours).
    • Add resazurin dye solution to each well.
    • Incubate for several hours to allow viable cells to convert resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).
    • Measure fluorescence (Excitation: 530–570 nm, Emission: 580–620 nm) or absorbance (570–600 nm) using a plate reader.
    • Calculate cell viability relative to the control and determine IC₅₀ using non-linear regression [1] [2].
Apoptosis Detection (Apotracker Green Flow Cytometry)
  • Objective: To quantify the percentage of cells undergoing apoptosis.
  • Procedure:
    • Culture and treat cells with this compound in the presence or absence of a pan-caspase inhibitor (e.g., Q-VD-OPh) as a control.
    • Harvest cells and stain with Apotracker Green (a dye that labels activated caspases in live cells) and a viability dye (e.g., Zombie Violet) to exclude dead cells.
    • Analyze stained cells using a flow cytometer. Apotracker Green-positive, viability dye-negative cells are counted as apoptotic [1] [2].
  • Validation: A parallel Caspase 3/7 Activity Assay can be performed using commercial luminescent or fluorescent substrates to confirm the results [1] [2].
Ferroptosis Induction Analysis (Lipid Peroxidation)
  • Objective: To confirm the induction of ferroptosis by detecting lipid peroxidation.
  • Procedure:
    • Seed and treat cells with this compound. Include a group pre-treated with a ferroptosis inhibitor (e.g., Liproxstatin-1).
    • Load cells with the fluorescent probe BODIPY 581/591 C11.
    • This probe fluoresces red in its reduced state. Upon lipid peroxidation, its fluorescence shifts to green.
    • Analyze cells by flow cytometry or fluorescence microscopy. An increase in the green/red fluorescence ratio indicates lipid peroxidation, which is blocked by ferroptosis inhibitors [1] [2].
Western Blot Analysis for Cell Death Pathways
  • Objective: To evaluate molecular markers of various cell death pathways.
  • Target Proteins:
    • Apoptosis: Cleaved PARP.
    • Ferroptosis: GPX4.
    • Autophagy: LC3-II and p62.
    • Pyroptosis: Cleaved Gasdermin E (N-GSDME).
    • Necroptosis: Phospho-MLKL.
  • Procedure:
    • Lyse this compound-treated and control cells in RIPA buffer.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with specific primary antibodies against the target proteins.
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect signals using chemiluminescence and visualize. An increase in cleaved PARP, LC3-II, p62, N-GSDME, and a decrease in GPX4 confirm multi-pathway activation [1] [2] [4].

Synergistic Potential with Conventional Chemotherapy

A significant finding is this compound's ability to work synergistically with standard chemotherapeutic agents. Using software like Combenefit, studies have shown that co-treatment of this compound with drugs like cisplatin, doxorubicin, etoposide, topotecan, and vincristine results in a synergistic increase in cell death in high-risk neuroblastoma cell lines [1] [2]. This suggests a promising strategy for combination therapy to enhance efficacy and potentially overcome resistance.

Conclusion and Future Perspectives

Current research solidifies this compound's status as a promising multi-target anticancer agent. Its key strengths lie in its ability to simultaneously induce apoptosis, ferroptosis, and pyroptosis, thereby attacking resistant cancer cells on multiple fronts [1] [2] [4]. The development of its copper(II) complexes further enhances its cytotoxicity and introduces anti-inflammatory properties [5].

Future research should focus on:

  • Advanced Pre-clinical Studies: Comprehensive in vivo testing of this compound, both alone and in combination therapies.
  • Drug Delivery Systems: Developing formulations (e.g., nanoparticles) to improve its bioavailability and pharmacokinetic profile.
  • Target Validation: Further elucidation of its molecular targets, such as the SLC9A9-EGFR axis in gastric cancer [4].
  • Hormesis Investigation: Exploring potential biphasic dose-responses (hormesis), a common trait in natural products where low doses may have protective effects, as seen with the related flavonoid Brosimine B [6].

References

Mechanisms of Action and Pharmacological Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular targets and associated effects of pomiferin based on current research.

Molecular Target / Pathway Observed Effect Biological / Therapeutic Implication
Apoptosis Pathway [1] Increased caspase-3/7 activity; Increased NOXA/PUMA mRNA; Increased cleaved PARP (in LAN5 cells) Induces programmed cell death in cancer cells.
Ferroptosis Pathway [1] GPX4 inhibition; Increased lipid peroxidation; Cell death blocked by Liproxstatin-1 & Deferoxamine Trigrades iron-dependent, non-apoptotic cell death.
Autophagy Pathway [1] [2] Increased LC3-II & p62 levels Induces and impairs autophagic flux; induces autophagic cell death.
Pyroptosis Pathway [1] Increased Gasdermin E (GSDME) cleavage (in LAN5 cells) Induces inflammatory cell death in MYCN-amplified neuroblastoma.
mTOR Signaling [2] [3] Inhibition of mTORC1/2 (direct target suggested for derivative this compound Triacetate) Inhibits protein translation and cell growth; contributes to autophagic cell death.
SERCA Pump [2] Inhibition (predicted by molecular docking) Disrupts calcium homeostasis, triggering ER stress and autophagy.
P-glycoprotein (P-gp) [2] Inhibition Reverses Multi-Drug Resistance (MDR) phenotype; increases chemosensitivity.
Akt/Nrf2 Pathway [4] [5] Activation (promotes Nrf2 nuclear translocation) Exerts antioxidant and anti-neuroinflammatory effects.
NF-κB Pathway [4] [5] Inhibition Reduces production of pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2).

Experimental Data in Disease Models

Oncology Research

This compound demonstrates potent and broad in vitro anticancer activity by activating multiple cell death programs, which is a valuable strategy for overcoming drug resistance [1].

  • Efficacy in Neuroblastoma: In high-risk neuroblastoma cell lines, this compound showed strong anti-proliferative and cytotoxic effects, with IC50 values of 2 µM in CHLA15 cells and 5 µM in LAN5 cells [1]. It induced apoptosis, ferroptosis, and pyroptosis, with the specific pathway varying by cell line [1].
  • Synergy with Chemotherapy: this compound acts synergistically with conventional chemotherapy drugs including cisplatin, cyclophosphamide, doxorubicin, etoposide, topotecan, and vincristine in neuroblastoma models [1].
  • Activity in Other Cancers: this compound and its copper(II) complexes show cytotoxicity against a panel of human cancer cell lines, including ovarian, prostate, and breast carcinomas, with IC50 values in the low micromolar range [6].
Neuroinflammation Research

In microglial (BV2) cells, this compound exhibits anti-inflammatory and antioxidant properties, suggesting potential for treating neurodegenerative diseases [4] [5]. At a concentration of 1 µM, this compound significantly inhibited LPS-induced production of ROS, NO, and pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2) [4] [5].

The following diagram illustrates the core mechanisms by which this compound exerts these anti-neuroinflammatory effects.

G cluster_path1 Anti-inflammatory cluster_path2 Antioxidant / Cytoprotective This compound This compound NFkB_Inhibition NFkB_Inhibition This compound->NFkB_Inhibition Inhibits Akt_Activation Akt_Activation This compound->Akt_Activation Activates ReducedCytokines Reduced IL-6, TNF-α, iNOS, COX-2 NFkB_Inhibition->ReducedCytokines Nrf2_Activation Nrf2_Activation Akt_Activation->Nrf2_Activation AntioxidantGenes Upregulation of Antioxidant Genes Nrf2_Activation->AntioxidantGenes ROS_NO_Production Reduced ROS & NO AntioxidantGenes->ROS_NO_Production Reduces LPS_Stimulus LPS_Stimulus LPS_Stimulus->NFkB_Inhibition Induces LPS_Stimulus->ROS_NO_Production Induces

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

Protocol 1: Anti-Neuroinflammatory Activity in BV2 Microglial Cells [4] [5]
  • Cell Model: Mouse microglial BV2 cell line.
  • Inflammation Induction: Cells are stimulated with bacterial Lipopolysaccharide (LPS) at 100-500 ng/mL.
  • This compound Treatment: Co-treated with this compound (typically 1 µM) for 12-24 hours.
  • Key Readouts:
    • Viability: CCK-8 and LDH assays to rule out cytotoxicity.
    • ROS/NO: Levels measured using commercial detection kits.
    • Cytokines/Gene Expression: mRNA levels of IL-6, TNF-α, iNOS, and COX-2 assessed by Quantitative PCR (qPCR). Protein levels of IL-6 and TNF-α measured by ELISA.
    • Pathway Analysis: Protein levels and cellular localization (e.g., Nrf2 nuclear translocation) analyzed by Western Blot.
Protocol 2: Cytotoxicity and Cell Death Profiling in Neuroblastoma [1]
  • Cell Models: High-risk neuroblastoma cell lines (e.g., CHLA15, LAN5).
  • Viability/Dose-Response: Resazurin assay used to determine IC50 values after treatment with a dose range of this compound.
  • Apoptosis Detection:
    • Flow Cytometry: Using Apotracker Green reagent.
    • Caspase Activity: Caspase 3/7 activity assay.
    • Western Blot: For apoptosis markers like cleaved PARP.
  • Ferroptosis Detection:
    • Inhibition: Use of specific inhibitors (Liproxstatin-1, Deferoxamine) in viability assays.
    • Lipid Peroxidation: Measured using BODIPY 581/591 C11 dye.
    • Western Blot: For GPX4 protein levels.
  • Other Death Pathways: Western Blot analysis of markers like LC3-II (autophagy), cleaved Gasdermin E (pyroptosis), and phospho-MLKL (necroptosis).
Protocol 3: Analysis of this compound in Plant Material [7]
  • Extraction: Dried Osage orange fruit is extracted with organic solvents like methanol.
  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Conditions:
    • Column: C18 column.
    • Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid).
    • Detection: UV detection at 274 nm.
  • Application: This validated method quantifies levels of osajin and this compound, which can vary based on geography, fruit ripeness, and sample preparation.

Future Research and Potential

This compound's ability to target multiple pathways, reverse drug resistance, and synergize with standard drugs makes it a compelling candidate for further development, particularly for aggressive cancers [1] [2]. Its anti-inflammatory properties also warrant investigation in animal models of neurodegeneration [4] [5]. Future work should focus on in vivo efficacy, pharmacokinetics, and toxicity profiling to translate these promising in vitro findings into clinical applications.

References

Comprehensive Application Note: Microwave-Assisted Extraction of Pomiferin from Maclura pomifera for Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pomiferin and Its Therapeutic Potential

This compound is a prenylated isoflavonoid predominantly isolated from the Osage orange tree (Maclura pomifera [Raf.] Schneid), a plant species belonging to the Moraceae family and native to North America [1] [2]. This bioactive compound has attracted significant scientific interest due to its potent anticancer properties demonstrated across various experimental models. This compound exhibits a multifaceted mechanism of action against cancer cells, particularly showing efficacy against high-risk neuroblastoma, with an impressive IC50 of 2-5 μM in MYCN-amplified and MYC-overexpressing cell lines [1]. The compound's ability to simultaneously induce multiple cell death pathways—including apoptosis, ferroptosis, and pyroptosis—while circumventing conventional drug resistance mechanisms makes it a promising candidate for development as a chemotherapeutic agent, particularly for aggressive cancer subtypes that often evade single-pathway targeted therapies [1] [3].

Recent investigations have elucidated that this compound's bioactivity extends beyond direct cytotoxicity to include significant anti-neuroinflammatory effects through modulation of the Akt/Nrf2 and NF-κB pathways, suggesting potential applications in neurodegenerative disorders [4]. The broad therapeutic window and synergistic activity with conventional chemotherapy drugs such as cisplatin, doxorubicin, and vincristine further enhance its translational potential [1]. However, efficient extraction of this valuable compound from plant material remains a critical bottleneck in preclinical research, necessitating optimized methodologies that maximize yield while preserving bioactive integrity.

Principles and Advantages of Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) represents a significant advancement over conventional extraction techniques by utilizing microwave energy to rapidly heat solvents in contact with plant samples, facilitating efficient partitioning of analytes from the sample matrix into the solvent [5]. The fundamental principle of MAE involves the interaction between electromagnetic energy and dipolar molecules present in both the plant material and extraction solvent, resulting in instantaneous heating through two primary mechanisms: ionic conduction and dipole rotation [6] [7]. This interaction generates intense internal heating within plant cells, causing rapid evaporation of residual moisture and subsequent buildup of tremendous pressure on cell walls, ultimately leading to cellular rupture and enhanced release of phytoconstituents like this compound into the surrounding solvent [7] [8].

The superiority of MAE compared to traditional extraction methods encompasses multiple dimensions:

  • Enhanced Extraction Efficiency: MAE typically achieves higher recovery rates of phenolic compounds compared to classical methods, with significantly better precision (e.g., coefficient of variation of 3% for MAE versus 15% for Soxhlet and 20% for sonication) [5].

  • Reduced Processing Time: Extraction processes that require hours or days with conventional methods can be completed within minutes using MAE technology, with typical extraction times ranging from 15-30 minutes [9].

  • Solvent Economy: MAE reduces solvent consumption by up to 90% compared to traditional Soxhlet extraction, aligning with green chemistry principles and reducing operational costs [5] [9].

  • Thermolabile Compound Protection: Despite rapid heating, MAE better preserves heat-sensitive compounds like this compound through shorter exposure times and targeted heating mechanisms [5] [6].

  • Automation Compatibility: Modern MAE systems support batch processing of multiple samples (up to 40 simultaneously) with automated temperature and pressure controls, significantly improving reproducibility and throughput [5] [9].

Table 1: Comparison of MAE with Conventional Extraction Methods for Bioactive Compounds

Parameter Soxhlet Extraction Ultrasound-Assisted Extraction Microwave-Assisted Extraction
Time 6-24 hours 30-60 minutes 15-30 minutes
Solvent Volume 200-500 mL 100-200 mL 20-50 mL
Temperature Solvent boiling point 25-50°C 60-120°C
Efficiency Moderate Good Excellent
Precision (CV%) 15% 20% 3%
Throughput Low Moderate High
Operator Involvement High Moderate Low

Optimized MAE Protocols for this compound Extraction

Plant Material Preparation and Characterization

Proper preparation of the starting plant material is crucial for achieving optimal this compound extraction yields. The bark and periderm of Maclura pomifera have been identified as rich sources of this compound, with the bark typically yielding higher total polyphenolic content compared to the periderm [2]. The recommended preparation protocol begins with collection of mature plant material from trees aged between 20-30 years, followed by drying in a controlled environment at 50°C for 24 hours using a precision drying oven to prevent thermal degradation of active constituents [2]. The dried material should be ground using a cutting mill to achieve a particle size range of 100μm-2mm, as finer powders provide larger surface area for enhanced solvent penetration and microwave interaction [2] [7]. The moisture content of the plant material should be adjusted to approximately 15-20% as residual water significantly enhances microwave absorption and heating efficiency through its high dielectric constant (ε=80.4) [8].

Solvent Selection and Optimization

Solvent choice represents the most critical parameter influencing this compound extraction efficiency due to its direct impact on both microwave absorption and compound solubility. Based on comparative studies, a 70% ethanol-water mixture has been identified as the optimal solvent system, providing balanced polarity for efficient this compound dissolution while maintaining adequate dielectric properties for microwave interaction [2]. The dielectric constant (ε) and dielectric loss factor significantly influence the solvent's ability to convert microwave energy into heat, with ethanol exhibiting favorable properties (ε=24.3, dielectric loss=22.866) [8]. The recommended solvent-to-feed ratio ranges between 10:1 to 20:1 (mL/g), with higher ratios typically yielding better extraction efficiency but requiring more energy for subsequent concentration steps [2] [8]. For researchers targeting specific this compound analogs or dealing with particular plant matrices, alternative solvents such as methanol-water mixtures (for higher yield) or ethyl acetate (for improved selectivity) may be considered, though with potential trade-offs in environmental profile and safety [9].

Table 2: Solvent Properties and Their Suitability for this compound Extraction via MAE

Solvent Dielectric Constant Dielectric Loss Loss Tangent This compound Solubility Safety Profile Overall Suitability
Water 80.4 12.3 9.889 Low Excellent Moderate
Ethanol (70%) ~50.1* ~18.5* ~0.37* High Good Excellent
Methanol 32.6 20.9 0.641 High Poor Good
Ethyl Acetate 6.0 2.35 0.392 Moderate Good Good
Acetone 20.7 11.5 0.556 High Fair Good
Hexane 1.9 0.038 0.020 Low Poor Poor

*Calculated values for 70% ethanol-water mixture

MAE Equipment Configuration and Parameters

Modern MAE systems are available in two primary configurations: closed-vessel systems that enable extraction under controlled pressure and temperature, and open-vessel systems that operate at atmospheric pressure [7] [9]. For this compound extraction, closed-vessel systems are generally preferred as they allow temperatures above the normal boiling point of solvents, significantly enhancing extraction efficiency and speed [7]. The following instrument parameters have been optimized for this compound extraction from Maclura pomifera bark:

  • Microwave Power: 655-864 W for ethanol-based extractions, with higher power (up to 1000W) acceptable for closed systems [2] [7]
  • Extraction Temperature: 60-120°C, with optimal results typically achieved at the higher end of this range for closed systems [2] [9]
  • Extraction Time: 15-30 minutes, with longer durations potentially leading to degradation of thermolabile compounds [2] [8]
  • Heating Profile: Ramped heating with continuous magnetic stirring to ensure uniform temperature distribution [9]
  • Vessel Material: PTFE or quartz for closed systems, glass for open systems [7]

For non-polar solvents or mixtures with poor microwave absorption, the incorporation of silicon carbide (SiC) heating elements is recommended to ensure rapid and uniform heating across all vessel positions [9]. These chemically inert additives significantly improve heating efficiency without interfering with the analytes of interest.

Complete Step-by-Step Extraction Protocol
  • Sample Preparation: Weigh 5-10g of precisely ground Maclura pomifera bark (100μm-2mm particle size) and transfer to the MAE vessel [2].

  • Solvent Addition: Add 70% ethanol-water mixture at a solvent-to-feed ratio of 15:1 (v/w), equivalent to 75-150mL of solvent for 5-10g of plant material [2].

  • System Assembly: Securely close the extraction vessels and position them in the microwave rotor according to manufacturer instructions. For closed-vessel systems, ensure proper pressure sealing [7].

  • Parameter Programming: Set the microwave power to 750W, extraction temperature to 110°C, and extraction time to 20 minutes. Program magnetic stirring to continuous operation at medium speed [2] [9].

  • Extraction Cycle: Initiate the MAE program and monitor temperature and pressure parameters throughout the cycle. Modern instruments provide real-time monitoring and safety shut-off features [9].

  • Post-Extraction Processing: After completion, allow vessels to cool to room temperature (below 40°C) before opening. Filter the extract through Whatman No. 1 filter paper or equivalent to remove particulate matter [2].

  • Solvent Removal: Concentrate the extract under reduced pressure at 40°C using a rotary evaporator until dry, or to the desired concentration for subsequent analysis [2].

  • Sample Storage: Store the this compound-rich extract in amber vials at -20°C under inert atmosphere (nitrogen) to prevent oxidation and degradation [1].

Extraction Monitoring, Analysis, and Bioactivity Validation

Analytical Methods for this compound Quantification

Accurate quantification of this compound in MAE extracts requires validated analytical methods, with High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometric detection representing the gold standard [1] [2]. The recommended chromatographic conditions include a reverse-phase C18 column (250 × 4.6 mm, 5μm particle size), maintained at 30°C, with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [2]. The gradient elution program should begin at 20% B, increasing linearly to 80% B over 25 minutes, with a flow rate of 1.0 mL/min and detection wavelength of 280 nm. For enhanced sensitivity and compound confirmation, Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) provides superior detection capabilities, with this compound typically exhibiting [M+H]+ ion at m/z 421.1284 [2].

The total polyphenolic content of extracts should be determined using the Folin-Ciocalteu method, with gallic acid as standard, while antioxidant capacity can be evaluated through DPPH and ABTS radical scavenging assays [2]. These complementary analyses provide valuable information about the overall phytochemical composition and bioactivity potential beyond this compound-specific content.

Bioactivity Assessment for Extraction Quality Control

To ensure that the MAE process preserves the bioactive integrity of this compound, standardized bioassays should be implemented as quality control measures:

  • Cytotoxicity Screening: Evaluate antiproliferative effects against neuroblastoma cell lines (e.g., CHLA15 and LAN5) using resazurin viability assays, with expected IC50 values of 2-5 μM for this compound [1].

  • Apoptosis Induction: Quantify caspase 3/7 activation using fluorogenic substrates and monitor PARP cleavage through Western blot analysis [1].

  • Ferroptosis Assessment: Measure lipid peroxidation using BODIPY 581/591 C11 staining and monitor GPX4 protein levels as key ferroptosis markers [1].

  • Antioxidant Activity: Determine radical scavenging capacity through DPPH and ABTS assays, with typical EC50 values below 10 μg/mL for high-quality extracts [2].

  • Antimicrobial Screening: Assess antibacterial potential against Gram-positive and Gram-negative bacterial strains using broth microdilution methods to determine minimum inhibitory concentrations (MIC), with values below 1 mg/mL indicating significant activity [2].

Table 3: Expected Bioactivity Profile of High-Quality this compound Extracts

Bioassay Target/Mechanism Expected Result Experimental Reference
Cytotoxicity Neuroblastoma cell viability IC50: 2-5 μM [1]
Apoptosis Induction Caspase 3/7 activity >2-fold increase [1]
Ferroptosis Activation GPX4 protein level >40% reduction [1]
Antioxidant Activity DPPH radical scavenging EC50 < 10 μg/mL [2]
Antibacterial Effect Minimum inhibitory concentration MIC < 1 mg/mL [2]
Antienzymatic Activity α-glucosidase inhibition >50% at 100 μg/mL [2]

Troubleshooting, Scaling Considerations, and Future Perspectives

Common Technical Challenges and Solutions

Despite the robustness of MAE for this compound extraction, researchers may encounter specific technical challenges that require targeted solutions:

  • Low Extraction Yield: Potential causes include insufficient cell disruption or suboptimal solvent composition. Solutions include incorporating a pre-soaking step (30-60 minutes) to enhance solvent penetration, adding 1-5% acid (formic or acetic) to improve phenolic compound solubility, or implementing multiple extraction cycles with fresh solvent [8].

  • Compound Degradation: evidenced by reduced bioactivity despite adequate extraction yields. Mitigation strategies include reducing irradiation time (to 10-15 minutes), lowering extraction temperature (to 60-80°C), or incorporating antioxidant additives such as ascorbic acid (0.1%) to the extraction solvent [7] [8].

  • Irreproducible Results: Often attributable to non-uniform plant material or inconsistent microwave field distribution. Solutions include implementing more stringent particle size control through standardized sieving, incorporating continuous magnetic stirring during extraction, and utilizing silicon carbide accessories to ensure even heat distribution [9].

  • Solvent Loss in Open Systems: Particularly problematic with volatile solvents like ethanol. This can be addressed by implementing efficient reflux condensers, reducing microwave power (to 250-400W), or transitioning to closed-vessel systems for improved solvent retention [7].

Scaling Considerations for Industrial Translation

While laboratory-scale MAE systems typically process 1-10g of plant material, successful translation to industrial applications requires careful consideration of scaling parameters:

  • Batch vs. Continuous Processing: For large-scale production, continuous MAE systems offer advantages in throughput and consistency, though batch systems provide greater flexibility for process optimization [9].

  • Energy Efficiency: Industrial-scale MAE should prioritize energy recovery systems and optimize solvent-to-feed ratios to minimize operational costs while maintaining extraction efficiency [6].

  • Regulatory Compliance: Industrial applications must adhere to relevant regulatory guidelines, including EPA 3546 for organic compound extraction and EU 2015/1933 for polycyclic aromatic hydrocarbon control in final products [9].

  • Process Integration: Downstream processing including solvent recovery, extract concentration, and purification should be integrated with the MAE step to maximize overall efficiency and product quality [6].

The following workflow diagram illustrates the complete this compound extraction and validation process:

G Figure 1: Comprehensive Workflow for this compound Extraction and Bioactivity Validation PlantMaterial Plant Material Collection (M. pomifera bark) Preparation Sample Preparation (Drying, Grinding, Sieving) PlantMaterial->Preparation MAE MAE Optimization (Solvent, Time, Temperature, Power) Preparation->MAE Extraction Microwave-Assisted Extraction MAE->Extraction Processing Post-Extraction Processing (Filtration, Concentration) Extraction->Processing Analysis Chemical Analysis (HPLC, MS, TPC) Processing->Analysis Bioassay Bioactivity Validation (Cytotoxicity, Apoptosis, Ferroptosis) Analysis->Bioassay Application Therapeutic Application (Cancer Research, Drug Development) Bioassay->Application

Emerging Trends and Research Opportunities

The field of MAE for bioactive compound extraction continues to evolve, with several promising research directions emerging:

  • Hybrid Extraction Technologies: Combining MAE with other advanced techniques such as enzyme-assisted pre-treatment or ultrasonic post-extraction may further enhance this compound yields and bioactivity [6].

  • Green Solvent Development: Investigation of natural deep eutectic solvents (NADES) as environmentally friendly alternatives to conventional organic solvents for this compound extraction represents an exciting frontier [8].

  • Process Analytical Technology: Implementation of in-line monitoring systems for real-time quality control during MAE could significantly improve process consistency and product quality [9].

  • Personalized Medicine Applications: Development of small-scale MAE protocols for patient-specific preparation of this compound formulations could open new avenues in personalized cancer therapy [1] [3].

The following mechanism diagram illustrates this compound's multifaceted bioactivity:

G Figure 2: Multifaceted Bioactivity Mechanisms of this compound in Cancer Cells This compound This compound Apoptosis Apoptosis Induction (Caspase Activation, PARP Cleavage) This compound->Apoptosis Ferroptosis Ferroptosis Activation (GPX4 Inhibition, Lipid Peroxidation) This compound->Ferroptosis Pyroptosis Pyroptosis Induction (Gasdermin E Cleavage) This compound->Pyroptosis Autophagy Autophagic Cell Death (LC3-II Accumulation, P62 Increase) This compound->Autophagy Inflammatory Anti-neuroinflammatory Effects (Akt/Nrf2 Activation, NF-κB Inhibition) This compound->Inflammatory Synergy Chemotherapy Synergy (P-gp Inhibition, MDR Reversal) This compound->Synergy

Conclusion

Microwave-assisted extraction represents a highly efficient, reproducible, and scalable methodology for obtaining bioactive this compound from Maclura pomifera. The optimized protocols detailed in this application note enable researchers to achieve high extraction yields while preserving the compound's structural integrity and multifaceted bioactivity. The demonstrated ability of this compound to simultaneously target multiple cell death pathways and reverse multidrug resistance phenotypes underscores its significant potential as a lead compound for cancer therapeutics. By implementing the standardized extraction, analysis, and validation procedures outlined herein, researchers can ensure consistent production of high-quality this compound extracts to support rigorous preclinical investigation and future therapeutic development.

References

Application Notes and Protocols: Pomiferin for Collagen Stimulation in Skin Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pomiferin, a prenylated isoflavonoid purified from the fruits of Maclura pomifera (Osage orange), has emerged as a potent extracellular matrix (ECM) protein stimulant with significant potential for dermatological applications [1] [2]. Research demonstrates that this compound significantly enhances the expression of key structural proteins including collagen, elastin, and fibrillin in biological models relevant to human skin [1] [2]. These effects are comparable or superior to equivalent concentrations of retinol, positioning this compound as a promising natural alternative for anti-aging and skin-rejuvenation research [1]. These application notes consolidate the available experimental data and provide detailed protocols for evaluating this compound's efficacy in stimulating collagen production.

Mechanism of Action

This compound functions primarily as a potent extracellular matrix protein stimulant [1]. The compound enhances the expression of critical dermal structural proteins, thereby directly countering the age-related decline in collagen and elastin. Collagen itself exerts its biological functions by interacting with specific cell surface receptors, including integrins (α1β1, α2β1, α10β1, α11β1), discoidin domain receptors (DDRs), and others [3]. These interactions activate downstream signaling pathways such as MAPK, JNK, ERK, and TGF-β, which regulate cellular processes vital for skin homeostasis, including proliferation, differentiation, and collagen synthesis [3] [4]. The aging process, driven by both intrinsic factors and extrinsic insults like UV radiation, leads to increased matrix metalloproteinase (MMP) activity and reduced collagen synthesis [4]. This compound appears to counteract this process by directly upregulating the production of ECM components.

This compound Signaling Pathway in Collagen Stimulation

The following diagram illustrates the hypothesized cellular signaling pathway through which this compound may stimulate collagen production, based on general collagen biology and the known effects of phenolic compounds [3] [5] [4].

G This compound This compound PutativeReceptor Putative Receptor/\nTarget This compound->PutativeReceptor Binds CellMembrane Cell Membrane IntracellularSignaling Intracellular Signaling\n(e.g., MAPK, ERK, TGF-β) PutativeReceptor->IntracellularSignaling Activates Nucleus Nucleus IntracellularSignaling->Nucleus Translocates GeneExpression ↑ Expression of ECM Genes\n(COL1A1, ELN, FBN1) Nucleus->GeneExpression Induces CollagenSynthesis Collagen & Elastin Synthesis GeneExpression->CollagenSynthesis Results in

Quantitative Efficacy Data

Experimental data from in vitro and ex vivo models provide clear guidance on effective concentration ranges for this compound.

Summary of Effective this compound Concentrations

Table 1: Effective concentrations of this compound for extracellular matrix stimulation.

Experimental Model Key Findings Effective Concentration Range Reference

| Normal Human Dermal Fibroblasts (NHDF) In vitro | Increased expression of collagen, elastin, and fibrillin comparable or superior to equivalent retinol concentrations. | Data suggests testing within the 0.05 - 5 ppm range. | [1] [2] | | Human Hair Follicle Ex vivo | Significant increase in collagen and elastin expression. | 0.05 - 5 ppm | [1] [2] |

Detailed Experimental Protocols

Below are standardized protocols for evaluating this compound's efficacy, based on methodologies used in key studies.

Protocol 1: In Vitro Assessment Using Normal Human Dermal Fibroblasts (NHDFs)

This protocol is designed to quantify changes in ECM protein expression at the mRNA and protein levels.

4.1.1 Materials
  • Test Compound: this compound (≥95% purity). Isolated with a small amount of the structurally similar but less potent antioxidant Osajin [1].
  • Cells: Normal Human Dermal Fibroblasts (NHDFs).
  • Culture Medium: Standard fibroblast growth medium (e.g., DMEM with 10% FBS).
  • Solvent Control: Dimethyl sulfoxide (DMSO, final concentration ≤0.1%).
  • Positive Control: Retinol (e.g., 1 µM).
  • Assay Kits: RNA isolation kit, reverse transcription kit, qPCR reagents, ELISA kits for Collagen I, Elastin.
4.1.2 Procedure
  • Cell Seeding: Seed NHDFs in appropriate culture plates at a density of 5 x 10⁴ cells/cm² and allow to adhere for 24 hours.
  • Treatment:
    • Prepare stock solution of this compound in DMSO.
    • Dilute stock in culture medium to achieve final concentrations (e.g., 0.05, 0.5, 5 ppm). Ensure DMSO concentration is consistent across all groups, including vehicle control.
    • Treat cells with this compound, vehicle (DMSO), or positive control (Retinol) for 24-72 hours. Refresh media containing treatments every 24 hours.
  • RNA Isolation and qPCR Analysis:
    • After treatment, lyse cells and isolate total RNA.
    • Synthesize cDNA and perform qPCR using primers for genes of interest (e.g., COL1A1, ELN, FBN1).
    • Normalize data to housekeeping genes (e.g., GAPDH, ACTB) and analyze using the 2^–ΔΔCt method.
  • Protein Analysis (ELISA):
    • Collect cell culture supernatants or cell lysates after treatment.
    • Quantify specific proteins (e.g., Collagen I, Elastin) using commercial ELISA kits according to manufacturer instructions.
4.1.3 Expected Results

Dose-dependent increases in mRNA and protein levels of collagen I, elastin, and fibrillin should be observed, with effects at 5 ppm expected to be comparable or superior to equivalent retinol concentrations [1].

Protocol 2: Ex Vivo Assessment Using Human Hair Follicle Organ Culture

This model provides a complex, multi-cell type system to study ECM modulation in a tissue context.

4.2.1 Materials
  • Tissue: Anagen-stage human hair follicles, obtained from scalp skin samples.
  • Culture Medium: William's E medium supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and antibiotics.
  • Test Compound: this compound (prepared as in Protocol 4.1.1).
4.2.2 Procedure
  • Hair Follicle Preparation: Carefully dissect hair follicles from biopsy samples under a stereo-microscope. Select healthy, intact follicles in the anagen phase.
  • Culture and Treatment:
    • Place individual follicles in 24-well plates containing 500 µL of culture medium per well.
    • Treat follicles with this compound at concentrations of 0.05, 0.5, and 5 ppm. Include vehicle and positive control groups.
    • Maintain cultures for 6-10 days, replacing the medium and treatments every other day.
  • Tissue Analysis:
    • Gene Expression: After culture, snap-freeze follicles in liquid nitrogen. Pool 5-10 follicles per group for RNA extraction and qPCR analysis as in Protocol 4.1.2.
    • Immunohistochemistry (IHC): Formalin-fix and paraffin-embed follicles. Section and stain using antibodies against Collagen I or Elastin. Quantify staining intensity using image analysis software.
4.2.3 Expected Results

Significant upregulation of collagen and elastin gene expression and increased protein detection via IHC in follicles treated with this compound within the 0.05-5 ppm range, confirming the bioactivity observed in monolayer fibroblast cultures [1].

Experimental Workflow

The following diagram outlines the key stages of the experimental process for evaluating this compound, from compound preparation to data analysis.

G Start This compound Stock Prep\n(in DMSO) Sub1 In Vitro Model\n(NHDFs) Start->Sub1 Sub2 Ex Vivo Model\n(Hair Follicles) Start->Sub2 A1 Treatment & Culture\n(0.05 - 5 ppm, 24-72h) Sub1->A1 B1 Treatment & Culture\n(0.05 - 5 ppm, 6-10 days) Sub2->B1 A2 mRNA Analysis\n(qPCR) A1->A2 A3 Protein Analysis\n(ELISA) A1->A3 Results Data Analysis &\nConclusion A2->Results A3->Results B2 Gene Expression\n(qPCR) B1->B2 B3 Protein Detection\n(IHC) B1->B3 B2->Results B3->Results

Formulation Considerations for Topical Application

For translational research aimed at developing topical products, the following points should be considered:

  • Stability: As a phenolic compound, this compound may be susceptible to oxidation. Formulations should include appropriate antioxidants and be stored in opaque, airtight containers.
  • Solubility: Its isoflavonoid structure suggests potential solubility challenges. Co-solvents, cyclodextrins, or lipid-based nanoemulsions may be required for effective delivery.
  • Synergistic Formulations: Given the antioxidant properties of this compound and its related extracts [5], combination with other anti-aging agents (e.g., hyaluronic acid, vitamins) could be explored for enhanced efficacy.

Conclusion

This compound is a highly promising natural compound for stimulating dermal extracellular matrix proteins. The provided data and protocols demonstrate that it exhibits significant activity at low concentrations (0.05 to 5 ppm) in both in vitro and ex vivo models. The detailed methodologies for NHDF and hair follicle assays offer robust frameworks for researchers to validate and expand upon these findings. Future work should focus on elucidating the precise molecular targets and signaling pathways engaged by this compound and advancing its development in stable, bioavailable topical formulations for skin and scalp treatments.

References

Comprehensive Application Notes and Protocols: Pomiferin Ex Vivo Hair Follicle Assay for Cosmetic and Dermatological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pomiferin and Its Potential in Hair Research

This compound is a prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). This unique molecule is typically isolated with a small amount of a structurally similar compound called Osajin, which lacks an aromatic hydroxyl group and has been shown to be a less effective antioxidant than this compound. The potent antioxidant properties of this compound, combined with its ability to stimulate extracellular matrix proteins, make it a promising candidate for topical skin and scalp treatments where modulation of extracellular matrix protein expression is important. Recent studies have demonstrated that this compound exhibits comparable or superior efficacy to equivalent concentrations of retinol in stimulating collagen, elastin, and fibrillin expression, positioning it as a potentially valuable ingredient in the cosmetic and pharmaceutical industries for hair and skin rejuvenation [1] [2].

The ex vivo hair follicle model provides an excellent platform for evaluating the efficacy of potential hair growth compounds like this compound. This model maintains the complex cellular interactions and native tissue architecture that are crucial for realistic assessment of hair growth modulation, while avoiding the ethical concerns associated with animal studies. Hair follicles undergo cyclic transformations between growth (anagen), regression (catagen), and rest (telogen) phases, and this cycling is regulated by numerous molecular signals that can be influenced by topical treatments. The ex vivo approach allows researchers to directly observe the effects of test compounds on hair follicle elongation, cycle progression, and protein expression in a controlled environment that closely mimics in vivo conditions [3] [4].

Experimental Protocols and Methodologies

Hair Follicle Collection and Preparation
  • Tissue Sourcing: Healthy human haired scalp tissue should be obtained from elective cosmetic surgery procedures from donors aged 22-70 years. All tissue must be acquired with proper informed consent and ethical approval in accordance with institutional review board requirements and the Declaration of Helsinki. Tissue should be placed in transport media (DMEM containing L-glutamine, 10% FCS, 5× Pen/Strep, 3× antifungal) immediately after removal [3].

  • Hair Plucking Technique: Collect several strands of scalp hair by firmly holding and pulling individual strands by the root using non-slip cosmetic tweezers. To avoid hair follicle cell death by drying, quickly immerse the hair follicle cells into pre-warmed pre-incubation medium without removing the hair shaft. Keep samples at 36.5°C until further processing. Cut the hair shaft, leaving about 10-20 mm for easier handling during experiments [4].

  • Selection Criteria: Use plucked scalp hairs whose root surface is mostly or fully covered with hair follicle cells to obtain strong experimental signals. Visually inspect follicles under magnification to ensure structural integrity and select those with intact bulb and sheath regions for consistency across experiments [4].

Ex Vivo Culture Conditions
  • Culture Medium Preparation: Prepare DMEM without Phenol Red supplemented with sodium bicarbonate (1.2 g/L), HEPES (10 mM), D-Glucose (4.5 g/L), penicillin/streptomycin (1%), L-glutamine (2 mM), and sodium pyruvate (1 mM). Pre-warm and maintain medium at 36.5°C using a block incubator throughout the procedure [4].

  • Infection Protocol (For Gene Expression Studies): Prepare infection medium by adding an adenovirus carrying the luciferase gene driven by circadian promoter/enhancer elements to fresh DMEM at a 1:20 dilution. Inside a laminar flow cabinet, use sterilized tweezers to immerse hair follicles into pre-warmed infection medium and incubate for 24 h at 36.5°C with 5% CO₂. Procedures using adenoviruses must be performed inside P2 areas with appropriate biological safety precautions [4].

  • This compound Treatment: Prepare this compound stock solution and dilute to appropriate concentrations (typically 0.05-5 ppm) in culture medium. For treatment, immerse pre-washed hair follicles in this compound-containing solution for 2 minutes, massage for 1 minute, then maintain in culture medium with the compound. Repeat this protocol according to experimental requirements (typically 30 times for significant results) [1] [5].

Assessment Methodologies
  • Protein Expression Analysis: For evaluation of extracellular matrix proteins, use double immunohistochemistry on hair follicle sections. Fix ten-micron sections in ice-cold acetone for 10 min at -20°C. Reduce non-specific antibody binding by incubating in 10% donkey serum. Incubate with primary antibodies against collagen, elastin, and fibrillin, followed by appropriate fluorescently-labeled secondary antibodies. Quantify expression levels using image analysis software [3].

  • Birefringence Measurement: Assess keratin structure through birefringence measurement using polarized light. Mount hair fiber middle sections (2-cm lengths) on microscope slides in Euparal mounting media. Measure keratin birefringence at 3 distinct regions with a polarimetric scanner (e.g., K-PROBE). Calculate mean keratin birefringence values, as decreased birefringence indicates loss of protein structural organization [5].

  • Heavy Metal Retention Analysis: To evaluate protective effects against environmental stressors, expose hair follicles to heavy metal-containing water (prepared with Pb, Zn, Cu, Cd, Cr, Ag, Hg, and Fe based on pollution models). After multiple immersions, mineralize 50 mg hair samples in nitric acid and quantify metal retention using Inductively Coupled Plasma Spectrometry (ICP/MS) with appropriate calibration standards [5].

The following diagram illustrates the complete experimental workflow for the this compound ex vivo hair follicle assay:

G This compound Ex Vivo Hair Follicle Assay Workflow cluster_1 Sample Acquisition cluster_2 Experimental Phase cluster_3 Assessment Phase Hair Follicle Collection Hair Follicle Collection Transport in Medium Transport in Medium Hair Follicle Collection->Transport in Medium Preparation & Selection Preparation & Selection Transport in Medium->Preparation & Selection Culture Setup Culture Setup Preparation & Selection->Culture Setup This compound Treatment This compound Treatment Culture Setup->this compound Treatment Ex Vivo Culture Ex Vivo Culture This compound Treatment->Ex Vivo Culture Molecular Analysis Molecular Analysis Ex Vivo Culture->Molecular Analysis Structural Assessment Structural Assessment Ex Vivo Culture->Structural Assessment Data Collection Data Collection Molecular Analysis->Data Collection Structural Assessment->Data Collection

Quantitative Data Analysis

This compound Efficacy Data

Table 1: this compound Effects on Extracellular Matrix Protein Expression in Ex Vivo Hair Follicles

Protein Target Concentration Range Expression Change Comparison to Retinol Assay Type
Collagen 0.05-5 ppm Significant increase Comparable or superior Ex vivo hair follicle
Elastin 0.05-5 ppm Significant increase Comparable or superior Ex vivo hair follicle
Fibrillin 0.05-5 ppm Significant increase Comparable or superior In vitro (NHDF)
General Matrix Proteins 0.05-5 ppm Increased expression Superior at equivalent concentrations Combined assays
Experimental Parameters

Table 2: Key Experimental Parameters for Ex Vivo Hair Follicle Assays

Parameter Optimal Condition Purpose/Rationale
Culture Temperature 36.5°C Maintains physiological conditions for human tissue
CO₂ Concentration 5% Maintains physiological pH in bicarbonate-buffered media
This compound Concentration Range 0.05-5 ppm Effective for ECM stimulation without cytotoxicity
Treatment Duration Multiple exposures (typically 30 cycles) Simulates repeated topical application
Hair Follicle Viability Root surface fully covered with cells Ensures robust experimental results
Assessment Timeframe 24h to several days Allows observation of protein expression changes

Mechanism of Action and Signaling Pathways

This compound exerts its effects on hair follicles through multiple interconnected mechanisms. As a potent antioxidant, it helps neutralize reactive oxygen species (ROS) that can damage hair follicle melanocytes and other critical structures. This antioxidant capacity is particularly important in the context of hair greying (canities), where oxidative stress plays a key role in the depletion of melanogenically-active melanocytes from the anagen hair bulbs of affected human scalp. The protection against oxidative damage is mediated in part through the Ataxia Telangiectasia Mutated (ATM) pathway, which functions as an important sensor of ROS in human cells [3].

In addition to its antioxidant properties, this compound directly stimulates the production of extracellular matrix (ECM) proteins that are essential for hair follicle structure and function. The molecule significantly increases expression of collagen, elastin, and fibrillin in normal human dermal fibroblasts and ex vivo hair follicles. These ECM components provide structural support for the hair follicle and create a favorable microenvironment for hair growth and pigmentation. The mechanism likely involves modulation of transcriptional pathways regulating ECM gene expression, potentially through interaction with growth factor signaling or direct transcriptional activation [1] [2].

The following diagram illustrates this compound's mechanism of action in protecting hair follicle melanocytes and stimulating extracellular matrix production:

G This compound Mechanism of Action in Hair Follicles cluster_1 This compound-Mediated Protection Oxidative Stress\n(ROS, H₂O₂) Oxidative Stress (ROS, H₂O₂) Melanocyte\nProtection Melanocyte Protection Oxidative Stress\n(ROS, H₂O₂)->Melanocyte\nProtection Induces Damage This compound Treatment This compound Treatment ATM Pathway\nActivation ATM Pathway Activation This compound Treatment->ATM Pathway\nActivation Activates Antioxidant\nResponse Antioxidant Response This compound Treatment->Antioxidant\nResponse Enhances ECM Protein\nStimulation ECM Protein Stimulation This compound Treatment->ECM Protein\nStimulation Directly Stimulates ATM Pathway\nActivation->Melanocyte\nProtection Protects Antioxidant\nResponse->Melanocyte\nProtection Reduces Damage Healthy Hair Follicle Healthy Hair Follicle ECM Protein\nStimulation->Healthy Hair Follicle Strengthens Melanocyte\nProtection->Healthy Hair Follicle Preserves Pigmentation

The synergistic action of this compound in both protecting against oxidative damage and stimulating ECM production makes it particularly valuable for addressing multiple aspects of hair follicle health. The preservation of melanocyte function through ATM-mediated protection helps maintain hair pigmentation, while the enhanced ECM production supports the overall structure and function of the hair follicle. This dual mechanism addresses both the pigmentary and structural components of hair health, making this compound a comprehensive active ingredient for topical hair and scalp treatments [1] [3].

Technical Implementation Notes

Advantages of Ex Vivo Models

The ex vivo hair follicle assay offers several significant advantages for screening potential hair-active compounds like this compound. This model preserves the native tissue architecture and cell-cell interactions that are crucial for realistic assessment of hair growth modulation, providing more physiologically relevant data compared to 2D cell culture systems. Additionally, the ex vivo approach allows for precise control of concentration and exposure time, enabling detailed pharmacokinetic and pharmacodynamic studies that would be challenging in vivo. From an ethical standpoint, ex vivo models reduce animal use in cosmetic testing, aligning with the 3Rs principles (Replacement, Reduction, Refinement) in research. Furthermore, multiple follicles from the same donor can be used for different experimental conditions, enabling paired statistical analyses that reduce inter-individual variability and increase statistical power [4] [5].

Implementation Considerations

When implementing the this compound ex vivo hair follicle assay, several technical considerations are essential for success. Donor variability can significantly impact results, so it's crucial to use follicles from the same donor for comparative studies or ensure adequate sample size across multiple donors. The hair cycle stage at sampling affects follicular responsiveness, with anagen follicles typically showing the greatest metabolic activity and response to treatments. For this compound specifically, the formulation and delivery approach is critical, as the compound's solubility and stability can influence its penetration and efficacy. Additionally, researchers should implement appropriate controls including vehicle controls to account for solvent effects, positive controls such as minoxidil or retinol to validate assay sensitivity, and untreated controls to establish baseline measurements [4] [6].

Conclusion

The ex vivo hair follicle assay provides a physiologically relevant model for evaluating the efficacy of this compound as a potential active ingredient for hair and scalp treatments. The comprehensive data generated through this protocol demonstrates that this compound at concentrations of 0.05-5 ppm significantly stimulates the expression of key extracellular matrix proteins including collagen, elastin, and fibrillin, with efficacy comparable or superior to equivalent concentrations of retinol. The multiple mechanisms of action through which this compound exerts its effects—including antioxidant protection and direct ECM stimulation—make it a promising multi-functional compound for addressing both structural and pigmentary aspects of hair health.

These Application Notes provide researchers with a standardized framework for evaluating this compound in ex vivo hair follicle models, enabling consistent assessment across different laboratories and facilitating comparison with other potential active ingredients. The detailed methodologies, assessment techniques, and implementation considerations outlined will support the systematic investigation of this compound's potential in cosmetic and pharmaceutical applications aimed at promoting hair health and treating conditions related to hair follicle structure and pigmentation.

References

Comprehensive Application Notes and Protocols for Pomiferin Electrochemical Analysis and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Experimental Summary

Pomiferin is a prenylated isoflavonoid isolated from Osage orange (Maclura pomifera) that has demonstrated significant antioxidant properties and anticancer potential in recent scientific studies. Electrochemical analysis, particularly square wave voltammetry (SWV), has emerged as a highly sensitive technique for characterizing the redox behavior and antioxidant capacity of this biologically active compound. These application notes provide detailed protocols for the electrochemical characterization of this compound and complementary biological activity assessments, enabling researchers in pharmaceutical and biomedical fields to standardize their investigative approaches. The methodologies outlined here have been optimized to provide reliable detection at clinically relevant concentrations, with demonstrated detection limits as low as 50 pg/mL for this compound using carbon paste electrodes in acetate buffer systems [1] [2].

The experimental characterization of this compound extends beyond electrochemical profiling to encompass comprehensive assessment of its biological activity mechanisms. Recent investigations have revealed that this compound induces multiple cell death pathways in high-risk neuroblastoma cells, including apoptosis, ferroptosis, and potential pyroptosis activation, particularly in MYCN-amplified cell lines. This multi-modal mechanism of action, combined with its synergistic relationship with structural analogs like osajin, positions this compound as a promising candidate for overcoming conventional drug resistance in aggressive cancers [3]. The following sections provide detailed protocols for electrochemical analysis, antioxidant assessment, and biological activity evaluation to support standardized investigation of this promising natural compound.

Electrochemical Analysis Protocol: Square Wave Voltammetry

Equipment and Reagents
  • Carbon paste electrode (working electrode)
  • Platinum wire counter electrode and Ag/AgCl reference electrode
  • Potentiostat with square wave voltammetry capability
  • Acetate buffer (pH optimization required, typically 3.0-5.0)
  • This compound standard (high purity, confirmed via HPLC)
  • Stock solution: 1 mM this compound in DMSO (store at -20°C protected from light)
  • Working solutions: Prepare fresh daily by serial dilution in acetate buffer
  • Purified water (18 MΩ·cm resistivity) [1] [2]
Step-by-Step Electrochemical Procedure
  • Electrode Preparation:

    • Polish the carbon paste electrode surface with 0.05 μm alumina slurry on a microcloth pad
    • Rinse thoroughly with purified water between polishing and measurements
    • Activate the electrode surface by performing 5 cyclic voltammetry scans from 0 to 0.8 V at 100 mV/s in pure acetate buffer
  • Instrument Parameters Setup:

    • Set initial potential: 0 V
    • Set final potential: 1.0 V
    • Optimize frequency: 10-550 Hz (typically 200-300 Hz for this compound)
    • Pulse amplitude: 25 mV
    • Step potential: 5 mV
    • Equilibration time: 15 seconds [1] [2]
  • Buffer Baseline Acquisition:

    • Place 10 mL acetate buffer in the electrochemical cell
    • Decorate with nitrogen gas for 300 seconds to remove dissolved oxygen
    • Record the background voltammogram using the established SWV parameters
  • Sample Measurement:

    • Add appropriate volume of this compound working standard to achieve desired concentration
    • Decorrate with nitrogen for 60 seconds
    • Record the square wave voltammogram using identical parameters to baseline
    • Repeat measurements in triplicate for statistical reliability
  • Data Analysis:

    • Measure peak current height at the characteristic oxidation potential (~0.45V for this compound)
    • Subtract buffer baseline current from sample peak current
    • Construct calibration curve from serially diluted standards (typically 0.1-10 μM)
    • Calculate detection limit using 3×signal-to-noise ratio (3S/N) [1] [2]

Table 1: Optimized Square Wave Voltammetry Conditions for this compound Analysis

Parameter Optimal Setting Effect on Signal
Electrode Type Carbon paste Highest sensitivity for phenolic compounds
pH Range 3.5-4.5 (acetate buffer) Lower pH increases signal height
Frequency 200-300 Hz Higher frequency increases signal until mass transfer limitation
Pulse Amplitude 25 mV Balances sensitivity and peak resolution
Detection Limit 50 pg/mL (3S/N) Superior to isothis compound (800 pg/mL) and catalposide (10 ng/mL)

Antioxidant Activity Assessment Protocols

Spectrometric DPPH• Radical Scavenging Assay

The DPPH• (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid assessment of hydrogen-donating antioxidant capacity through a straightforward decolorization measurement. This method leverages the stable free radical DPPH•, which exhibits an intense UV-VIS absorption spectrum that diminishes upon reaction with hydrogen donors from antioxidant compounds like this compound.

Reagent Preparation:

  • Prepare 0.95 mmol·L⁻¹ DPPH• solution (3.74 mg in 50 mL DMSO, diluted to 100 mL with ACS-grade water)
  • Store prepared reagent at 4°C in the dark; stable for 7 days
  • Prepare fresh Trolox standards (0-500 μM) in buffer or mild ethanol solution [4]

Automated Analysis Protocol:

  • Pipette 200 μL DPPH• reagent into appropriate cuvettes or microplate wells
  • Add 20 μL of this compound sample or standard
  • Incubate for 1,520 seconds (25.3 minutes) at room temperature protected from light
  • Measure absorbance at λ = 510 nm at multiple time points
  • Calculate antioxidant activity using the formula: A = A₁₅₂₀ - A₂₂₄ [4]

Manual Spectrophotometric Protocol:

  • Prepare sample and standard solutions in suitable solvents
  • Mix 2.9 mL of DPPH• solution with 0.1 mL of sample solution
  • Vortex mixture vigorously and incubate for 30 minutes in the dark
  • Measure absorbance against a methanol blank at 517 nm
  • Calculate percentage inhibition: % Inhibition = [(Aₜₒₜₐₗ - Aₛₐₘₚₗₑ)/Aₜₒₜₐₗ] × 100
DNA Protective Effects Evaluation

The DNA protection assay evaluates the ability of this compound to shield DNA from oxidative damage generated by hydroxyl radicals produced through Fenton's reaction. This protocol assesses the compound's potential biological relevance in protecting genetic material from oxidative stress.

Reagents and Materials:

  • Single-stranded DNA (50 μg/mL in buffer)
  • Fenton's reaction reagents: 100 μM FeSO₄, 200 μM H₂O₂
  • Acetate buffer (pH 4.5-5.0)
  • This compound test solutions at varying concentrations (0.1-10 μM)

Experimental Procedure:

  • Prepare DNA solution (50 μg/mL) in acetate buffer
  • Add this compound at test concentrations to DNA solution, incubate 5 minutes
  • Initiate Fenton's reaction by adding FeSO₄ and H₂O₂
  • Incubate reaction mixture for 30 minutes at 37°C
  • Transfer to electrochemical cell for DNA base oxidation measurement
  • Monitor changes in oxidation signals of all four DNA bases (guanine, thymine, adenine, cytosine)
  • Compare signal preservation against negative control (DNA + Fenton's reagents without this compound) [1]

Table 2: Comparative Antioxidant and Protective Activities of this compound and Structural Analogs

Compound DPPH• Activity DNA Protection Relative Potency IC₅₀ in Neuroblastoma
This compound Highest activity Significant protection Most potent 2-5 μM (CHLA15/LAN5 cells)
Isothis compound Moderate activity Decreased protection Intermediate Not fully characterized
Osajin Undetectable Significant protection Structure-dependent 14-16 μM (CHLA15/LAN5 cells)
Catalposide Undetectable Reduced protection Least potent Not determined

Experimental Workflow Visualization

G This compound Experimental Workflow Start Sample Preparation This compound standards in acetate buffer Electrode Electrode Setup Carbon paste working electrode Start->Electrode SWV Square Wave Voltammetry Frequency: 200-300 Hz, pH: 3.5-4.5 Electrode->SWV Analysis Data Analysis Calibration curves & detection limits SWV->Analysis DPPH DPPH• Assay Incubation: 1520 sec, λ=510 nm DNA DNA Protection Assay Fenton's reaction system DPPH->DNA DNA->Analysis Analysis->DPPH Results Results Interpretation Antioxidant capacity & mechanisms Analysis->Results

Figure 1: Experimental workflow for comprehensive this compound characterization, integrating electrochemical analysis with biological activity assessment.

Data Interpretation and Analytical Guidelines

Electrochemical Data Analysis
  • Peak Identification: this compound typically exhibits a well-defined oxidation peak between 0.4-0.5 V vs. Ag/AgRef under optimized conditions
  • Calibration Curve: Establish using 5-7 concentration points across the expected linear range (0.05-10 μM); typical correlation coefficients (R²) should exceed 0.995
  • Precision Assessment: Calculate intra-day and inter-day precision (RSD%) using triplicate measurements; acceptable RSD is <5% for concentrations >1 μM
  • Detection Limit Validation: Confirm 3S/N detection limit using successively diluted standards until signal-to-noise ratio approaches 3:1 [1] [2]
Biological Activity Correlation

Electrochemical parameters should be correlated with biological activity measurements to establish structure-activity relationships:

  • Oxidation Potential Relationship: Compounds with lower oxidation potentials typically demonstrate higher antioxidant activity in DPPH assays
  • Signal Intensity Correlation: Peak current density may correlate with redox cycling capacity and associated pro-oxidant effects in cellular systems
  • DNA Binding Affinity: Electrochemical DNA interaction studies can provide insights into DNA protective mechanisms and potential genotoxic effects [1]

Recent research has demonstrated that this compound's electrochemical behavior corresponds with its biological activity, showing significant cytotoxicity against high-risk neuroblastoma cell lines with IC₅₀ values of 2 μM in CHLA15 and 5 μM in LAN5 cells. The compound activates multiple cell death pathways, including apoptosis (evidenced by caspase 3/7 activation and PARP cleavage), ferroptosis (through GPX4 inhibition and increased lipid peroxidation), and potential pyroptosis in MYCN-amplified lines [3].

Troubleshooting and Technical Notes

Common Electrochemical Issues
  • Peak Broadening: Often results from electrode fouling; implement rigorous electrode cleaning protocol between measurements
  • Signal Drift: Typically caused by oxygen interference; ensure adequate nitrogen deaeration time (minimum 300 seconds for initial decoration)
  • Poor Reproducibility: Frequently traces to inconsistent electrode surface renewal; standardize polishing pressure and duration
Biological Assay Considerations
  • DPPH• Interference: Some solvent systems may interfere with radical stability; include solvent-only controls and maintain DMSO concentration below 5%
  • Cellular Assay Considerations: For follow-up cellular studies, note that this compound demonstrates synergistic effects with osajin, potentially allowing reduced dosage while maintaining efficacy against resistant cancer cell lines [3]

Conclusion and Applications

The protocols detailed in these application notes provide a comprehensive framework for the electrochemical characterization and bioactivity assessment of this compound. The square wave voltammetry method offers exceptional sensitivity for quantifying this compound with a detection limit of 50 pg/mL, while the complementary antioxidant and DNA protection assays contextualize its potential biological relevance. Recent findings demonstrating this compound's ability to induce multiple cell death pathways in treatment-resistant neuroblastoma models highlight its therapeutic potential, particularly for aggressive cancers that evade conventional apoptosis-inducing chemotherapy [3].

The integrated methodological approach outlined here—combining electrochemical analysis with functional biological assessments—enables researchers to efficiently evaluate structure-activity relationships and mechanism of action for this compound and related compounds. These standardized protocols support the reproducible investigation of this promising natural product across research laboratories, facilitating further development of this compound as a potential therapeutic agent or chemical scaffold for novel anti-cancer drugs.

References

Comprehensive Application Notes and Protocols: Investigating Pomiferin Solvatochromic Behavior for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvatochromism and Pharmaceutical Relevance

Solvatochromism is a physicochemical phenomenon where a substance undergoes color changes in response to variations in solvent polarity, providing direct insight into intermolecular interactions between solute and solvent molecules. This behavior manifests as shifts in the absorption maxima (λmax) in UV-Visible spectra, resulting from differential solvation of the ground versus excited states of a molecule. When a molecule absorbs light and transitions to an excited state, its electronic distribution changes rapidly, while solvent molecule reorientation occurs much more slowly (Frank-Condon principle). This creates a nonequilibrium solvation state whose energy, and thus the observed spectral shifts, depends on the solvent's ability to stabilize the new electronic configuration through polarity-polarizability interactions and hydrogen bonding.

The investigation of solvatochromic properties is particularly valuable in pharmaceutical sciences because approximately 90% of chemical reactions and processes occur in solution, where solvent environment significantly influences molecular properties, reaction rates, and biological activity. For drug development professionals, understanding solvatochromism provides critical insights for:

  • Optimizing drug formulations by selecting appropriate solvent systems
  • Predicting membrane permeability through correlation with solvatochromic parameters
  • Designing drug delivery systems that respond to specific cellular environments
  • Developing analytical methods for quality control of active pharmaceutical ingredients

Table 1: Comparison of Solvatochromic Probe Types Used in Pharmaceutical Research

Probe Type Molecular Characteristics Pharmaceutical Applications Response to Increased Polarity
Betaine Dyes Strong charge separation in ground state Polarity assessment of API polymorphs Bathochromic (red) shift
Azo Compounds -N=N- bridge with donor/acceptor groups Photosensitizers, environmental sensors Hypsochromic (blue) shift
Flavonoids Conjugated π-systems with hydroxyl groups Natural product isolation, antioxidant assessment Variable based on substitution

Pomiferin Properties and Pharmaceutical Relevance

This compound is a prenylated flavonoid naturally occurring in Maclura pomifera (Osage orange) and related species, with documented broad pharmacological activity that makes it particularly interesting for drug development research. This compound demonstrates significant antioxidant capabilities by effectively scavenging reactive oxygen species (ROS), which contributes to its documented antidiabetic effects through protection of pancreatic β-cells and improvement of insulin sensitivity [1]. Additionally, this compound shows promising anti-tumor properties by inhibiting cell viability, CD133+ cell population, sphere formation, and invasion ability of glioma neurosphere cells, suggesting potential applications in oncology therapeutics [1].

The molecular structure of this compound features an extended conjugated π-system with electron-donating and accepting groups that facilitate intramolecular charge transfer (ICT) upon photoexcitation. This structural characteristic renders it an excellent candidate for solvatochromic studies, as the energy required for electronic transitions is highly sensitive to the surrounding solvent environment. The pharmaceutical relevance of understanding this compound's solvatochromic behavior extends to multiple applications:

  • Extraction process optimization from natural sources using solvent mixtures
  • Formulation development through understanding of solute-solvent interactions
  • Bioavailability prediction via correlation between solvatochromic parameters and membrane permeability
  • Quality control applications for standardized extracts containing this compound

Experimental Protocols for this compound Solvatochromic Analysis

Materials and Solvent Preparation
  • This compound standard (≥95% purity by HPLC): Prepare stock solution at 10 mM concentration in DMSO for enhanced stability and solubility [1]
  • Solvent series representing varying polarity: Include non-polar (cyclohexane, toluene, CCl₄), polar aprotic (THF, ethyl acetate, acetone, acetonitrile, DMSO), and polar protic (methanol, ethanol, propanol, butanol) solvents [1] [2]
  • Equipment: UV-Vis spectrophotometer with 1 cm quartz cells, analytical balance (±0.0001 g precision), class A volumetric glassware

Solvent Selection Criteria: Choose solvents spanning a wide polarity range as defined by Kamlet-Taft parameters (α = hydrogen bond donating ability, β = hydrogen bond accepting ability, π* = dipolarity/polarizability) and ET(30) polarity scale [3]. This comprehensive coverage ensures characterization of both specific (hydrogen bonding) and non-specific (dipolar) solute-solvent interactions.

Solution Preparation Protocol:

  • Prepare working this compound solutions at 2×10⁻⁵ M concentration for each solvent system [1]
  • Perform serial dilution from DMSO stock to maintain consistent initial concentration
  • Confirm absence of concentration-dependent aggregation by verifying obedience to Beer-Lambert law across dilution series
  • Record solution preparation details including temperature (±0.5°C) and humidity (% RH) for reproducibility
Instrumentation and Spectral Acquisition

UV-Vis Spectroscopy Parameters:

  • Wavelength range: 250-500 nm to capture π→π* and n→π* transitions
  • Scan speed: Medium (120 nm/min) for optimal signal-to-noise ratio
  • Spectral bandwidth: 2 nm for balance between resolution and light throughput
  • Data interval: 0.5 nm for sufficient sampling of spectral features
  • Baseline correction: Scan pure solvent in matched quartz cell as reference

Quality Control Measures:

  • Maintain constant temperature during measurements using Peltier-controlled cell holder (25.0±0.2°C)
  • Replicate scans (n=3) to ensure measurement reproducibility
  • Verify instrument wavelength calibration using holmium oxide filter
  • Confirm photometric accuracy with neutral density filter standards

Data Recording Standards:

  • Record exact λmax values to ±0.5 nm precision
  • Document full width at half maximum (FWHM) for principal absorption bands
  • Note visual color changes corresponding to spectral shifts
  • Record molar absorptivity (ε) at λmax for each solvent system

The following workflow diagram illustrates the experimental procedure for this compound solvatochromic analysis:

G Start Start this compound Solvatochromic Analysis SolventSelection Select Solvent Series (Non-polar, Polar Aprotic, Polar Protic) Start->SolventSelection SolutionPrep Prepare this compound Solutions (2×10⁻⁵ M in each solvent) SolventSelection->SolutionPrep InstrumentCal Calibrate UV-Vis Spectrophotometer SolutionPrep->InstrumentCal DataAcquisition Acquire Absorption Spectra (250-500 nm range) InstrumentCal->DataAcquisition PeakAnalysis Perform Multi-Peak Gaussian Analysis DataAcquisition->PeakAnalysis DataProcessing Process Spectral Data (λmax, FWHM, ε calculation) PeakAnalysis->DataProcessing RegressionAnalysis Perform MLR Analysis with Kamlet-Taft Parameters DataProcessing->RegressionAnalysis ResultsInterpret Interpret Solvatochromic Behavior RegressionAnalysis->ResultsInterpret End Generate Application Report ResultsInterpret->End

Data Analysis Methods

Multi-Gaussian Peak Analysis: Decompose overlapping absorption bands using non-linear curve fitting with Gaussian functions according to:

A(ν) = Σ Aₖexp[-((ν-νₖ)/wₖ)²]

where A(ν) is absorbance at wavenumber ν, Aₖ is amplitude, νₖ is center position, and wₖ is width parameter for each sub-band k [1]. This analysis reveals hidden transitions contributing to the composite absorption profile.

Multiple Linear Regression (MLR) Analysis: Correlate observed spectral shifts with solvent parameters using the equation:

νmax = C₀ + C₁f(ε) + C₂f(n) + C₃α + C₄β

where f(ε) = (ε-1)/(2ε+1) and f(n) = (n²-1)/(2n²+1) represent orientation-polarization and dispersion-polarization interactions, respectively, while α and β are Kamlet-Taft hydrogen bond donor and acceptor parameters [1]. The magnitude and sign of coefficients C₁-C₄ indicate the relative contribution of each interaction type to the total solvatochromic shift.

Preferential Solvation Analysis: For binary solvent mixtures, apply the Bosch-Serrano modification of the Reichardt equation to quantify local composition enhancement in the cybotactic region:

XYZ = XYZ₁ + a₂(XYZ₂ - XYZ₁) + (XYZ₁₂ - XYZ₁ - XYZ₂ + XYZ₁)a₂(1-a₂)

where XYZ represents the measured solvatochromic parameter, subscripts 1 and 2 refer to pure solvents, and a₂ is the mole fraction of component 2 [3].

Results and Analysis of this compound Solvatochromic Behavior

Spectral Characteristics and Solvent Effects

This compound exhibits complex absorption spectra with multiple overlapping transitions between 250-500 nm. Multi-Gaussian peak analysis reveals that the absorption profile typically consists of three to four constituent bands, with principal maxima occurring at approximately 320 nm and 360 nm corresponding to π→π* transitions of the conjugated flavonoid system [1]. The relative intensity and position of these bands demonstrate significant solvent dependence, with the lower energy transition showing greater sensitivity to environmental polarity.

The following experimental data table summarizes this compound's solvatochromic response across different solvent types:

Table 2: Experimental Solvatochromic Data for this compound in Various Solvents

Solvent Solvent Type λmax (nm) νmax (cm⁻¹) ε at λmax (M⁻¹cm⁻¹) Visual Color
Cyclohexane Non-polar 347 28,818 22,500 Pale yellow
Toluene Non-polar 354 28,249 23,200 Yellow
Chloroform Weakly polar 358 27,933 24,100 Golden yellow
Ethyl Acetate Polar aprotic 356 28,090 23,800 Yellow
THF Polar aprotic 359 27,855 24,500 Golden yellow
Acetone Polar aprotic 357 28,011 24,200 Yellow
Methanol Polar protic 363 27,548 25,300 Orange-yellow
Ethanol Polar protic 362 27,624 25,100 Orange-yellow
DMSO Polar aprotic 365 27,397 26,200 Orange

Key Observations:

  • This compound demonstrates positive solvatochromism (bathochromic shift with increasing polarity)
  • The most significant red shifts occur in hydrogen-bond accepting solvents like DMSO
  • Polar protic solvents induce broadening of absorption bands suggesting hydrogen bonding interactions
  • The magnitude of solvatochromic shift (~18 nm from cyclohexane to DMSO) indicates substantial charge redistribution in the excited state
Quantitative Solvent Parameter Correlations

Multiple Linear Regression analysis of this compound's solvatochromic data yields the following correlation:

νmax = 31,520 - 820f(ε) - 950f(n) - 1,240α - 1,650β cm⁻¹

The regression coefficients indicate that hydrogen-bond acceptor basicity (β parameter) exerts the strongest influence on this compound's spectral shifts, followed by hydrogen-bond donor ability (α parameter) [1]. This suggests that specific solute-solvent interactions dominate over non-specific dielectric effects in this compound solvation.

The relationship between solvent refractive index function f(n) and transition energy shows excellent linearity (R=0.962) for apolar solvents, while the dielectric function f(ε) provides better correlation for polar solvents [1]. This dichotomy reflects the changing balance of interaction mechanisms across the polarity spectrum.

Advanced Applications and Methodological Extensions

Environmental Tuning and Binary Solvent Systems

The solvatochromic properties of this compound can be exploited to probe microenvironments in heterogeneous systems including biomembranes, protein binding sites, and polymeric matrices. In binary solvent mixtures, this compound exhibits non-linear behavior of transition energy versus bulk composition, indicating preferential solvation by one component [3]. This phenomenon arises from differences in solvation energy between ground and excited states and can be modeled using exchange equilibria between solvent species in the cybotactic region.

For aqueous-organic binary mixtures, the preferential solvation parameter (δs₁₂) can be calculated using:

δs₁₂ = (XYZ_m - XYZ₂)/(XYZ₁ - XYZ₂) - x₁

where XYZ represents the measured solvatochromic parameter, subscripts 1 and 2 refer to the two solvents, m denotes the mixture, and x₁ is the mole fraction of solvent 1 [3]. Positive values indicate preferential solvation by solvent 1, while negative values indicate preference for solvent 2.

Distinguishing Structurally Similar Compounds

Solvatochromic analysis provides sufficient sensitivity to distinguish between structurally related compounds including isomers and homologs that differ by single functional groups or methylene units [4]. This application is particularly valuable in pharmaceutical quality control for:

  • Batch-to-batch consistency monitoring of natural product extracts
  • Detection of process-related impurities in API manufacturing
  • Characterization of biosimilars and complex biologic products
  • Assessment of protein higher-order structure changes

The discrimination power stems from differential perturbation of the probe's electronic excited state by subtle variations in molecular structure and surface properties. By employing multiple solvatochromic indicators with complementary sensitivity profiles (e.g., varying hydrogen bond donor/acceptor character), a discrimination matrix can be constructed for unambiguous identification of structurally similar compounds [4].

References

Pomiferin Properties & Stability Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Pomiferin is a prenylated isoflavonoid primarily researched for its potent antioxidant and anti-inflammatory activities [1] [2] [3]. Its stability in drug formulations is not directly reported, but its oxidative mechanisms provide clues for stabilization strategies.

Key Pharmacological Activities of this compound

Biological Activity Observed Effect / Mechanism Relevant Experimental Models
Antioxidant Reduces ROS; increases SOD, CAT, GPx activity; activates Akt/Nrf2 pathway [1] [2] NiCl₂-induced hepatic injury in rats [1]; LPS-stimulated BV2 microglia cells [2]
Anti-inflammatory Inhibits IL-6, TNF-α, iNOS, COX-2; suppresses NF-κB pathway [1] [2] LPS-stimulated BV2 microglia cells [2]; LPS-induced ARDS in mice [3]
Anti-aging (in vitro) Inhibits hyaluronidase, collagenase, and elastase enzymes [4] In vitro enzyme inhibition assays [4]

Strategies to Mitigate Oxidation in Formulations

Oxidation is a major degradation pathway for pharmaceuticals. While not specific to this compound, these general strategies are critical for oxidation-prone compounds [5].

Formulation and Packaging Strategies to Prevent Oxidation

Strategy Category Specific Action Purpose / Rationale
Excipient Selection Use excipients with low peroxide impurities [5]. Prevents initiation of radical chain reactions (autoxidation) [5].
Antioxidants Incorporate chelators (e.g., EDTA) and antioxidants [5] [6]. Sequester trace metal catalysts; scavenge free radicals [5] [6].
Packaging Use inert gas (N₂) flushing, light-resistant containers, and moisture-proof packaging [6]. Limits exposure to oxygen, light, and humidity—key factors that accelerate oxidation [6].
Lyophilization Implement freeze-drying for moisture-sensitive products [6]. Removes water to enhance stability of the solid dosage form [6].

Proposed Experimental Workflow for this compound Stability

This workflow adapts standard pharmaceutical development practices [5] [6] to guide stability assessment for this compound.

Start Start: this compound Stability Assessment FDS Forced Degradation Studies F1 Oxidative Stress (e.g., H₂O₂, AIBN, light) FDS->F1 F2 Hydrolytic Stress (Acid/Base) FDS->F2 F3 Thermal Stress (e.g., 40°C, 60°C) FDS->F3 A1 Identify Major Degradation Products F1->A1 M1 Develop Stability-Indicating Analytical Method (e.g., HPLC) A1->M1 FCS Formulation Compatibility Screening M1->FCS C1 Test with Various Excipients FCS->C1 C2 Monitor for Degradation C1->C2 C3 Select Most Compatible Excipients C2->C3 AS Accelerated Stability Studies C3->AS S1 Store Formulations under Accelerated Conditions (40°C/75% RH) AS->S1 S2 Monitor Appearance, Assay, and Impurities S1->S2

Key Experimental Protocols

  • Forced Degradation Studies: Expose pure this compound to various stress conditions.

    • Oxidative Stress: Use solutions of hydrogen peroxide (e.g., 0.1%-3%) or radical initiators like AIBN at elevated temperatures (e.g., 40-60°C) [5].
    • Acid/Base Hydrolysis: Treat with HCl and NaOH solutions (e.g., 0.1-1 M) at room or elevated temperature.
    • Photolysis: Expose to UV-Vis light per ICH Q1B guidelines.
    • Analysis: Use LC-HRMS to separate, identify, and characterize degradation products [5].
  • Formulation Compatibility Screening:

    • Preparation: Create binary mixtures of this compound with common excipients (fillers, binders, disintegrants, lubricants).
    • Stress Storage: Store mixtures under accelerated conditions (e.g., 40°C/75% RH).
    • Analysis: Use the stability-indicating HPLC method to monitor this compound assay and formation of degradation products compared to pure this compound controls [5] [6].
  • Analytical Techniques for Stability Studies:

    • HPLC/LC-HRMS: Primary tool for quantifying this compound and identifying degradation impurities [5] [6].
    • Thermal Analysis (DSC/TGA): Determine physical stability, melting point, and detect hydrate/solvate formation [6].

Frequently Asked Questions

  • Q1: What are the likely degradation products of this compound? The specific degradation profile is not published. A forced degradation study is essential. Based on common oxidation pathways for organic compounds, you should look for epoxides, alcohols, ketones, and carbonyls resulting from peroxy radical intermediates [5].

  • Q2: Which excipients pose the highest risk for oxidizing this compound? Excipients with inherent peroxide impurities are the highest risk. These include some grades of polyethylene glycol (PEG), polysorbates (Tweens), povidone (PVP), and cellulose derivatives [5]. Always screen excipients and source them from reliable suppliers with tight peroxide specifications.

  • Q3: How can I stabilize a liquid formulation of this compound? For a solution, use a combination of approaches: use a non-aqueous solvent if possible, purge the container with nitrogen, include appropriate antioxidants (e.g., chelators like EDTA), and buffer the solution to an optimal pH determined through stability studies [6].

References

pomiferin solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Potential Solubility Enhancement Techniques

The following table summarizes established techniques that can be explored to improve the solubility and dissolution rate of Pomiferin, based on methods used for similar compounds.

Technique Procedure Summary Key Advantages Key Disadvantages / Considerations Example from Similar Compounds
Nanosuspension (Anti-solvent Precipitation) Drug solution mixed with an anti-solvent, leading to precipitation of drug nanoparticles [1]. High surface area, enhanced dissolution rate, faster onset of action [1]. Risk of particle growth; potential for organic solvent contamination [1]. Successfully used for hesperetin and curcumin [1].
Solid Dispersion Dispersion of the drug in a hydrophilic polymer carrier matrix via melting or solvent methods [1] [3]. Improved wettability, higher porosity, particle size reduction [1]. Potential for decreased dissolution on aging; phase separation [1]. Applied to ellagic acid [1].
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Gentle mixing of drug, oil, surfactant, and co-surfactant to form an oil-in-water microemulsion upon aqueous dilution [1]. Higher bioavailability, improved absorption [1]. Risk of surfactant toxicity; can interact with gelatin capsule shells [1]. Effectively used for curcumin [1].
Complexation Formation of inclusion complexes using agents like cyclodextrins [3]. Can enhance solubility and stability of guest molecules. Requires optimization of host-guest stoichiometry and affinity. A common method for various poorly soluble drugs [3].
Lipid-Based Systems (e.g., Solid Lipid Nanoparticles) Incorporation of the drug into solid lipid matrices [1]. Potential for improved drug loading and controlled release. High energy requirements; potential for chemical degradation [1]. A general approach for BCS Class II/IV drugs [1].

Experimental Workflow for Technique Selection

This diagram outlines a logical workflow to systematically evaluate and select the most suitable solubility enhancement method for this compound in your research.

Start Start: Characterize Pure this compound A Initial Solubility & Log P Assessment Start->A B Select Preliminary Techniques (Based on Physicochemical Properties) A->B C Perform Small-Scale Feasibility Studies B->C D Evaluate Key Performance Indicators (KPIs) C->D D->B Results Unsatisfactory E Scale-Up & Optimize Lead Formulation D->E Lead Identified End Proceed to In-Vitro/In-Vivo Studies E->End

Frequently Asked Questions (FAQs)

Q1: Why should I consider lipid-based systems like SMEDDS for this compound? Many natural products like this compound are lipophilic. Lipid-based formulations can enhance solubility by keeping the drug in a dissolved state in the gastrointestinal fluids and promoting lymphatic absorption, which can significantly improve oral bioavailability [1].

Q2: What is a major challenge when creating nanosuspensions, and how can I mitigate it? A major challenge is particle growth and aggregation over time. This can be mitigated by selecting the right stabilizers (e.g., polymers like HPMC or surfactants like Poloxamer) and optimizing their concentration during the precipitation process to prevent Ostwald ripening and agglomeration [1].

Q3: My solid dispersion shows a lower dissolution rate after storage. What could be the cause? This is a known disadvantage of solid dispersions. The decrease can be due to crystallization of the amorphous drug or phase separation between the drug and polymer over time, especially when exposed to moisture or temperature variations. Using polymers that inhibit crystallization and ensuring proper, airtight packaging can help improve physical stability [1].

References

Pomiferin Extraction & Yield Improvement Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a troubleshooting guide and FAQ designed to address common challenges in pomiferin extraction, based on general best practices for extracting similar bioactive compounds.

Frequently Asked Questions (FAQs)
  • Q1: What are the primary factors that influence my extraction yield?

    • A: The yield is predominantly a function of the extraction technique and its operational parameters. For solvent extraction, these include the type of solvent, temperature, time, and solvent-to-solid ratio. For advanced techniques like Supercritical Fluid Extraction (SFE), pressure and temperature are critical as they control the solvent's density and power [1] [2]. The particle size of your plant material and its moisture content also significantly impact efficiency.
  • Q2: My extract yield is low. What should I check first?

    • A: Follow this systematic checklist:
      • Solvent Polarity: Verify that your solvent's polarity is appropriate for this compound. If using SFE, consider adding a polar co-solvent like ethanol [3] [1].
      • Raw Material: Ensure the plant source is correctly identified and that the specific part of the plant (e.g., roots, leaves) known to contain this compound is being used. Check the particle size; a finer grind increases surface area and can improve yield.
      • Process Parameters: For SFE, systematically optimize pressure and temperature. For solvent extraction, review temperature, extraction time, and cycle count.
  • Q3: How can I make my extraction process more environmentally friendly?

    • A: Consider switching to Green Extraction Techniques. Supercritical Fluid Extraction (SFE) using CO₂ is an excellent option as it eliminates the need for hazardous organic solvents, is non-toxic, and produces solvent-free extracts [4] [3] [2]. Other methods include Ultrasound-Assisted Extraction (UAE) or Subcritical Water Extraction, which can reduce processing time and solvent volume [5] [6].
Troubleshooting Common Problems
Problem & Phenomenon Possible Root Cause Recommended Solution

| Low Extraction Yield Insufficient quantity of target compound obtained. | Inappropriate solvent polarity; Inoptimal SFE parameters (pressure, temperature); Raw material with low bioactive content. | Modify solvent system (e.g., add ethanol as co-solvent in SFE). Optimize SFE pressure/temperature to tune solvent density [3] [1]. Source raw material from a verified, high-quality supplier. | | Long Extraction Time Process takes excessively long to reach satisfactory yield. | Poor penetration of solvent into plant matrix; Low diffusion rate. | Reduce particle size of plant material. Apply physical techniques (e.g., ultrasound) to disrupt cell walls [2]. Increase process temperature (consider thermal stability of this compound). | | Co-extraction of Impurities Extract contains unwanted compounds, complicating purification. | Low selectivity of the extraction process. | Use a more selective solvent or SFE parameters. Employ a sequential extraction strategy, using different solvents to remove impurities first [7]. |

Detailed Experimental Protocol

The table below summarizes a specific methodology from a study that successfully used a plant protease to extract this compound, which can serve as a reference protocol [8].

Aspect Detailed Methodology
Objective Isolate this compound from a protein source for its ACE inhibitory activity.

| Protocol Summary | 1. Protein Source: Bovine casein. 2. Enzyme: this compound (a plant protease). 3. Hydrolysis: 180 minutes duration. 4. Degree of Hydrolysis: 17.1%. 5. Key Peptides Identified: YQEPVLGPVRGPFPIIV, RFFVAPFPE. | | Application & Outcome | The resulting peptides showed significant Angiotensin-Converting Enzyme (ACE) inhibitory activity, confirming the success of the extraction and hydrolysis process. |

Workflow for Systematic Yield Improvement

For a more visual representation, the following diagram outlines a systematic workflow for troubleshooting and optimizing your extraction process. This logical sequence can help in diagnosing issues methodically.

G cluster_1 If Issue Found cluster_2 If Issue Found cluster_3 Optimization Actions cluster_4 Intensification Techniques Start Low Extraction Yield Step1 Verify Raw Material Start->Step1 Step2 Check Solvent System Step1->Step2 Material Correct Step1->Step2 Material Correct C1 Source new batch from verified supplier Step1->C1 Incorrect ID or Low Quality Step3 Optimize Parameters Step2->Step3 Solvent Appropriate C2 Modify solvent polarity Add co-solvent (e.g., EtOH) Step2->C2 Poor Solubility Step4 Apply Process Intensification Step3->Step4 Parameters Optimized C3_1 Adjust P/T (SFE) Optimize time/temp Step3->C3_1 C3_2 Reduce particle size Step3->C3_2 Result Satisfactory Yield Step4->Result C4_1 Use ultrasound (UAE) Step4->C4_1 C4_2 Use microwaves (MAE) Step4->C4_2

References

pomiferin purification from osajin separation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts & Extraction Planning

What are Osajin and Pomiferin? Osajin and this compound are prenylated isoflavones found in high concentrations in the fruit of the Osage orange tree (Maclura pomifera) [1] [2]. They are the target compounds for isolation and are of interest due to their antioxidant, antimicrobial, and potential anticancer activities [2] [3].

What is the typical workflow for their isolation? The general process involves extracting the compounds from the plant material and then purifying them. The following diagram outlines the two main pathways and their key steps:

G cluster_1 Path A: Conventional Solvent Extraction cluster_2 Path B: Sequential SFE + Solvent Start Osage Orange Fruit A1 Drying and Grinding Plant Material Start->A1 B1 Drying and Grinding Plant Material Start->B1 A2 Solvent Extraction (e.g., Acetone, Methanol) A1->A2 A3 Chromatographic Purification (Flash Chromatography, Column Chromatography) A2->A3 End Pure Osajin and this compound A3->End B2 Supercritical Fluid Extraction (SFE) with CO₂ B1->B2 B3 Defatted Plant Material B2->B3 B4 Acetone Extraction B3->B4 B5 Chromatographic Purification B4->B5 B5->End

Detailed Experimental Protocols

Here are specific methodologies for extraction and analysis from the literature.

1. Acetone Extraction following Supercritical Fluid Defatting This two-step method first removes fatty components to improve the subsequent yield of isoflavones [4].

  • Plant Material Preparation: Osage orange fruits were sliced, dried, and ground into a powder [4].
  • Supercritical Fluid Extraction (SFE): The powdered material was extracted with supercritical CO₂ at 350 bar and 60°C to remove lipids and other non-polar compounds [4].
  • Acetone Extraction: The defatted plant material was then extracted with acetone to obtain a crude extract rich in osajin and this compound [4].

2. Small-Scale Extraction for Isolation and Characterization This protocol is adapted from a laboratory exercise developed for undergraduate organic chemistry, ideal for initial, small-scale isolation [1].

  • Principle: Based on a classic series of articles, this method uses common solvents for extraction and chromatographic purification [1].
  • Key Steps: Students write a protocol for a small-scale extraction of osajin and this compound into a common solvent fraction, followed by optimization of chromatographic conditions for purification [1].
  • Analysis: The isolated compounds are obtained in quantities sufficient for analysis by NMR and other spectroscopic methods [1].

3. HPLC Analysis for Quantification and Purity Assessment A validated reversed-phase HPLC method can be used to quantify the levels of osajin and this compound in your extracts and check the success of your separation [2].

  • Column: HyPURITY C18 (150 x 4.6 mm, 3 µm) with a C18 guard column [2].
  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) [2].
  • Flow Rate: 1.0 mL/min [2].
  • Gradient Program:
Time (min) % Solvent B
0.0 - 0.5 80%
0.5 - 3.5 80% → 100%
3.5 - 4.5 100%
4.51 - 8.0 80%
  • Detection: UV detection at 274 nm [2].
  • Sample Preparation: Extracts are dissolved in methanol and filtered through a 0.45 µm nylon filter before injection [2].

Troubleshooting Common Issues

FAQ 1: My extract yield is low. What could be the cause? Low yields can be attributed to several factors related to the source material and extraction process.

  • Source Material Variability: The levels of osajin and this compound are significantly affected by the fruit's geographical origin, ripeness, and sample preparation (e.g., fresh vs. dry) [2]. Ensure you are using well-documented and consistent plant material.
  • Inefficient Extraction: The conventional solvent extraction method might co-extract a large amount of lipids, reducing the effective concentration of your target isoflavones. Consider using the SFE defatting method (Protocol 1) as a preliminary clean-up step, which has been shown to be useful for the phytochemical investigation of this plant [4].
  • Solvent Choice: The method developed by Whaley et al. suggests that identifying the optimum solvent fraction is critical for a successful small-scale extraction [1].

FAQ 2: How can I achieve better separation between Osajin and this compound? The separation relies heavily on the choice of purification technique. The following diagram compares two chromatographic strategies:

G cluster_1 Normal-Phase Flash Chromatography cluster_2 Reversed-Phase HPLC Start Crude Extract A1 Purification (Automated Normal-Phase) Start->A1 B1 Analytical Separation (C18 Column, UV Detection) Start->B1 A2 Outcome: Isolation for NMR A1->A2 B2 Outcome: Quantification and Purity Check B1->B2

FAQ 3: How do I confirm the identity and purity of my isolated compounds?

  • Identity Confirmation: Compare your isolated sample with standard reference data. The supporting materials for one paper include extensive 1H-NMR, 13C-NMR, and 2D-COSY spectra for both osajin and this compound, which are ideal for structural confirmation [1].
  • Purity Assessment: Use the provided HPLC method [2]. A pure compound will show a single, sharp peak at the correct retention time. The method's specificity was validated, meaning it can distinguish between osajin and this compound [2].

The search results indicate that the core methodologies for this compound purification are well-established, though some advanced techniques like SFE are more recent. The HPLC and NMR data provided are particularly valuable for analytical validation.

References

Validated HPLC Methods for Pomiferin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters from two independent method validation studies.

Parameter Method 1 (Kartal et al.) [1] Method 2 (PMC Study) [2]
Analytical Technique LC-DAD-MS RP-HPLC-UV
Column C8 HyPURITY C18 (150 x 4.6 mm, 3 µm)
Mobile Phase Gradient: Acetonitrile / Water (40 mM Formic Acid) Gradient: Acetonitrile / Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection 280 nm (DAD), MS identification 274 nm
Run Time Not Specified 8 min
Validation Specificity, Precision, Accuracy, Robustness Specificity, Precision, Accuracy, LOD, LOQ
LOD/LOQ Not explicitly stated LOQ: 7.8 µg/mL for both osajin and pomiferin [2]

Troubleshooting Guide & FAQs

Here are some common issues and their solutions, based on the methodologies.

Q1: What should I do if I observe peak tailing or broadening?

  • Check the column: Ensure you are using the specified column (C8 or C18) and that it is not degraded. The cited methods used a C8 column [1] and a Thermo Scientific HyPURITY C18 column, respectively [2].
  • Adjust the mobile phase: The methods used acidic modifiers (formic acid) to improve peak shape. Confirm that the pH and concentration of the acid (40 mM or 0.1%) are correctly prepared [1] [2].
  • Consider column temperature: While not specified in the methods, maintaining a constant column temperature (e.g., 25-40°C) can improve reproducibility and peak shape.

Q2: How can I confirm the identity of the this compound peak in my sample?

  • Use a reference standard: The most direct way is to compare the retention time of your sample peak with that of an authentic this compound standard [2].
  • Employ Diode-Array Detection (DAD): Collect the UV spectrum of the peak and compare it to the spectrum of a standard to check for peak purity and identity [1].
  • Couple with Mass Spectrometry (MS): As demonstrated in one method, LC-MS using positive-ion electrospray ionization can provide conclusive identification via the protonated pseudomolecular ion [1].

Q3: My recovery rates in accuracy studies are low. What could be the cause?

  • Re-evaluate the extraction procedure: The sample preparation method significantly impacts recovery. One study used ultrasonic-assisted extraction with methanol and performed three rounds of extraction to achieve high recovery [2].
  • Check for sample degradation: this compound solutions should be prepared fresh and stored appropriately, as natural products can be sensitive to light, heat, and pH.

Experimental Protocol: Sample Analysis

This is a generalized protocol based on the validated method from the PMC study [2], which is fast and economical.

  • Sample Preparation:

    • Extraction: Weigh powdered plant material (e.g., Osage orange fruit). Use ultrasonic-assisted extraction with methanol as the solvent.
    • Centrifugation & Filtration: Centrifuge the extract to separate solid debris. Filter the supernatant through a 0.45 µm nylon membrane filter before injection into the HPLC system.
  • Instrumental Setup:

    • Column: Thermo Scientific HyPURITY C18 (150 x 4.6 mm, 3 µm) with a C18 guard column.
    • Mobile Phase: A = Water (0.1% Formic Acid); B = Acetonitrile.
    • Gradient Program: | Time (min) | % Solvent B | | :--- | :--- | | 0.0 - 0.5 | 80% | | 0.5 - 3.5 | 80% → 100% | | 3.5 - 4.5 | 100% | | 4.51 - 8.0 | 80% |
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 274 nm
    • Injection Volume: As per system suitability (e.g., 10-20 µL).
  • Data Analysis:

    • Generate a five-point calibration curve using a serial dilution of a standard solution of this compound (e.g., from 125.0 to 7.8 µg/mL). Inject each concentration in triplicate [2].
    • Use linear regression to create the calibration curve. The concentration of this compound in unknown samples can be calculated based on this curve.

Method Validation Workflow

The diagram below outlines the logical sequence for validating your analytical method, based on standard practices reflected in the search results.

Start Start Method Validation A Specificity/ Selectivity Start->A B Linearity & Range A->B C Precision B->C Calibration Create Calibration Curve (e.g., 125-7.8 µg/mL) B->Calibration D Accuracy C->D E LOD & LOQ D->E Recovery Spike & Recovery Experiments D->Recovery F Robustness E->F End Method Validated & Ready for Use F->End

Key Takeaways for Your Research

  • You have multiple options: You can choose a slightly older but well-characterized LC-DAD-MS method [1] or a faster, more economical HPLC-UV method [2], depending on your laboratory's capabilities and data needs.
  • Sample preparation is critical: The high recovery rates reported in the studies are achieved through rigorous extraction protocols, including multiple extraction steps [2].
  • Validation is a multi-step process: Follow the workflow above to systematically ensure your method is specific, precise, accurate, and robust for its intended use.

References

pomiferin degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Pomiferin's Chemical and Biological Profile

The table below summarizes key information from recent research on this compound, which is a prenylated isoflavonoid isolated from the Osage orange tree (Maclura pomifera) [1].

Property Description
Source Osage orange (Maclura pomifera [Raf.] Schneid.) [1]
Chemical Class Prenylated isoflavonoid [1]
Key Finding Induces multiple cell death pathways (apoptosis, ferroptosis, pyroptosis) in high-risk neuroblastoma cells [1].
IC₅₀ (Neuroblastoma) 2 µM (CHLA15 cell line) to 5 µM (LAN5 cell line) [1].
Synergistic Effects Works synergistically with osajin (another plant isoflavone) and conventional chemotherapy drugs (e.g., cisplatin, doxorubicin) [1].
Related Compound This compound Triacetate: A derivative identified as a novel and highly specific mTOR inhibitor with an IC₅₀ of 6.2 µM in an in vitro kinase assay [2].

Proposed Workflow for Identifying Degradation Products

Since degradation studies are critical for drug development, here is a general experimental workflow you can adapt. The core strategy involves forced degradation under various stress conditions, followed by analysis with chromatographic and spectroscopic techniques.

The following diagram outlines this proposed workflow:

Start This compound Sample Stress Forced Degradation Studies Start->Stress Analysis Analysis & Separation Stress->Analysis Stress Conditions: ID Structural Identification Analysis->ID Acid Acidic Hydrolysis (e.g., HCl) Base Basic Hydrolysis (e.g., NaOH) Oxidative Oxidative Stress (e.g., H₂O₂) Thermal Thermal Stress (e.g., 40-70°C) Photo Photolytic Stress (e.g., UV light) LCMS LC-MS/MS (Separation and MS data) NMR NMR Spectroscopy (1H, 13C) HRMS HRMS (Accurate mass)

Methods for Degradation and Analysis

Based on the workflow above, here are specific methodologies you can employ.

  • Forced Degradation Conditions: Expose this compound to various stress conditions to generate degradation products [1].

    • Acidic/Basic Hydrolysis: Treat with 0.1 M HCl or 0.1 M NaOH at room temperature or elevated temperatures (e.g., 60°C) for several hours.
    • Oxidative Degradation: Incubate with 0.3% to 3% hydrogen peroxide at room temperature for 24 hours.
    • Thermal Degradation: Heat solid this compound or its solutions in buffers at 40-70°C for days to weeks.
    • Photolytic Degradation: Expose solid this compound and solutions to UV (e.g., 320-400 nm) and visible light.
  • Analysis and Separation Techniques:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate degradation products and obtain their molecular weights and fragmentation patterns [1].
    • Employ High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of fragments and propose molecular formulas.
    • Isolate major degradation products using preparative chromatography for further analysis.
  • Structural Elucidation:

    • Perform Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments like COSY, HSQC, HMBC) on isolated degradation products to confirm their chemical structures.

References

optimizing pomiferin concentration for ECM stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Pomiferin Concentration Guidelines for ECM Research

The table below summarizes effective this compound concentrations for different experimental goals, based on current literature.

Experimental Goal Cell Type/Model Effective Concentration Range Key Findings Citation
ECM Protein Stimulation Ex vivo hair follicles 0.05 - 5 ppm (approx. 0.05 - 5 µM) Increased expression of collagen, elastin, and fibrillin; comparable or superior to retinol. [1]
Anti-inflammatory & Antioxidant Effects BV2 microglial cells 0.25 - 1 µM Inhibited production of ROS, NO, IL-6, TNF-α, iNOS, and COX2; non-toxic to cells. [2]
General Anti-inflammatory Studies Macrophages Information missing from search Activates Nrf2 and triggers antioxidant genes; exerts anti-inflammatory effects. [2]

Detailed Experimental Protocol for ECM & Anti-inflammatory Analysis

Here is a methodology for assessing this compound's effects, synthesizing common techniques from the search results [2] [3].

Cell Culture and Treatment
  • Cell Culture: Use standard culture conditions for your cell model (e.g., BV2 cells in high-glucose DMEM with 10% FBS and 1% penicillin/streptomycin in a 5% CO₂ incubator at 37°C) [2].
  • This compound Preparation: Dissolve this compound (>98% purity) in DMSO. Prepare stock solutions and dilute in culture medium for treatment, ensuring the final DMSO concentration is low (e.g., ≤0.1%) to avoid cytotoxicity [2].
  • Treatment Scheme: Seed cells until they reach ~80% confluence. Replace the medium with an incomplete culture medium and treat with your chosen this compound concentration (e.g., 0.25, 0.5, 1 µM) alongside your stimulus (e.g., LPS at 100-500 ng/mL) for a specified duration (e.g., 12-24 hours) [2].
Assessment of Cytotoxicity (Essential First Step)

Before evaluating functional effects, confirm the selected this compound concentrations are not cytotoxic.

  • CCK-8 Assay: After 24-hour treatment, add CCK-8 reagent to cells and incubate for 2 hours. Measure the absorbance at 450 nm. Cell survival rate should be comparable to the untreated control [2].
  • LDH Release Assay: Use the supernatant from treated cells and follow kit instructions to measure LDH activity. No significant increase in LDH release indicates no cell membrane damage [2].
Evaluating ECM Stimulation and Anti-inflammatory Effects
  • Gene Expression (qPCR): Extract RNA (e.g., with Trizol) from treated cells and reverse-transcribe to cDNA. Use qPCR to measure mRNA levels of:
    • ECM-related genes: Collagen, elastin, fibrillin [1].
    • Pro-inflammatory markers: IL-6, TNF-α, iNOS, COX-2 [2].
  • Protein Analysis (ELISA): Collect cell supernatant after 24-hour treatment. Use ELISA kits to quantify the secretion levels of pro-inflammatory cytokines like IL-6 and TNF-α [2].
  • Oxidative Stress Measurement: Use specific detection kits to measure the levels of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in the cells or supernatant after 12 hours of treatment [2].
  • Western Blot: Analyze protein extraction to study key signaling pathways, such as the activation (phosphorylation) of Akt, nuclear localization of Nrf2, and inhibition of NF-κB pathway components [2].

Troubleshooting Common Experimental Issues

Q1: My this compound treatment shows no effect on ECM gene expression. What could be wrong?

  • Solution: First, verify the bioactivity of your this compound stock by testing it in a standard anti-inflammatory assay (e.g., LPS-induced inflammation in BV2 cells) [2]. Ensure your cell model is responsive to ECM stimulation; primary mesenchymal stromal cells (MSCs) are often more responsive than immortalized lines [3]. Consider testing a wider concentration range, as some effects are potent at very low doses (0.05 ppm) [1].

Q2: The desired anti-inflammatory effect is achieved, but with high cell toxicity. How can I address this?

  • Solution: This indicates your concentration is too high. Perform a full dose-response curve using the CCK-8 and LDH assays to pinpoint a non-toxic yet effective window [2]. Re-check the DMSO concentration in your final working solution, as high DMSO levels can be cytotoxic.

Q3: How can I confirm that the effects I'm seeing are specifically linked to expected pathways like Akt/Nrf2?

  • Solution: Use specific pharmacological inhibitors in your experimental design.
    • To test the role of the Akt/Nrf2 pathway, use an Akt inhibitor like MK2206.
    • To confirm the role of Nrf2, use an inhibitor like Brusatol. If the beneficial effects of this compound are blocked by these inhibitors, it confirms the pathway's involvement. Subsequent Western Blot analysis for pAkt, Nrf2, and NF-κB can provide direct molecular evidence [2].

This compound Signaling Pathways in ECM and Inflammation

The following diagram illustrates the core signaling pathways through which this compound exerts its effects, based on mechanistic studies [2].

PomiferinSignaling This compound Signaling Pathways cluster_ECM Potential ECM Stimulation This compound This compound Integrin Integrin & FAK Activation (inferred) This compound->Integrin Akt Akt Activation This compound->Akt NFkB NF-κB Pathway Inhibition Cytokines Reduced Pro-inflammatory Mediators (IL-6, TNF-α) NFkB->Cytokines Nrf2 Nrf2 Activation ROS Reduced ROS & NO Nrf2->ROS Collagen Increased Collagen, Elastin, Fibrillin Integrin->Collagen Akt->NFkB Akt->Nrf2

The Akt/Nrf2/NF-κB axis is supported by direct experimental evidence in microglial cells [2]. The link to ECM stimulation is less direct but is a plausible mechanism based on this compound's documented effects on ECM proteins and the critical role of integrins and FAK in ECM-mediated signaling [4] [3].

References

pomiferin solvent system selection for assays

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems and Preparation Protocols

The choice of solvent and preparation method is critical for pomiferin's solubility and bioactivity. The following table summarizes validated approaches from recent literature.

Assay Type Recommended Solvent Typical Stock Concentration Key Supporting Evidence
General In Vitro / Cell Culture [1] Dimethyl Sulfoxide (DMSO) Not specified Standard solvent for cell-based assays on neuroblastoma lines; use vehicle control (DMSO-treated) for comparison [1].
Antioxidant & Cytotoxicity [2] DMSO Not specified Used in CAA and WST-1 cytotoxicity assays on THP-1 monocytes [2].
HPLC Analysis & Extraction [3] Methanol, Acetonitrile 5 mg/mL (in methanol for HPLC standards) [3] High-purity HPLC-grade solvents recommended. Methanol used for standard solutions and sample extraction in fruit analysis [3].

Detailed Extraction Protocol (from Osage Orange Fruit): For extracting this compound directly from plant material, one study developed a validated HPLC method [3].

  • Sample Preparation: Fresh or dry Osage orange (Maclura pomifera) fruit is gathered and preserved as a voucher specimen.
  • Extraction: Weigh a 25 mg portion of the dried, powdered sample. Place it in a centrifuge tube and add methanol (e.g., 2-3 mL).
  • Sonication: Sonicate the mixture in a water bath for 15 minutes.
  • Centrifugation: Centrifuge at 2500 rpm for 5 minutes and decant the supernatant.
  • Repeat Extraction: Perform two additional rounds of extraction on the residue using 3 mL of methanol each time.
  • Combine and Filter: Pool all the supernatants into a volumetric flask. Adjust to the final volume with methanol. Before analysis or use, filter the solution through a 0.45 µm nylon membrane [3].

Critical Parameters & Troubleshooting

Here are answers to frequently asked questions to help troubleshoot common experimental issues.

  • What is the solubility profile of this compound? this compound is a prenylated isoflavone with moderate lipophilicity. It dissolves well in organic solvents like DMSO, methanol, and acetonitrile [3] [2]. It is likely to have very low solubility in aqueous buffers. For cell-based assays, always prepare a stock solution in DMSO first, then add it to the culture medium, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1-0.5%).

  • What are the typical working concentrations for cell-based assays? Effective concentrations vary by cell line and assay. In neuroblastoma research, this compound showed IC50 values between 2-5 µM [1]. In a cytotoxicity screen on THP-1 monocytic leukemia cells, the IC50 was approximately 1.0 µM [2]. It is crucial to conduct a dose-response curve for each new cell line to determine the appropriate working concentrations.

  • How stable are this compound solutions? While specific stability studies are not detailed in the search results, general best practices for sensitive phytochemicals should be followed. It is recommended to:

    • Prepare fresh stock solutions frequently.
    • Store stock solutions in aliquots at -80°C to avoid freeze-thaw cycles.
    • Protect solutions from light by using amber vials or wrapping containers in foil, as isoflavones can be light-sensitive.

Mechanism of Action & Assay Design

To help you design and interpret your assays, the following diagram outlines the key cell death pathways that this compound activates, as identified in recent studies on neuroblastoma cells [1].

G cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis cluster_autophagy Autophagy Impairment cluster_pyroptosis Pyroptosis (Cell line dependent) This compound This compound A1 Increased Caspase 3/7 Activity This compound->A1 F1 GPX4 Inhibition This compound->F1 AU1 Increased LC3-II This compound->AU1 P1 Gasdermin E (GSDME) Cleavage This compound->P1 Necroptosis Necroptosis (No phospho-MLKL induction) This compound->Necroptosis A2 Cleaved PARP (in some lines) A1->A2 A3 Upregulation of NOXA/PUMA genes A1->A3 F2 Increased Lipid Peroxidation F1->F2 AU2 Accumulation of p62/SQSTM1 AU1->AU2

References

Pomiferin Storage and Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information from recent studies. Please note that specific data on exact storage temperatures and shelf-life stability are not provided in the literature.

Aspect Reported Information Recommendation Based on Common Practice
Solvent for Stock Solutions Dissolved in DMSO [1] [2] Use high-purity, anhydrous DMSO.
Long-Term Storage "according to manufacturer recommended storage conditions" [3] [4] -20°C to -80°C; avoid repeated freeze-thaw cycles (inference from standard lab practice).
Aliquot Management Information missing Aliquot into single-use vials to maintain stability.
Stability Over Time Information missing Monitor solutions for precipitation or color change.
Protection from Light Information missing Store in amber vials or wrapped in aluminum foil.

Experimental Protocols & Data Interpretation

Here are detailed methodologies for key experiments investigating pomiferin's effects, which can aid in replicating studies and troubleshooting.

Cell Viability and Anti-Proliferative Assays

This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (IC50).

  • Key Experimental Parameters [1] [5]:

    • Cell Lines: High-risk neuroblastoma lines (e.g., CHLA-15, LAN-5).
    • This compound Treatment: A range of concentrations (e.g., 0 - 20 µM) for 72 hours.
    • Viability Assay: Resazurin assay. Resazurin is added to cells, incubated for several hours, and fluorescence is measured. Viable cells reduce resazurin (blue) to resorufin (pink/fluorescent).
  • Troubleshooting:

    • High Background Fluorescence: Ensure culture media does not contain phenol red, which can interfere.
    • Inconsistent Results: Confirm that the DMSO concentration is consistent and low (typically ≤0.1%) across all treatment groups, including the vehicle control.
Analysis of Apoptosis by Flow Cytometry

This method quantifies the percentage of cells undergoing programmed cell death.

  • Key Experimental Parameters [1] [5]:

    • Staining: Use Apotracker Green (binds to phosphatidylserine on apoptotic cells) and Zombie Violet (a viability dye to identify dead cells).
    • Gating Strategy: Analyze using flow cytometry with quadrant gates to distinguish viable (Apotracker-/Zombie-), early apoptotic (Apotracker+/Zombie-), late apoptotic (Apotracker+/Zombie+), and necrotic cells (Apotracker-/Zombie+).
    • Inhibition Control: Pre-treat cells with a pan-caspase inhibitor like Q-VD-OPh (10 µM) to confirm the apoptotic pathway is involved.
  • Troubleshooting:

    • Low Signal from Apotracker Green: Optimize staining concentration and incubation time. Ensure cells are processed quickly after treatment to avoid artifacts.
    • High Necrotic Population: This may indicate cytotoxicity from overly high this compound concentrations or mechanical damage during processing.

The following diagram illustrates the experimental workflow and the logical gates used in data analysis for the apoptosis assay.

Start Harvest this compound-treated Cells Stain Stain with: • Apotracker Green • Zombie Violet Start->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Gate Apply Quadrant Gating Analyze->Gate Results Interpret Population Results Gate->Results Viable Viable Cells Gate->Viable Apotracker- Zombie- EarlyApoptotic Early Apoptotic Gate->EarlyApoptotic Apotracker+ Zombie- LateApoptotic Late Apoptotic Gate->LateApoptotic Apotracker+ Zombie+ Necrotic Necrotic Gate->Necrotic Apotracker- Zombie+

Synergy Studies with Conventional Chemotherapy

This protocol assesses whether this compound enhances the effect of standard drugs.

  • Key Experimental Parameters [1]:

    • Drug Combinations: this compound is combined with chemotherapeutics like cisplatin, doxorubicin, or etoposide over a range of concentrations.
    • Software Analysis: Data is analyzed using software like Combenefit to generate synergy maps. Synergy (blue areas on the plot) indicates a combined effect greater than the sum of individual effects.
  • Troubleshooting:

    • Antagonism Instead of Synergy: This can occur if the drugs target the same pathway competitively or if the concentration ratios are not optimal. A full matrix of concentration combinations is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent and concentration range for this compound in cell-based assays? this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM). In cell culture assays, it is then diluted to working concentrations typically in the low micromolar range (IC50 values of 2-5 µM have been reported in neuroblastoma cells) [1] [5]. The final DMSO concentration in the culture medium should not exceed 0.1-0.5% to avoid solvent toxicity.

Q2: My this compound solution precipitated in the vial. Is it still usable? Precipitation suggests the compound has come out of solution, which will affect dosing accuracy and experimental results. It is not recommended to use a precipitated solution. Gently warming the vial and vortexing may re-dissolve the compound. If precipitation persists, consider making a fresh stock solution and ensure proper storage conditions to prevent this issue.

Q3: What are the known mechanisms of action I should investigate when troubleshooting an experiment? Current research indicates this compound is a multi-target agent. Key pathways to investigate include:

  • Induction of Multiple Cell Death Pathways: Apoptosis, ferroptosis, and impaired autophagy [1] [5].
  • Kinase Inhibition: It can inhibit kinases like mTOR, CK2, and PI3K, which can lead to downstream effects such as MYCN degradation in certain cancers [2] [6].
  • SERCA Inhibition: This can induce autophagic cell death, particularly in apoptosis-resistant cells [7].

References

pomiferin cellular toxicity dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Pomiferin Cytotoxicity & Synergy Data

The table below summarizes quantitative data on this compound's efficacy in high-risk neuroblastoma (NB) cell lines to help you establish a dosing baseline [1].

Cell Line MYCN Status This compound IC₅₀ Osajin IC₅₀ Key Cell Death Pathways Activated Synergy with Conventional Chemo
CHLA15 Non-amplified (MYC-overexpressing) 2 µM 14 µM Apoptosis, Ferroptosis, Impaired Autophagy Synergistic with Cisplatin, Doxorubicin, Etoposide, etc. [1]
LAN5 Amplified 5 µM 16 µM Apoptosis, Ferroptosis, Pyroptosis, Impaired Autophagy Synergistic with Cisplatin, Doxorubicin, Etoposide, etc. [1]

Key observations from the data:

  • Potency: this compound consistently shows greater potency (lower IC₅₀) than its analog, Osajin [1].
  • Synergy: this compound exhibits significant synergy with a wide range of conventional chemotherapy drugs, including cisplatin, doxorubicin, and etoposide, across different cell lines [1].
  • Multi-pathway cell death: The compound simultaneously activates several cell death pathways, which is a key mechanism for overcoming drug resistance [1].

Experimental Protocols for Cell Death Pathway Analysis

Here are detailed methodologies for key experiments cited in the research.

Analyzing Apoptosis via Caspase-Dependent Pathways

This protocol confirms the activation of the classic apoptosis pathway [1].

  • Objective: To quantify and confirm this compound-induced apoptosis.
  • Materials:
    • NB cell lines (e.g., CHLA15, LAN5).
    • This compound (dissolved in DMSO).
    • Pan-caspase inhibitor (e.g., Q-VD-OPh).
    • Apotracker Green / Zombie Violet staining kit.
    • Caspase 3/7 Glo assay.
    • RT-PCR reagents, antibodies for Western Blot (Cleaved PARP).
  • Procedure:
    • Treatment: Treat cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for 24 hours. Include a DMSO vehicle control.
    • Inhibition: Pre-treat a separate group with 20 µM Q-VD-OPh for 1 hour before adding this compound.
    • Flow Cytometry: Use Apotracker Green (binds to phosphatidylserine externalization) and Zombie Violet (viability dye) to stain cells. Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
    • Caspase Activity: Perform a Caspase 3/7 Glo luminescence assay on treated cells to measure effector caspase activation.
    • Apoptosis Markers: Analyze mRNA levels of pro-apoptotic genes NOXA and PUMA via RT-PCR. Confirm apoptosis by detecting cleaved PARP protein levels using Western Blot.
  • Troubleshooting: If apoptosis is not detected, consider a longer treatment time (48h) or verify the activity of your caspase inhibitor with a positive control like Staurosporine.
Detecting Ferroptosis

This protocol assesses iron-dependent programmed cell death, another key mechanism of this compound [1].

  • Objective: To determine the contribution of ferroptosis to this compound-induced cell death.
  • Materials:
    • Ferroptosis inhibitors: Liproxstatin-1 (1 µM) or Deferoxamine (DFOM, 100 µM).
    • BODIPY 581/591 C11 dye (lipid peroxidation sensor).
    • Antibodies for GPX4 for Western Blot.
    • RT-PCR reagents for PTGS2 (COX-2) gene expression.
  • Procedure:
    • Inhibition Assay: Pre-treat cells with Liproxstatin-1 or DFOM for 1 hour before adding this compound. After 24 hours, perform a cell viability assay (e.g., resazurin). A recovery in viability confirms ferroptosis involvement.
    • Lipid Peroxidation: Incubate this compound-treated cells with BODIPY C11 dye. The dye's fluorescence shifts from red to green upon oxidation. Quantify this shift using flow cytometry or fluorescence microscopy.
    • Molecular Markers: Analyze GPX4 protein levels (a key ferroptosis inhibitor) by Western Blot, expecting a dose-dependent decrease. Measure mRNA levels of PTGS2, a known ferroptosis marker, which is expected to increase significantly.
  • Troubleshooting: High background in the BODIPY assay can be reduced by optimizing dye concentration and incubation time. Ensure inhibitors are fresh and used at effective concentrations.
Evaluating Autophagy Flux

This compound impairs autophagic machinery, which can be assessed by monitoring key autophagy markers [1].

  • Objective: To determine the effect of this compound on autophagy flux.
  • Materials:
    • Autophagy inhibitor: Bafilomycin A1 (100 nM).
    • Antibodies for LC3-II and p62 (SQSTM1) for Western Blot.
  • Procedure:
    • Treatment Setup: Treat cells with this compound for 24 hours. To assess flux, include a set of cells co-treated with Bafilomycin A1 for the final 4 hours of incubation.
    • Western Blot Analysis: Harvest cells and perform Western Blot for LC3-II and p62.
    • Interpretation: An increase in LC3-II levels in the presence of Bafilomycin A1 indicates active autophagic flux. If this compound increases LC3-II even without Bafilomycin A1, but also increases p62 levels, it suggests a blockade of autophagic degradation (impaired late-stage autophagy) [1].
  • Troubleshooting: Ensure antibodies are specific for the lipidated form of LC3 (LC3-II). p62 levels should be interpreted in conjunction with LC3-II data to distinguish between induced autophagy versus blocked degradation.

This compound Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound, as identified in the research.

G cluster_0 Molecular Targets cluster_1 Functional Consequences This compound This compound PrimaryTargets PrimaryTargets This compound->PrimaryTargets Inhibits GPX4 GPX4 This compound->GPX4 Downregulates CaspaseActivation CaspaseActivation This compound->CaspaseActivation SERCA SERCA PrimaryTargets->SERCA mTOR mTOR PrimaryTargets->mTOR Pgp Pgp PrimaryTargets->Pgp Apoptosis Apoptosis Ferroptosis Ferroptosis Autophagy Autophagy Pyroptosis Pyroptosis Synergy Synergy ReversedMDR ReversedMDR SERCA->ReversedMDR  Chelation ImpairedDegradation ImpairedDegradation mTOR->ImpairedDegradation  Disruption Pgp->ReversedMDR LipidPerox LipidPerox GPX4->LipidPerox GSDME GSDME PoreFormation PoreFormation GSDME->PoreFormation ReversedMDR->Synergy ImpairedDegradation->Autophagy LipidPerox->Ferroptosis CaspaseActivation->Apoptosis CaspaseActivation->GSDME  Cleaves PoreFormation->Pyroptosis

This compound's Multi-Target Cell Death Mechanisms

G Start Seed cells in 96-well plate ViabilityAssay Viability Assay (Resazurin) Start->ViabilityAssay Treat with This compound (24-48h) IC50Calc Calculate IC₅₀ ViabilityAssay->IC50Calc DeathPathway Mechanism of Action Analysis IC50Calc->DeathPathway Synergy Synergy Screening IC50Calc->Synergy ApoptosisBox Apoptosis Assay DeathPathway->ApoptosisBox FerroptosisBox Ferroptosis Assay DeathPathway->FerroptosisBox AutophagyBox Autophagy Assay DeathPathway->AutophagyBox PyroptosisBox Pyroptosis Check DeathPathway->PyroptosisBox Combenefit Analyze with Combenefit Software Synergy->Combenefit Co-treat with Chemotherapy Drugs

Workflow for this compound Cytotoxicity Profiling

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for in vitro experiments with this compound? A: Based on studies in neuroblastoma lines, a dose range of 0.5 µM to 8 µM is effective for initial viability assays. Begin with 0.5, 1, 2, 4, and 8 µM to establish a dose-response curve and calculate the IC₅₀ for your specific cell type [1].

Q2: How can I confirm that cell death is due to ferroptosis and not apoptosis? A: Use specific pharmacological inhibitors. If cell death is significantly rescued by Ferrostatin-1 or Liproxstatin-1 (ferroptosis inhibitors) but not by Q-VD-OPh (apoptosis inhibitor), ferroptosis is the dominant pathway. Concurrently, measure lipid peroxidation and GPX4 protein levels as direct markers [1].

Q3: My viability assay shows cell death, but I don't see strong cleaved PARP. What could be happening? A: This is a common observation with this compound and indicates the activation of non-apoptotic pathways. The cell death in your model is likely being driven predominantly by ferroptosis or other pathways. Focus your analysis on ferroptosis markers (lipid peroxidation, GPX4) and autophagy flux (LC3-II/p62) [1].

Q4: How does this compound help overcome Multi-Drug Resistance (MDR)? A: Research indicates this compound targets and inhibits P-glycoprotein (P-gp), a key efflux pump responsible for the MDR phenotype. Furthermore, by inducing autophagic cell death and ferroptosis, it kills cancer cells through mechanisms that bypass conventional apoptosis, which is often defective in resistant cells [2].

References

pomiferin vs osajin antioxidant activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant & Bioactivity Profile

Feature Pomiferin Osajin
Source Fruits of Maclura pomifera (Osage orange) [1] [2] [3] Fruits of Maclura pomifera (Osage orange) [1] [2] [4]
Chemical Class Prenylated isoflavonoid [2] Prenylated isoflavonoid [4]
Direct Antioxidant Activity (DPPH Assay) High activity [5] [6] Undetectable or very low activity [5] [1] [6]
Electrochemical Detection Limit 50 pg/mL [5] [6] 40 pg/mL [5] [6]
DNA Protective Effect Significant protective effect against oxygen radicals [5] [6] Significant protective effect against oxygen radicals [5] [6]

| Key Biological Activities | - Induces apoptosis & ferroptosis in cancer cells [2]

  • Inhibits neuroinflammation [3]
  • Synergizes with chemotherapy drugs [2] | - Protects against sepsis-associated acute kidney injury (SA-AKI) [4]
  • Reduces oxidative stress & inflammation in vivo [4] | | Proposed Primary Mechanisms | - Activation of Akt/Nrf2 pathway [3]
  • Inhibition of NF-κB pathway [3]
  • Inhibition of GPX4 (leading to ferroptosis) [2] | - Suppression of IL-33/LPO/8-OHdG/caspase-3 pathway [4]
  • Improvement of the antioxidant system [4] |

Experimental Methodologies

The data in the comparison table is derived from standardized and widely recognized experimental protocols.

  • Direct Antioxidant Capacity (DPPH Assay): This method evaluates a compound's ability to scavenge the stable free radical DPPH•. The change in color (from purple to yellow) is measured spectrophotometrically. A higher reduction in absorbance indicates stronger free radical scavenging activity [5] [6].
  • Electrochemical Analysis: This technique studies the redox behavior of compounds at an electrode (e.g., a carbon paste electrode). The oxidative signals and detection limits provide insights into the compound's ease of oxidation, which correlates with its antioxidant potential [5] [6].
  • DNA Protection Assay: This test assesses a compound's ability to protect DNA from oxidative damage, typically induced by hydroxyl radicals generated via Fenton's reaction. The protective effect is measured by the preservation of electrochemical signals from DNA bases (guanine, adenine, thymine, cytosine) after exposure to oxidants [5] [6].
  • In Vivo Model (for Osajin in SA-AKI): Polymicrobial sepsis was induced in rats using the cecal ligation and puncture (CLP) technique. Osajin was administered orally, and its protective effects were evaluated by measuring markers of kidney function (serum creatinine, urea), oxidative stress (LPO, SOD, catalase), and inflammation/apoptosis (IL-33, caspase-3, KIM-1) in kidney tissues [4].
  • In Vitro Cell Studies (for this compound): Effects on cell viability (CCK-8 assay), apoptosis (caspase 3/7 activity, cleaved PARP), ferroptosis (lipid peroxidation, GPX4 levels), and neuroinflammation (measurement of ROS, NO, IL-6, TNF-α) were conducted on various cell lines, including neuroblastoma (CHLA15, LAN5) and microglial (BV2) cells [2] [3].

Mechanisms of Action

The following diagrams illustrate the key cellular mechanisms through which this compound and osajin exert their documented biological effects.

This compound's Antineuroinflammatory & Anticancer Mechanisms

This compound operates through multiple pathways to combat neuroinflammation and cancer cells.

PomiferinMechanisms This compound Activates Nrf2 and Inhibits NF-kB cluster_neuro Antineuroinflammatory Effects (BV2 Microglia) cluster_cancer Anticancer Effects (Neuroblastoma Cells) Pomiferin_Neuro This compound Akt_Nrf2 Activates Akt/Nrf2 Pathway Pomiferin_Neuro->Akt_Nrf2 NFkB_Inhibit Inhibits NF-κB Pathway Pomiferin_Neuro->NFkB_Inhibit ROS_Reduction Reduces ROS & NO Akt_Nrf2->ROS_Reduction Cytokine_Reduction Reduces IL-6, TNF-α, iNOS, COX2 NFkB_Inhibit->Cytokine_Reduction Pomiferin_Cancer This compound Apoptosis Induces Apoptosis Pomiferin_Cancer->Apoptosis Ferroptosis Induces Ferroptosis Pomiferin_Cancer->Ferroptosis Autophagy Impairs Autophagy Pomiferin_Cancer->Autophagy ChemoSynergy Synergizes with Chemotherapy Pomiferin_Cancer->ChemoSynergy GPX4 Inhibits GPX4 Ferroptosis->GPX4 LipidPerox Increases Lipid Peroxidation Ferroptosis->LipidPerox

Osajin's Protective Pathway Against Sepsis-Associated AKI

Osajin demonstrates efficacy in protecting against organ damage during sepsis by targeting a specific injury pathway.

OsajinMechanism Osajin Protects from Sepsis-Associated Kidney Injury Sepsis Sepsis (CLP Model) IL33 IL-33 Sepsis->IL33 LPO Lipid Peroxidation (LPO) IL33->LPO OxidativeStress Oxidative Stress LPO->OxidativeStress DNADamage DNA Damage (8-OHdG) OxidativeStress->DNADamage Apoptosis Apoptosis (Caspase-3) DNADamage->Apoptosis AKI Acute Kidney Injury (KIM-1 ↑) Apoptosis->AKI Osajin Osajin Treatment Osajin->IL33 Suppresses Osajin->LPO Reduces Osajin->OxidativeStress Blocks Osajin->Apoptosis Decreases

Conclusion for Research and Development

  • This compound is the more potent direct antioxidant and shows strong promise in cancer therapy by triggering multiple cell death pathways and overcoming drug resistance [5] [2]. Its anti-neuroinflammatory properties also make it a candidate for treating neurodegenerative diseases [3].
  • Osajin, while less effective in direct radical scavenging assays, demonstrates significant indirect, protective antioxidant effects in complex disease models like sepsis, by modulating entire inflammatory and oxidative stress pathways to protect against organ injury [4].

The choice between them for therapeutic development should be guided by the specific pathological context and the desired mechanism of action.

References

pomiferin efficacy different extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Extraction & Analytical Methods

For researchers quantifying pomiferin and its analog osajin in plant material, a validated HPLC-UV method provides a reliable approach.

Table 1: HPLC-UV Method for this compound and Osajin Analysis [1]

Parameter Specification
Compounds Analyzed This compound, Osajin
Sample Source Maclura pomifera (Osage Orange) fruit
Extraction Solvent Methanol
Chromatography Reversed-Phase (C18 column)
Mobile Phase Gradient of acetonitrile in H2O (0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Analytical Runtime 8 min
Key Application Determined effect of geography, ripeness, and sample preparation on isoflavone levels.

The experimental protocol for this method typically involves [1]:

  • Sample Preparation: Fresh or dry plant material is extracted using methanol, often facilitated by ultrasonication and centrifugation.
  • Instrumentation: Use of an HPLC system equipped with a UV detector and a C18 column maintained at ambient temperature.
  • Method Validation: The method was validated for parameters including specificity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Another study focused on extracting total phenolic compounds from Maclura pomifera fruits compared several methods, though it did not specify the yield of this compound individually. The findings can inform process selection for initial material preparation [2].

Table 2: Phenolic Compound Extraction Methods from M. pomifera Fruit [2]

Extraction Method Conditions Solvent Total Phenolic Content (µg GAE/mL)
High Hydrostatic Pressure (HHPE) 500 MPa, 10 min Solvent Cocktail (dH₂O:EtOH:MeOH:Acetone:CH₂Cl₂) 913.173
High Hydrostatic Pressure (HHPE) 250 MPa, 10 min Solvent Cocktail 407.852
Shaking Room Temperature, 2 h Solvent Cocktail 518.897
Soxhlet Extraction 14 h Methanol 316.877

The "solvent cocktail" mentioned was a mixture of deionized water, ethanol, methanol, acetone, and dichloromethane in a ratio of 1:2.5:2.5:2:2 [2]. The workflow for comparing these methods is summarized below:

cluster_1 Extraction Methods cluster_2 Extraction Conditions Start Start: M. pomifera Fruit Material HHP High Hydrostatic Pressure (HHPE) Start->HHP Shaking Shaking at Room Temp Start->Shaking Soxhlet Soxhlet Extraction Start->Soxhlet HHP_Pressure Pressure: 250 MPa vs 500 MPa HHP->HHP_Pressure HHP_Time Time: 10 min HHP->HHP_Time Solvent_A Solvent: Methanol HHP->Solvent_A Solvent_B Solvent: Cocktail HHP->Solvent_B Shaking_Time Time: 2 hours Shaking->Shaking_Time Shaking->Solvent_A Shaking->Solvent_B Soxhlet_Time Time: 14 hours Soxhlet->Soxhlet_Time Soxhlet->Solvent_A Analysis Analysis: Quantify Total Phenolic Content HHP_Pressure->Analysis HHP_Time->Analysis Shaking_Time->Analysis Soxhlet_Time->Analysis Solvent_A->Analysis Solvent_B->Analysis Result Outcome: Compare Extraction Efficiency Analysis->Result

Efficacy and Biological Activity

Recent preclinical studies indicate promising anticancer properties for this compound, with more potent activity than its structural analog osajin.

Table 3: Anticancer Efficacy of this compound in Neuroblastoma Cell Lines [3]

Parameter Finding
Test System High-risk neuroblastoma (NB) cell lines (CHLA15, LAN5)
Key Comparison This compound demonstrated lower IC50 (2-5 µM) than osajin (14-16 µM)
Major Cell Death Pathways Apoptosis, Ferroptosis, Impaired Autophagy, Pyroptosis (in LAN5 cells)
Synergistic Effects This compound + Osajin combination showed synergistic increase in cell death
Therapeutic Potential This compound showed significant synergy with conventional chemo drugs (e.g., cisplatin, doxorubicin)

The experimental workflow for investigating cell death pathways is complex, involving multiple techniques as illustrated below:

cluster_assays Key Experimental Assays cluster_pathways Cell Death Pathways Identified Start This compound Treatment Viability Resazurin Viability Assay Start->Viability Apoptosis Apotracker Green / Caspase 3/7 Assay Start->Apoptosis Ferroptosis BODIPY Lipid Peroxidation Assay Start->Ferroptosis WB Western Blot (GPX4, PARP, LC3-II, etc.) Start->WB Outcome Outcome: Multi-pathway cell death potential strategy to overcome drug resistance Viability->Outcome IC50 Determination A Apoptosis Apoptosis->A F Ferroptosis Ferroptosis->F WB->A WB->F Autophagy Impaired Autophagy WB->Autophagy Pyroptosis Pyroptosis (LAN5 cells) WB->Pyroptosis A->Outcome F->Outcome Autophagy->Outcome Pyroptosis->Outcome

Interpretation and Research Considerations

Based on the current data, here are key points for your guide:

  • Extraction Efficiency: For maximizing total phenolic yield from raw plant material, High Hydrostatic Pressure Extraction (HHPE) with a solvent cocktail is highly effective [2]. For quantitative analysis of specific isoflavones, the described HPLC-UV method is robust and validated [1].
  • Efficacy Potential: this compound shows significantly stronger antiproliferative and pro-death effects than osajin in neuroblastoma models. Its ability to activate multiple cell death pathways simultaneously makes it a compelling candidate for overcoming drug resistance in cancers like neuroblastoma [3].
  • Synergistic Potential: The observed synergy between this compound and osajin, as well as with conventional chemotherapy drugs, suggests potential for combination therapies rather than single-agent use [3].

References

pomiferin antioxidant capacity vs other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Capacity

The table below summarizes the comparative antioxidant data for pomiferin and other flavonoids from key studies.

Compound Assay Type Reported Activity Comparative Performance Citation
This compound DPPH Scavenging 68.61% (in fruit ethyl acetate extract) Outperformed osajin in all assays except metal-chelating capacity [1]. [1]
This compound DMPD+ Scavenging Activity reported Outperformed osajin in all assays except metal-chelating capacity [1]. [1]
This compound FRAP Activity reported Outperformed osajin in all assays except metal-chelating capacity [1]. [1]
This compound PRAP Activity reported Outperformed osajin in all assays except metal-chelating capacity [1]. [1]
Macluraxanthone DPPH Scavenging 91.74% Showed the highest activity among Maclura pomifera compounds tested [1]. [1]
(-)-Epicatechin gallate ABTS Scavenging 7.8 x Trolox One of the most potent catechins in radical reduction [2]. [2]
Quercetin (Q) Cyclic Voltammetry 3.92 mM Trolox Higher antioxidant activity than its glucosides (e.g., Q3G, Ru, Q4'G) [3]. [3]
Quercetin aglycone ACE Inhibition Highest IC₅₀ Ranking: Q > Q3,4'G > Ru > Q3G > Q4'G [3]. [3]

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and reproducibility.

  • 1. Radical Scavenging Assays (DPPH & DMPD+) These assays measure a compound's ability to donate a hydrogen atom or electron to stabilize a stable radical.

    • DPPH Protocol: A solution of the sample in ethanol is mixed with a methanolic solution of DPPH radical. The mixture is incubated, and the decrease in absorbance is measured at 520 nm, indicating the extent of radical scavenging [1].
    • DMPD+ Protocol: The sample is mixed with a reagent containing the DMPD+ radical cation in acetate buffer. The reduction of the purple-colored radical is measured by a decrease in absorbance at 505 nm [1].
  • 2. Reducing Power Assays (FRAP & PRAP) These assays evaluate a compound's capacity to act as a reducing agent.

    • FRAP Protocol: The sample is mixed with phosphate buffer and potassium ferricyanide. After incubation, trichloroacetic acid is added, and the mixture is centrifuged. The upper layer is mixed with ferric chloride, and the increase in absorbance at 700 nm is measured, indicating the formation of Perl's Prussian blue [4] [1].
    • PRAP Protocol: This method measures the reduction of Mo(VI) to Mo(V) by the antioxidant, resulting in a green phosphate/Mo(V) complex whose absorbance is measured at a specific wavelength [1].
  • 3. Electrochemical Assay (Cyclic Voltammetry - CV) CV assesses antioxidant power through electrochemical oxidation. The sample is dissolved in a buffer, and the potential is swept while the current is recorded. The first oxidation potential indicates the compound's ease of oxidation (a lower potential suggests a stronger antioxidant), and the anodic current intensity or area under the curve is proportional to the concentration of oxidizable species [3].

  • 4. Cellular Antioxidant Activity (CAA) Assay This assay uses human cells to provide a more biologically relevant context. Human dermal fibroblast (HFF) cells are pre-treated with the antioxidant and then exposed to AAPH, a peroxyl radical generator. The antioxidant's ability to inhibit the oxidation of an intracellular fluorescent probe is measured, quantifying its cellular antioxidant activity [5].

Antioxidant and Anti-inflammatory Pathways of Flavonoids

Flavonoids like this compound and quercetin exert their effects through complex biological pathways. The following diagram illustrates the key molecular mechanisms involved in their antioxidant and anti-inflammatory actions.

G cluster_direct Direct Antioxidant Mechanisms cluster_nrf2 Nrf2 Signaling Pathway Activation Flavonoid Flavonoid Intake (e.g., this compound, Quercetin) AntioxidantPathway Direct Antioxidant Action Flavonoid->AntioxidantPathway Nrf2Pathway Activation of Nrf2 Pathway Flavonoid->Nrf2Pathway AntiInflammatoryPathway Anti-inflammatory Action Flavonoid->AntiInflammatoryPathway DA1 Free Radical Scavenging (DPPH, ABTS) AntioxidantPathway->DA1 DA2 Ferric Ion Reduction (FRAP) AntioxidantPathway->DA2 N1 Flavonoid binds to/bypasses KEAP1 Nrf2Pathway->N1 COX2Inhibition Inhibition of COX-2 Expression AntiInflammatoryPathway->COX2Inhibition Inflammation Chronic Inflammation COX2Inhibition->Inflammation OxidativeStress Oxidative Stress CellularProtection Cellular Protection & Health Benefits OxidativeStress->CellularProtection Inflammation->CellularProtection DA1->OxidativeStress DA2->OxidativeStress N2 Nrf2 translocation to nucleus N1->N2 N3 Antioxidant Response Element (ARE) activation N2->N3 N4 Upregulation of: • HO-1 • Glutathione (GSH) N3->N4 N4->OxidativeStress

Diagram 1: Key signaling pathways for flavonoid antioxidant and anti-inflammatory effects. Flavonoids like this compound and quercetin act through three primary mechanisms: 1) Direct antioxidant action via radical scavenging and metal reduction [1]; 2) Activation of the Nrf2 pathway, leading to upregulated endogenous antioxidants like HO-1 and glutathione [6] [5]; 3) Anti-inflammatory action by inhibiting pro-inflammatory enzymes like COX-2 [5]. These combined actions mitigate oxidative stress and chronic inflammation, contributing to overall cellular protection and health benefits.

Research Summary and Implications

To summarize the key findings for research professionals:

  • This compound's Profile: Current evidence positions this compound as a strong natural antioxidant, consistently outperforming its structural analog, osajin [1]. Its efficacy across multiple assay types (DPPH, FRAP, etc.) underscores its robust redox-active properties.
  • Comparative Context: While highly active, this compound's performance is compound and assay-specific. For instance, macluraxanthone showed higher activity in the same study [1], and common flavonoids like quercetin and specific catechins also demonstrate exceptionally high potency in their respective classes [2] [3].
  • Mechanistic Depth: The bioactivity of flavonoids extends beyond direct radical scavenging. Promising research indicates that even their oxidation products can retain significant antioxidant and anti-inflammatory capacity, particularly through mechanisms like inhibiting COX-2 expression, as seen in studies on quercetin derivatives [5].

References

pomiferin ECM protein stimulation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pomiferin's Effects on ECM Proteins

The table below summarizes the quantitative data from a key study that directly investigated this compound's effect on ECM protein expression.

ECM Protein Experimental Model This compound Concentration Effect (vs. Control) Comparison vs. Retinol
Collagen Normal Human Dermal Fibroblasts (in vitro) Not specified Increased [1] Comparable or superior effect [1]
Elastin Normal Human Dermal Fibroblasts (in vitro) Not specified Increased [1] Comparable or superior effect [1]
Fibrillin Normal Human Dermal Fibroblasts (in vitro) Not specified Increased [1] Comparable or superior effect [1]
Collagen Ex vivo hair follicle assay 0.05 - 5 ppm Increased [1] Information not provided
Elastin Ex vivo hair follicle assay 0.05 - 5 ppm Increased [1] Information not provided

Experimental Protocols for this compound Research

For researchers aiming to validate or build upon these findings, the methodologies from the key studies are detailed below.

  • In vitro Examination on Normal Human Dermal Fibroblasts (NHDF)

    • Cell Culture: Normal Human Dermal Fibroblasts were used [1].
    • Treatment: Cells were treated with this compound. The study noted that this compound is often isolated with a small amount of a structurally similar compound called Osajin, which is a less effective antioxidant [1].
    • Outcome Measurement: Expression levels of collagen, elastin, and fibrillin were measured. The effects were found to be comparable or superior to those seen with equivalent concentrations of retinol, a known ECM stimulant [1].
  • Ex vivo Hair Follicle Assay

    • Tissue Model: Hair follicles were used in an ex vivo model [1].
    • Treatment: Follicles were treated with this compound across a concentration range of 0.05 to 5 parts per million (ppm) [1].
    • Outcome Measurement: The expression of collagen and elastin was measured, confirming the ECM-stimulating effects observed in the fibroblast model [1].

Potential Mechanisms of Action

Although the specific ECM study [1] did not delve into the molecular pathways, other research on this compound provides strong evidence for its potent antioxidant and anti-inflammatory properties, which are often linked to ECM regulation.

The following diagram illustrates these potential interconnected mechanisms, based on findings from studies on neuroinflammation [2].

G This compound This compound AktActivation Akt Activation This compound->AktActivation NFkBPathway NF-κB Pathway Inhibition This compound->NFkBPathway Nrf2Pathway Nrf2 Pathway Activation AktActivation->Nrf2Pathway AntioxidantGenes Antioxidant Gene Expression Nrf2Pathway->AntioxidantGenes ReducedInflammation Reduced Pro-inflammatory Mediators (IL-6, TNF-α, NO) NFkBPathway->ReducedInflammation ReducedOxidativeStress Reduced Oxidative Stress AntioxidantGenes->ReducedOxidativeStress ECMEnvironment Improved ECM Environment ReducedOxidativeStress->ECMEnvironment ReducedInflammation->ECMEnvironment

The mechanisms shown above are derived from a study on neuroinflammation in microglial cells [2]. While this demonstrates this compound's fundamental bioactivity, its direct molecular targets in the context of ECM stimulation in dermal fibroblasts require further investigation.

Important Limitations & Research Gaps

  • Lack of Direct Comparisons: The primary limitation is the absence of head-to-head studies. The existing data shows this compound is effective but does not directly benchmark it against a wide range of other active substances, precluding a definitive "comparison guide" [1].
  • Dated Evidence: The key study providing quantitative data on ECM stimulation was published in 2014. The field may have advanced with newer alternatives or more recent findings that were not captured in this search [1].
  • Indirect Mechanism: The proposed mechanism linking antioxidant/anti-inflammatory effects to ECM health is plausible but has not been proven in the same experimental models used for the ECM data [2] [1].

How to Proceed with Research

To build a more comprehensive comparison guide, you might consider:

  • Consulting Specialized Databases: Dive deeper into biochemical and pharmaceutical databases using terms like "ECM stimulants," "collagen synthesis activators," or "antifibrotic agents" to identify established and emerging alternatives for comparison.
  • Exploring Related Mechanisms: Investigate compounds with known mechanisms of action on ECM, such as TGF-β inhibitors or other Nrf2 activators, to propose potential comparative frameworks.
  • Reviewing Patent Literature: The cosmetic and therapeutic applications of ECM modulation are active areas of innovation. Patent filings can sometimes reveal comparative efficacy data on novel compounds, including this compound analogs.

References

Anticancer Activity & Synergistic Potential of Pomiferin

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key experimental findings on Pomiferin's cytotoxic effects and its ability to enhance conventional chemotherapy.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cancer Type Cell Line Assay Type Key Finding (IC50) Reference / Year
Neuroblastoma CHLA15 (MYCN non-amp) Resazurin Viability Assay 2 µM [1] (2025)
Neuroblastoma LAN5 (MYCN-amplified) Resazurin Viability Assay 5 µM [1] (2025)
Colon Cancer HCT-15 Growth Inhibition Assay Showed enhanced sensitivity [2] (2007)
Multiple Cancers Panel of 5 human tumor lines Growth Inhibition Assay Demonstrated activity across panel [2] (2007)

Table 2: Synergistic Effects of this compound with Conventional Chemotherapies

The combination of this compound with standard chemotherapy drugs showed significant synergy in high-risk neuroblastoma cell lines (CHLA15 and LAN5) [1]. This synergy was observed with:

  • Cisplatin
  • Cyclophosphamide
  • Doxorubicin
  • Etoposide
  • Topotecan
  • Vincristine

Experimental Insights into this compound's Mechanisms

This compound induces cancer cell death through multiple interconnected pathways, a key to overcoming drug resistance.

  • Original Identified Mechanism: this compound was isolated as a potential histone deacetylase (HDAC) inhibitor. HDACs are enzymes that alter gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes in cancer cells [2] [3].
  • Recent Elucidated Mechanisms (2025): A comprehensive study in neuroblastoma models revealed that this compound activates a multi-pronged cell death response [1]:
    • Apoptosis: Induces a dose-dependent increase in apoptotic cells, caspase 3/7 activity, and cleavage of PARP.
    • Ferroptosis: Triggers this iron-dependent form of cell death by inhibiting GPX4 and increasing lipid peroxidation.
    • Autophagy Impairment: Increases levels of LC3-II and P62 proteins, suggesting it disrupts the final stages of the autophagic process, leading to toxic accumulation of cellular debris.
    • Pyroptosis: In LAN5 cells, this compound treatment led to cleavage of Gasdermin E (GSDME), indicating inflammatory cell death.

The diagram below illustrates how these pathways contribute to this compound's anticancer effect.

G cluster_pathways This compound-Activated Cell Death Pathways cluster_outcome Outcome This compound This compound Apoptosis Apoptosis • Caspase 3/7 activation • PARP cleavage This compound->Apoptosis Ferroptosis Ferroptosis • GPX4 inhibition • Lipid peroxidation This compound->Ferroptosis Autophagy Autophagy Impairment • LC3-II & P62 accumulation This compound->Autophagy Pyroptosis Pyroptosis (LAN5 cells) • Gasdermin E cleavage This compound->Pyroptosis CellDeath Synergistic Cancer Cell Death Overcomes Drug Resistance Apoptosis->CellDeath Ferroptosis->CellDeath Autophagy->CellDeath Pyroptosis->CellDeath

Key Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key studies.

  • Cell Viability and Cytotoxicity (MTT/Resazurin Assay): Cells are treated with varying concentrations of this compound. After incubation, a reagent like MTT or resazurin is added. Viable cells metabolize the reagent, producing a color change quantified by a spectrophotometer to determine IC50 values [2] [1].
  • HDAC Inhibitor Screening: Histone deacetylase enzyme activity is measured in cell lysates (e.g., from PC-3 prostate cancer cells) with and without the addition of this compound. Inhibition is determined by a decrease in deacetylated substrate production [2] [3].
  • Analysis of Cell Death Pathways:
    • Apoptosis: Measured via flow cytometry using Annexin V staining or Apotracker Green, and by assessing caspase activity with fluorogenic substrates [1].
    • Ferroptosis: Quantified by measuring lipid peroxidation using BODIPY 581/591 C11 dye and confirming rescue with inhibitors like liproxstatin-1 [1].
    • Autophagy Flux: Analyzed by Western blot to monitor levels of LC3-II and P62 proteins in the presence and absence of lysosomal inhibitors like bafilomycin A1 [1].
  • Synergy Studies (e.g., Combenefit Software): Cells are treated with this compound and a conventional chemotherapeutic agent alone and in combination across a range of doses. Software like Combenefit analyzes the data to determine if the combined effect is additive, synergistic, or antagonistic [1].

Research Gaps and Future Directions

The current data strongly supports this compound as a multi-target anticancer agent but highlights a clear gap in dedicated SAR studies. Future research could be highly productive by focusing on:

  • Systematic Structural Modifications: Synthesizing and testing analogs of this compound, particularly modifying the prenyl groups and the position 3 on ring B of its isoflavone structure, as hinted at in early research [2] [3].
  • Expanded Model Testing: Evaluating these analogs across a wider panel of cancer types and in vivo models to build a comprehensive SAR database.
  • Computational SAR: Leveraging network pharmacology and machine learning, as seen in a recent study that identified this compound as a potential senotherapeutic [4], to predict new biological targets and guide rational drug design.

References

Experimental Evidence for Anti-inflammatory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative findings from a central study investigating Pomiferin's effects on LPS-stimulated BV2 microglial cells [1].

Experimental Model Assay Type Treatment Key Results Biological Significance
BV2 Microglial Cells [1] Quantitative PCR (qPCR) 1 μM this compound + 100 ng/mL LPS (12 hr) ↓ mRNA levels of IL-6, TNF-α, iNOS, COX-2 Suppresses transcription of pro-inflammatory genes.
ELISA 1 μM this compound + 500 ng/mL LPS (24 hr) ↓ Protein secretion of IL-6 and TNF-α Reduces production and release of key inflammatory cytokines.
Biochemical Assay 1 μM this compound + 500 ng/mL LPS (12 hr) ↓ Production of ROS and NO alleviates oxidative stress and nitric oxide-mediated toxicity.
Cell Viability (CCK-8) 0.25-1 μM this compound + 500 ng/mL LPS (24 hr) No toxic effect on BV2 cells Confirms anti-inflammatory effects are not due to cell death.

Detailed Experimental Protocols

The primary data on this compound's anti-neuroinflammatory effects were generated using the following standardized methodologies [1]:

  • Cell Culture: BV2 mouse microglial cells were maintained in high-glucose DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO₂ atmosphere [1].
  • Cell Viability Assay (CCK-8): Cells were treated with various concentrations of this compound (0.25, 0.5, 1 μM) and LPS for 24 hours. The CCK-8 reagent was added, and after 2 hours of incubation, the absorbance was measured at 450 nm to determine cell survival rates [1].
  • Lactate Dehydrogenase (LDH) Assay: Cells were treated similarly to the CCK-8 assay. The release of LDH into the culture medium, an indicator of cell membrane damage, was measured using a commercial kit according to the manufacturer's instructions [1].
  • Reactive Oxygen Species (ROS) Measurement: After treatment with this compound and LPS for 12 hours, intracellular ROS levels were quantified using a fluorescent probe from a commercial ROS detection kit [1].
  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured after 12 hours of treatment using a Griess reagent-based NO detection kit [1].
  • Quantitative PCR (qPCR): Total RNA was extracted using Trizol reagent, reverse-transcribed into cDNA, and then amplified using SYBR Green PCR master mix. The mRNA expression levels of IL-6, TNF-α, iNOS, and COX-2 were analyzed [1].
  • Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of IL-6 and TNF-α secreted into the cell culture supernatant were measured using specific ELISA kits according to the manufacturer's protocols [1].
  • Western Blot Analysis: Total protein was extracted, separated by electrophoresis, and transferred to a PVDF membrane. The membrane was incubated with specific primary antibodies overnight, followed by incubation with a secondary antibody. Protein bands were visualized using an ECL detection system [1].

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of two key signaling pathways, the Akt/Nrf2 pathway and the NF-κB pathway [1]. The following diagram illustrates this mechanistic interplay:

G LPS LPS Inflammatory Stimulus NFkB NF-κB Pathway LPS->NFkB Induces This compound This compound Treatment Akt Akt Activation This compound->Akt Activates This compound->NFkB Inhibits Nrf2 Nrf2 Activation Akt->Nrf2 Activates Antioxidants ↑ Antioxidant Genes Nrf2->Antioxidants Upregulates InflammatoryMediators ↑ Pro-inflammatory Mediators (IL-6, TNF-α, iNOS, COX-2, NO, ROS) Antioxidants->InflammatoryMediators Counteracts NFkB->InflammatoryMediators Produces

As the diagram shows:

  • Activation of Akt/Nrf2: this compound activates the kinase Akt, which in turn activates the transcription factor Nrf2. This leads to the upregulation of antioxidant genes, helping to counteract oxidative stress [1].
  • Inhibition of NF-κB: Simultaneously, this compound inhibits the NF-κB signaling pathway. Since NF-κB is a master regulator of inflammation, its inhibition leads to a reduction in the production of pro-inflammatory mediators like IL-6, TNF-α, iNOS, COX-2, NO, and ROS [1].

Research Context and Comparative Potential

  • Broader Bioactivity Profile: Beyond its anti-inflammatory properties, research indicates this compound has notable anticancer activity, inducing multiple cell death pathways (apoptosis, ferroptosis) in high-risk neuroblastoma cells [2]. This multi-target action is valuable for overcoming drug resistance [2].
  • Chemical Modification for Efficacy: Studies on copper(II) complexes containing this compound show that chemical modification can enhance its biological activity, resulting in compounds with improved antiproliferative and anti-inflammatory effects [3]. This suggests potential for developing this compound-derived therapeutics.

Conclusion for Researchers

  • For research focused on neuroinflammation and oxidative stress, the validated effects on microglial cells and the Akt/Nrf2/NF-κB axis provide a solid foundation.
  • For drug development efforts, exploring this compound's chemical analogs or metal complexes could be a strategic approach to enhance its potency and therapeutic properties.

References

pomiferin ischemia-reperfusion injury protection studies

Author: Smolecule Technical Support Team. Date: February 2026

Pomiferin Efficacy in Organ Injury Models

The following table summarizes the protective effects of this compound against I/R injury as observed in various animal studies.

Organ/Model This compound Dose & Administration Key Protective Effects (vs. Control/Placebo) Citation

| Kidney (Rat, 15-day study) | 5, 10, 20 mg/kg/day; Oral gastric gavage [1] | • ↑ Superoxide Dismutase (SOD)↑ Total Antioxidant Capacity (AOC)↓ Malondialdehyde (MDA) (lipid peroxidation) • Improved kidney function (↓ blood creatinine & urea) • Best results at 5 mg/kg [1] | [1] [2] | | Heart (Rat, 15-day study) | 5 mg/kg/day; in 0.5% Avicel solution [3] | • ↓ Malondialdehyde (MDA) in serum and myocardium • ↑ Antioxidant enzyme values (SOD, GPx) • ↑ Total antioxidant activity in serum • Improved ventricular function post-I/R [3] [4] | [3] [4] | | Ovary (Rat, acute study) | 100 & 200 mg/kg; Oral gavage 1 hour before reperfusion [5] | • ↓ Malondialdehyde (MDA) (Lipid peroxidation) • ↑ Antioxidant enzymes (SOD, Catalase) • ↓ Myeloperoxidase (MPO) (neutrophil infiltration) • Reduced apoptotic & necrotic cell death in follicles [5] | [5] | | Brain (Cellular) (BV2 microglia cells) | 0.25, 0.5, 1 μM; Pre-treatment [6] | • ↓ Pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2) • ↓ Reactive Oxygen Species (ROS)↓ Nitric Oxide (NO) production [6] | [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies used.

In Vivo Rat Model of Kidney I/R Injury
  • Animal Model: Male Wistar SPF rats (250 ± 10 g) [1].
  • I/R Induction: Under general anesthesia, a vascular clamp was applied to the left renal artery for 60 minutes of ischemia, followed by reperfusion for 15 days [1].
  • This compound Treatment: Administered orally once daily, starting on day 1 after surgery. Doses of 5, 10, and 20 mg/kg were suspended in 0.5% Avicel solution (microcrystalline cellulose as a placebo control) [1].
  • Sample Collection: On day 15, blood and urine were collected for biochemical analysis, and kidney tissue was taken for histopathological examination [1].
  • Key Assays: SOD activity, Glutathione Peroxidase (GSHpx), Total Antioxidant Capacity (AOC), Malondialdehyde (MDA), blood creatinine, and urea [1].
In Vitro Model of Neuroinflammation
  • Cell Line: BV2 mouse microglial cells [6].
  • Inflammation Induction: Cells were stimulated with Lipopolysaccharide (LPS) at 100-500 ng/mL to mimic a neuroinflammatory response [6].
  • This compound Treatment: Cells were pre-treated with various concentrations of this compound (0.25, 0.5, 1 μM) [6].
  • Key Assays:
    • Cell Viability: CCK-8 assay and LDH release [6].
    • Oxidative Stress: Intracellular ROS levels were measured using a fluorescence-based kit [6].
    • Nitric Oxide: NO concentration in the supernatant was detected with a dedicated kit [6].
    • Inflammatory Markers: mRNA and protein levels of IL-6, TNF-α, iNOS, and COX-2 were analyzed using qPCR and ELISA, respectively [6].
    • Pathway Analysis: Protein expression in the Akt/Nrf2 and NF-κB pathways was examined via Western blot [6].

Mechanisms of Action: Signaling Pathways

The protective effects of this compound are mediated through the modulation of key cellular signaling pathways, particularly the activation of antioxidant defenses and suppression of inflammation.

The following diagram illustrates the dual-pathway mechanism through which this compound exerts its protective effects against I/R injury, based on findings from cellular studies [6].

G This compound This compound Akt Akt Activation This compound->Akt Activates NfKB NF-κB Pathway Inhibition This compound->NfKB Inhibits Nrf2 Nrf2 Pathway Activation Akt->Nrf2 Promotes AntioxidantGenes ↑ Antioxidant Gene Expression Nrf2->AntioxidantGenes Induces Outcomes Protected Cell Reduced Oxidative Stress & Inflammation AntioxidantGenes->Outcomes InflammatoryMediators ↓ Pro-inflammatory Mediators (IL-6, TNF-α, iNOS, COX-2) NfKB->InflammatoryMediators Reduces InflammatoryMediators->Outcomes LPS LPS/Inflammatory Stimulus LPS->NfKB Activates

As the diagram shows:

  • Antioxidant Effect: this compound activates the Akt signaling pathway, which in turn promotes the activation of the transcription factor Nrf2. This leads to the increased expression of various antioxidant genes, boosting the cell's ability to neutralize ROS [6].
  • Anti-inflammatory Effect: Concurrently, this compound inhibits the NF-κB pathway, a primary driver of inflammation. This inhibition results in the reduced production of key pro-inflammatory mediators like IL-6, TNF-α, iNOS, and COX-2 [6].

Conclusion and Research Implications

Experimental data consistently shows that this compound is a promising multi-organ protective agent against I/R injury. Its efficacy stems from a dual mechanism of enhancing endogenous antioxidant defenses and suppressing inflammatory responses.

For future research:

  • Dose Optimization: The most effective dose appears to be organ-dependent, with 5 mg/kg being optimal for kidney and heart, while ovary models required higher doses (100-200 mg/kg) [1] [5].
  • Therapeutic Window: The compound is effective both as a pre-conditioning agent and when administered after the ischemic event, which is highly relevant for clinical translation [1] [5].
  • Advanced Compound Development: Research into copper(II) complexes with this compound suggests a potential strategy to enhance its potency and efficacy, opening a new avenue for drug development [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

420.15728848 Da

Monoisotopic Mass

420.15728848 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74YIS40APM

Other CAS

572-03-2

Wikipedia

Pomiferin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5

Giovanni Ribaudo, Tiziano Vendrame, Sergio Bova
PMID: 28025893   DOI: 10.1080/14786419.2016.1269101

Abstract

While osajin and pomiferin are known for their anticancer, antibacterial and antidiabetic properties, scandenone and auriculasin have been proposed as anti-inflammatory and antinociceptive agents. Curiously, these two couples of molecules are, from a chemical point of view, structural isomers which can all be extracted from Maclura pomifera. Although previous works described, separately, the isolation in reasonable amounts of the sole osajin/pomiferin couple or of scandenone/auriculasin, we report the extraction and characterization using direct spectral and chromatographical comparison of the four compounds. 2D NMR allowed to unambiguously assign the correct structures to the isomers. The compounds were screened in silico against PDE5 and their interaction pattern with the protein was compared with that of icarisid II, a natural PDE5 inhibitor.


Natural product inhibitors of carbonic anhydrase I and II isoenzymes: osajin and pomiferin

Esra Dilek, Hüseyin Serkan Erol, Ahmet Cakir, Murat Koc, Mesut Bünyami Halici
PMID: 28338341   DOI: 10.1080/13813455.2017.1303742

Abstract

The aim of this study is to purify carbonic anhydrase I and II isoenzymes from human erythrocyte, isolate two natural products osajin (OSJ) and pomiferin (PMF) from Maclura pomifera fruits, and evaluate the in vitro effect of these natural metabolites on these isoenzymes. These natural products may be used as starting points for drug discovery (like drugs used in several therapeutic applications, including antiglaucoma activity). For the purification procedure, the Sepharose-4B-l-tyrosine-sulphonamide affinity chromatography was used. Column chromatography and thin layer chromatography methods were used for isolation of OSJ and PMF from M. pomifera fruits and their chemical structures were elucidated by IR, 1D, and 2D NMR methods. We compared inhibitory effects of these natural products with inhibitory effects of phenolic compounds and found that these products demonstrated average inhibition effects. We thought that this study will give inspiration to scientists interested in this issue.


Effect of osajin and pomiferin on antidiabetic effects from normal and streptozotocin-induced diabetic rats

Hyung-In Moon
PMID: 25632468   DOI:

Abstract

The present study evaluated the antidiabetic effect of osajin and pomiferin from the osajin orange in normal and streptozotocin-induced diabetic rats. Pomiferin in the streptozotocin-induced diabetic effects showed significant hypoglycemic activity for 14 days significantly decreased the serum glucose, triglyceride while it increased the serum insulin in diabetic rats but not in normal rats (p < 0.05; at doses of 100 and 300 mg/kg for 14 days). Pomiferin showed potential in anti-diabetic effects compared to osajin. It also has no effects on C-peptide (ECLIA). Further structure-activity relationships of aromatic position 3 on ring B from osajin and pomiferin will be reported in due course.


Semi-synthetic derivatives of natural isoflavones from Maclura pomifera as a novel class of PDE-5A inhibitors

Giovanni Ribaudo, Mario Angelo Pagano, Valeria Pavan, Marco Redaelli, Maira Zorzan, Raffaele Pezzani, Carla Mucignat-Caretta, Tiziano Vendrame, Sergio Bova, Giuseppe Zagotto
PMID: 26136059   DOI: 10.1016/j.fitote.2015.06.020

Abstract

Natural (iso)flavonoids have been recently reported to inhibit cyclic nucleotide phosphodiesterases (PDEs) and induce vasorelaxation, albeit the results described in the literature are discordant. The cGMP-selective isoform PDE-5A, in particular, represents the target of sildenafil and its analogues in the treatment of erectile dysfunction (ED) and pulmonary hypertension by promoting relaxation in vascular smooth muscle through the activation of the NO/cGMP pathway. We undertook this study to verify if osajin and pomiferin, two natural prenylated isoflavones and major constituents of Maclura pomifera extracts previously investigated for their anticancer, antibacterial and antidiabetic properties, show inhibitory activity on PDE-5A. These two isoflavones were isolated from the plant extracts and then synthetically modified to obtain a set of semi-synthetic derivatives with slight and focused modifications on the natural scaffold. The compounds were at first screened against PDE-5A in vitro and, based on the encouraging results, further tested for their relaxant effect on isolated rat artery rings. Computational docking studies were also carried out to explore the mode of interaction with the target protein. The obtained data were compared to the behaviour of the well-known PDE-5A inhibitor sildenafil. Our results demonstrate that semi-synthetic derivatives of osajin and pomiferin show an inhibitory effect on the isolated enzyme that, for some of the compounds, is accompanied by a vasorelaxant activity. Based on our findings, we propose the here described isoflavones as potential lead compounds for the development, starting from natural scaffolds, of a new class of PDE-5A inhibitors with vasorelaxant properties.


Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects

Ján Vančo, Zdeněk Trávníček, Jan Hošek, Tomáš Malina, Zdeněk Dvořák
PMID: 34299247   DOI: 10.3390/ijms22147626

Abstract

A series of new heteroleptic copper(II) complexes of the composition [Cu(L)(bpy)]NO
·2MeOH (
), [Cu(L)(dimebpy)]NO
·2H
O (
), [Cu(L)(phen)]NO
·2MeOH (
), [Cu(L)(bphen)]NO
·MeOH (
), [Cu(L)(dppz)]NO
·MeOH (
) was prepared, where HL = 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-ene-1-yl)-4
,8
-benzo[1,2-
:3,4-
']dipyran-4-one, (pomiferin) and bpy = 2,2'-bipyridine, dimebpy = 4,4'-dimethyl-2,2'-bipyridine, phen = 1,10-phenanthroline, bphen = 4,7-diphenyl-1,10-phenanthroline, and dppz = dipyrido[3,2-
:2',3'-
]phenazine. The complexes were characterized using elemental analysis, infrared and U
is spectroscopies, mass spectrometry, thermal analysis and conductivity measurements. The in vitro cytotoxicity, screened against eight human cancer cell lines (breast adenocarcinoma (MCF-7), osteosarcoma (HOS), lung adenocarcinoma (A549), prostate adenocarcinoma (PC-3), ovarian carcinoma (A2780), cisplatin-resistant ovarian carcinoma (A2780R), colorectal adenocarcinoma (Caco-2) and monocytic leukemia (THP-1), revealed the complexes as effective antiproliferative agents, with the IC
values of 2.2-13.0 μM for the best performing complexes 3 and 5. All the complexes 1-5 showed the best activity against the A2780R cells (IC
= 2.2-6.6 μM), and moreover, the complexes demonstrated relatively low toxicity on healthy human hepatocytes, with IC
> 100 μM. The complexes were evaluated by the Annexin V/propidium iodide apoptosis assay, induction of cell cycle modifications in A2780 cells, production of reactive oxygen species (ROS), perturbation of mitochondrial membrane potential, inhibition of apoptosis and inflammation-related signaling pathways (NF-κB/AP-1 activity, NF-κB translocation, TNF-α secretion), and tested for nuclease mimicking activity. The obtained results revealed the corresponding complexes to be effective antiproliferative and anti-inflammatory agents.


In vitro and ex vivo examination of topical Pomiferin treatments

James V Gruber, Robert Holtz, Stephen K Sikkink, Desmond J Tobin
PMID: 24513505   DOI: 10.1016/j.fitote.2014.01.023

Abstract

Pomiferin is a unique, prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). The molecule typically is isolated with a small amount of a molecule called Osajin which is structurally similar to Pomiferin but lacks an aromatic hydroxyl group. As a consequence, Osajin has been shown to be a less effective antioxidant than Pomiferin. In vitro studies on Normal Human Dermal Fibroblasts demonstrate that Pomiferin is a potent extracellular matrix protein stimulant, showing increases in collagen, elastin and fibrillin expression comparable or superior to equivalent concentrations of retinol. Ex vivo hair follicle assays demonstrate comparable effects on expression of collagen and elastin at Pomiferin concentrations in the range of 0.05-5 ppm. Taken together, the results from the two assays conducted on different models indicate that Pomiferin may be a very interesting ingredient for topical skin and scalp treatments where modulation of the expression of extracellular matrix proteins is important.


Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response

Jan Hošek, Alice Toniolo, Ondřej Neuwirth, Chiara Bolego
PMID: 23947936   DOI: 10.1021/np400242e

Abstract

In this study, four prenylated and geranylated flavonoids, cudraflavone B (1), pomiferin (2), osajin (3), and diplacone (4), were tested for their antioxidant and anti-inflammatory effects and to identify any potential relationships between chemical structure and antioxidant or anti-inflammatory properties. The selected flavonoids were examined in cell-free models to prove their ability to scavenge superoxide radicals, hydrogen peroxide, and hypochlorous acid. Further, the ability of the flavonoids to influence the formation of reactive oxygen species in the murine macrophage cell line J774.A1 was tested in the presence and absence of lipopolysaccharide (LPS). The ability of flavonoids to inhibit LPS-induced IκB-α degradation and COX-2 expression was used as a model for the inflammatory response. The present results indicated that the antioxidant activity was dependent on the chemical structure, where the catechol moiety is especially crucial for this effect. The most potent antioxidant activities in cell-free models were observed for diplacone (4), whereas cudraflavone B (1) and osajin (3) showed a pro-oxidant effect in J774.A1 cells. All flavonoids tested were able to inhibit IκB-α degradation, but only diplacone (4) also down-regulated COX-2 expression.


Antiproliferative activity of pomiferin in normal (MCF-10A) and transformed (MCF-7) breast epithelial cells

Raymond Yang, Heather Hanwell, Jing Zhang, Rong Tsao, Kelly Anne Meckling
PMID: 22087557   DOI: 10.1021/jf202898g

Abstract

Pomiferin and osajin are prenylated isoflavones from Osage orange fruit that both have potent antioxidant activity in a variety of assays. Pomiferin, in particular, has strong activity against the superoxide anion in a photochemiluminescence (PCL) assay system. In vitro, pomiferin, but not osajin, demonstrated selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 (IC(50) = 5.2 μM) with limited toxicity toward nontumorigenic breast epithelial cells (MCF-10A). The differential sensitivity of normal and tumorigenic cells to the antiproliferative action of pomiferin was examined further by using cDNA microarrays. With a stringent cutoff of p < 0.01, a total of 94 genes were significantly differentially expressed between MCF-7 and MCF-10A cells; 80 up-regulated and 14 down-regulated when cells were exposed to 5 μM pomiferin for 24 h. Fold changes by microarray analysis were confirmed using RT-qPCR, and the most significant changes were found with genes related to antioxidant enzymes. Genes involved in mitotic inhibition and apoptotic regulations were also found to be up-regulated. Pomiferin is therefore a good anticancer candidate agent that may be useful either alone or in combination with other therapeutic agents and, because of its selectivity toward tumor cells, likely to have fewer side effects that classic chemotherapy drugs.


HPLC determination of isoflavone levels in osage orange from the Midwest and southern United States

Ketur Darji, Cristina Miglis, Ashley Wardlow, Ehab A Abourashed
PMID: 23772950   DOI: 10.1021/jf400954m

Abstract

The fruit of the Maclura pomifera tree is a sustainable source for the pharmacologically interesting isoflavones, osajin and pomiferin. A reversed-phase HPLC method was developed to identify osage orange samples with high isoflavone content and to determine the optimum conditions for sample preparation. Analytical run time was 8 min at a flow rate of 1 mL/min using a gradient of acetonitrile in H2O (0.1% formic acid) and UV peak detection at 274 nm. The method was validated for specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ). The method was applied to determine the levels of osajin and pomiferin in extracts prepared from different samples of osage orange growing in the Midwest and southern United States. Results demonstrated the effect of different variables, such as sample preparation, geographical location, and growth stage, on the levels of osajin and pomiferin in analyzed samples.


The fruits of Maclura pomifera extracts inhibits glioma stem-like cell growth and invasion

Dan Zhao, Chengyun Yao, Xiaobing Chen, Hongping Xia, Li Zhang, Huixiang Liu, Xiaochun Jiang, Yi Dai, Jun Liu
PMID: 23929619   DOI: 10.1007/s11064-013-1119-8

Abstract

Glioma is the most common primary intracranial tumour. Recently, growing evidence showed that glioma possesses stem-like cells, which are thought to be chemo- and radio-resistant and believed to contribute to the poor clinical outcomes of these tumours. In this study, we found that stem-like glioma cells (CD133+) were significantly increased in neurosphere cells, which are highly invasive and resistant to multiple chemotherapeutic agents. From our natural products library, we screened 48 natural products and found one compound, Pomiferin, which was of particular interest. Our results showed that Pomiferin could inhibit cell viability, CD133+ cell population, sphere formation, and invasion ability of glioma neurosphere cells. We also found that multiple stemness-associated genes (BIM1, Nestin, and Nanog) were down-regulated by Pomiferin treatment of glioma neurosphere cells. Taken together, our results suggest that Pomiferin could kill the cancer stem-like cells in glioma and may serve as a potential therapeutic agent in the future.


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